Product packaging for Ethyl-ammonium sulfate(Cat. No.:CAS No. 507-18-6)

Ethyl-ammonium sulfate

Cat. No.: B3343170
CAS No.: 507-18-6
M. Wt: 188.25 g/mol
InChI Key: ZGARNLJTTXHQGS-UHFFFAOYSA-N
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Description

Ethyl-ammonium sulfate is a useful research compound. Its molecular formula is C4H16N2O4S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16N2O4S B3343170 Ethyl-ammonium sulfate CAS No. 507-18-6

Properties

IUPAC Name

ethanamine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7N.H2O4S/c2*1-2-3;1-5(2,3)4/h2*2-3H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARNLJTTXHQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.CCN.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964936
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-18-6
Record name Sulfuric acid, di(ethylamine) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--ethanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethylammonium (B1618946) sulfate (B86663) is an ionic compound formed from the protonation of ethylamine (B1201723) by sulfuric acid. It consists of two ethylammonium cations (C₂H₅NH₃⁺) and one sulfate anion (SO₄²⁻). The study of alkylammonium sulfates is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and for the development of novel materials, including ionic liquids and ferroelectrics. This guide aims to consolidate the available technical information on the chemical structure of ethylammonium sulfate to support research and development activities.

Chemical Structure and Properties

The chemical structure of ethylammonium sulfate is defined by the ionic bond between the ethylammonium cations and the sulfate anion.

2.1. Ionic Composition and Bonding

The compound consists of two positively charged ethylammonium ions and one negatively charged sulfate ion. The positive charge on the ethylammonium cation is localized on the ammonium (B1175870) group (-NH₃⁺), which is formed by the protonation of the amino group of ethylamine. The sulfate anion is a tetrahedral polyatomic ion with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two oxygen atoms, which carry the negative charges. The primary forces holding the crystal lattice together are the electrostatic attractions between the oppositely charged ions and a network of hydrogen bonds.

2.2. Molecular Formula and Weight

The key properties of ethylammonium sulfate are summarized in the table below.

PropertyValue
Molecular Formula C₄H₁₆N₂O₄S
IUPAC Name ethylazanium;sulfate
Molecular Weight 188.25 g/mol
Canonical SMILES CC[NH3+].CC[NH3+].[O-]S(=O)(=O)[O-]
InChI Key ZGARNLJTTXHQGS-UHFFFAOYSA-N

Data sourced from PubChem CID 9834157[1]

2.3. Predicted Crystal Structure

In the absence of specific experimental crystallographic data for ethylammonium sulfate, its crystal structure can be inferred from related compounds like methylammonium (B1206745) sulfate and other alkylammonium salts. It is anticipated that the crystal lattice is stabilized by a three-dimensional network of N-H···O hydrogen bonds between the ammonium protons of the ethylammonium cations and the oxygen atoms of the sulfate anions. The ethyl groups (C₂H₅) would likely influence the packing arrangement and may exhibit rotational disorder depending on the temperature. The sulfate anion is expected to maintain its tetrahedral geometry.

Experimental Data

3.1. Spectroscopic Analysis

Spectroscopic methods provide valuable insights into the chemical structure of ethylammonium sulfate.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of ethylammonium sulfate would be expected to show signals corresponding to the protons of the ethyl group and the ammonium group. The ethyl group will exhibit a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The ammonium (-NH₃⁺) protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

3.1.2. FTIR Spectroscopy

The Fourier-transform infrared (FTIR) spectrum provides information about the vibrational modes of the functional groups present in ethylammonium sulfate. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

  • C-H stretching: Bands in the region of 2800-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

  • N-H bending: An absorption band around 1500-1600 cm⁻¹ attributed to the bending vibration of the N-H bonds.

  • S-O stretching: Strong absorption bands characteristic of the sulfate anion, typically observed around 1100 cm⁻¹ (asymmetric stretch) and 620 cm⁻¹ (symmetric stretch).

Experimental Protocols

4.1. Laboratory Synthesis of Ethylammonium Sulfate

The following protocol describes a standard laboratory procedure for the synthesis of ethylammonium sulfate from ethylamine and sulfuric acid.

Materials:

  • Ethylamine (C₂H₅NH₂) solution (e.g., 70% in water)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)

  • Deionized water

  • Ethanol (B145695)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or Erlenmeyer flask

  • pH indicator or pH meter

  • Rotary evaporator or heating mantle with a distillation setup

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dilute a known amount of ethylamine solution with deionized water. Place the beaker in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly add dilute sulfuric acid from a burette to the stirred ethylamine solution. The reaction is exothermic, and the temperature should be monitored and maintained below 25°C using the ice bath.

  • Monitor the pH of the solution continuously. Continue adding sulfuric acid until the solution is neutralized (pH ≈ 7).

  • Once neutralized, remove the solution from the ice bath and transfer it to a round-bottom flask.

  • Concentrate the solution by removing the solvent (water) using a rotary evaporator or by gentle heating.

  • To induce crystallization, cool the concentrated solution in an ice bath. If crystals do not form readily, scratching the inside of the flask with a glass rod may help.

  • Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to obtain pure ethylammonium sulfate.

Chemical Equation: 2 C₂H₅NH₂(aq) + H₂SO₄(aq) → (C₂H₅NH₃)₂SO₄(aq)

Visualizations

5.1. Ionic Structure Diagram

G Ionic structure of Ethylammonium Sulfate. cluster_cation1 Ethylammonium Cation 1 cluster_cation2 Ethylammonium Cation 2 cluster_anion Sulfate Anion C1_1 C2_1 C1_1->C2_1 H₃C- N1 C2_1->N1 -CH₂- H1_1 N1->H1_1 H H1_2 N1->H1_2 H H1_3 N1->H1_3 H C1_2 C2_2 C1_2->C2_2 H₃C- N2 C2_2->N2 -CH₂- H2_1 N2->H2_1 H H2_2 N2->H2_2 H H2_3 N2->H2_3 H S O1 S->O1 O2 S->O2 O3 S->O3 O4 S->O4

Caption: Ionic components of ethylammonium sulfate.

5.2. Synthesis Workflow

G Synthesis workflow for Ethylammonium Sulfate. start Start reagents Ethylamine (aq) + Sulfuric Acid (aq) start->reagents reaction Neutralization Reaction (in ice bath) reagents->reaction concentration Solvent Evaporation reaction->concentration crystallization Crystallization (cooling) concentration->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with cold Ethanol filtration->washing drying Drying washing->drying product Ethylammonium Sulfate (Crystalline Solid) drying->product

Caption: Laboratory synthesis of ethylammonium sulfate.

Conclusion

This technical guide has summarized the key structural and chemical information currently available for ethylammonium sulfate. While a definitive single-crystal X-ray structure is not yet publicly documented, the combination of its known ionic composition, spectroscopic data, and comparison with analogous compounds provides a solid foundation for its structural understanding. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research, particularly crystallographic studies, is encouraged to provide a more detailed and quantitative understanding of the solid-state structure of this compound, which will be beneficial for its application in materials science and drug development.

References

An In-depth Technical Guide to Di(ethylammonium) Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di(ethylammonium) sulfate (B86663), focusing on its chemical identity, physical properties, and synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

Di(ethylammonium) sulfate, also referred to as ethylammonium (B1618946) sulfate, is the salt formed from the neutralization of ethylamine (B1201723) with sulfuric acid. The stoichiometry of the reaction involves two equivalents of the ethylamine base for every one equivalent of the diprotic sulfuric acid, resulting in a salt with two ethylammonium cations ([CH₃CH₂NH₃]⁺) and one sulfate anion (SO₄²⁻).

  • IUPAC Name: ethylazanium;sulfate

  • Molecular Formula: C₄H₁₆N₂O₄S

  • PubChem Compound ID: 9834157[1]

  • CAS Number: A specific CAS number for di(ethylammonium) sulfate is not consistently reported in major chemical databases. Researchers are advised to use the molecular formula and PubChem CID for unambiguous identification.

The structure consists of two protonated ethylamine molecules ionically bonded to a sulfate ion.

Physical and Chemical Properties

Quantitative physical property data for di(ethylammonium) sulfate is not extensively documented in publicly available literature. The following table summarizes the available computed and experimental information.

PropertyValueSource
Molecular Weight 188.25 g/mol PubChem[1]
Appearance White crystalline solidInferred from similar salts
Solubility Soluble in waterInferred from similar salts
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-

The compound is expected to be a stable, non-volatile solid under standard conditions, typical of simple organic ammonium (B1175870) salts.

Synthesis and Characterization Protocols

Objective: To synthesize di(ethylammonium) sulfate via the reaction of ethylamine with sulfuric acid.

Materials:

  • Ethylamine (e.g., 70 wt. % solution in water)

  • Sulfuric acid (e.g., 98% or a dilute 1 M solution)

  • Deionized water

  • Ethanol (B145695) or Isopropanol (B130326) (for recrystallization)

  • pH indicator paper or a calibrated pH meter

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or beaker

  • Dropping funnel

  • Büchner funnel and filter paper

  • Evaporating dish or crystallizing dish

Procedure:

  • Preparation of Reactants:

    • In a flask, place a known molar amount of ethylamine solution. For example, 12.9 g (0.2 mol) of a 70% ethylamine solution.

    • Dilute the ethylamine with approximately 50 mL of deionized water and place the flask in an ice bath to cool.

    • Slowly and carefully, add a stoichiometric amount of sulfuric acid (0.1 mol, which is approximately 5.4 mL of 98% H₂SO₄) to a dropping funnel. It is highly recommended to first dilute the concentrated acid by adding it to ~50 mL of cold water.

  • Reaction:

    • With vigorous stirring, add the sulfuric acid solution dropwise from the dropping funnel to the cooled ethylamine solution. Caution: The reaction is highly exothermic. Maintain a slow addition rate to keep the temperature of the reaction mixture below 30-40 °C.

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature.

    • Check the pH of the solution. It should be approximately neutral (pH ~7). If the solution is still basic, add a small amount of dilute sulfuric acid. If acidic, add a small amount of ethylamine solution.

  • Isolation and Purification:

    • Reduce the volume of the resulting solution by about two-thirds using a rotary evaporator or by gentle heating in an evaporating dish.

    • Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol or isopropanol to remove any unreacted starting materials.

    • Dry the crystals in a vacuum oven or in a desiccator.

Objective: To confirm the identity and purity of the synthesized di(ethylammonium) sulfate.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent, such as D₂O.

    • Expected Spectrum: The proton NMR spectrum should show a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons of the ethyl group. The integration of these signals should be in a 3:2 ratio.

  • FTIR Spectroscopy:

    • Sample Preparation: Analyze the dry solid using a KBr pellet or an ATR accessory.

    • Expected Spectrum: The infrared spectrum is expected to show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong, broad peak characteristic of the sulfate anion (SO₄²⁻) around 1100 cm⁻¹.

  • Elemental Analysis:

    • Determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

    • Theoretical Values: C: 25.52%, H: 8.57%, N: 14.88%, S: 17.03%. The experimental values should be in close agreement with these calculated values for the pure compound.

Logical and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Synthesis Pathway of Di(ethylammonium) Sulfate EA Ethylamine (2 eq.) EAS Di(ethylammonium) Sulfate EA->EAS + SA Sulfuric Acid (1 eq.) SA->EAS

Caption: Chemical reaction for the synthesis of di(ethylammonium) sulfate.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reactants 1. Combine Ethylamine and Sulfuric Acid in an ice bath stir 2. Stir at Room Temperature reactants->stir concentrate 3. Concentrate Solution stir->concentrate crystallize 4. Cool to Induce Crystallization concentrate->crystallize filtrate 5. Filter and Wash Crystals crystallize->filtrate dry 6. Dry Product filtrate->dry nmr NMR dry->nmr ftir FTIR ea Elemental Analysis

Caption: Workflow for synthesis, purification, and analysis.

Signaling Pathways and Applications

Extensive searches of scientific literature did not reveal any established roles for di(ethylammonium) sulfate in biological signaling pathways. Its structure as a simple organic salt does not suggest a typical interaction with biological receptors or signaling cascades. The primary applications for this and similar alkylammonium sulfates are likely within the fields of chemical synthesis, as ionic liquids, or as components in material science applications, rather than in drug development or pharmacology.

References

An In-depth Technical Guide to Ethylammonium Sulfate ((C₂H₅NH₃)₂SO₄)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the chemical formula and molecular weight of ethylammonium (B1618946) sulfate (B86663). The information is structured for researchers, scientists, and professionals in drug development who require precise chemical data.

Chemical Formula and Composition

Ethylammonium sulfate is an ionic compound. It is composed of two ethylammonium cations ((C₂H₅NH₃)⁺) and one sulfate anion ((SO₄)²⁻). To determine the overall chemical formula, the number of atoms for each element is tallied:

  • Carbon (C): Each of the two ethylammonium ions contains two carbon atoms, resulting in a total of 4 carbon atoms.

  • Hydrogen (H): Each ethylammonium ion has eight hydrogen atoms (5 in the ethyl group and 3 in the ammonium (B1175870) group), for a total of 16 hydrogen atoms.

  • Nitrogen (N): There is one nitrogen atom in each of the two ethylammonium ions, making a total of 2 nitrogen atoms.

  • Sulfur (S): The single sulfate ion contains one sulfur atom.

  • Oxygen (O): The sulfate ion contains four oxygen atoms.

Therefore, the precise chemical formula for ethylammonium sulfate is C₄H₁₆N₂O₄S .

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms present in the molecule. The calculation is based on the atomic weights of the constituent elements.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH161.00816.128
NitrogenN214.00728.014
OxygenO415.99963.996
SulfurS132.0632.06
Total 188.242

The calculated molecular weight of ethylammonium sulfate ((C₂H₅NH₃)₂SO₄) is 188.242 g/mol .

Logical Workflow for Characterization

The process of determining the chemical formula and molecular weight of a compound like ethylammonium sulfate involves a logical sequence of analytical steps. This workflow can be visualized to clarify the relationships between different experimental techniques.

cluster_synthesis Sample Preparation cluster_analysis Chemical Analysis cluster_verification Structural & Molecular Weight Verification cluster_results Data Interpretation synthesis Synthesis of (C₂H₅NH₃)₂SO₄ purification Purification (e.g., Recrystallization) synthesis->purification elemental Elemental Analysis (EA) Determines %C, %H, %N, %S purification->elemental Provides pure sample for analysis ic Ion Chromatography (IC) Determines SO₄²⁻ content purification->ic Provides pure sample for analysis ms Mass Spectrometry (MS) Measures mass-to-charge ratio purification->ms Provides pure sample for verification nmr NMR Spectroscopy Confirms structural integrity purification->nmr Provides pure sample for verification formula Empirical & Molecular Formula C₄H₁₆N₂O₄S elemental->formula ic->formula mw Molecular Weight 188.242 g/mol ms->mw formula->mw Calculation

Crystal Structure of Alkylammonium Sulfates: A Technical Guide Based on Methylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of short-chain alkylammonium sulfates, with a specific focus on methylammonium (B1206745) sulfate (B86663) as a model compound due to the limited availability of detailed crystallographic data for ethylammonium (B1618946) sulfate. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the structural features and intermolecular interactions that govern the solid-state properties of this class of compounds. Key crystallographic data, a detailed experimental protocol for synthesis and single-crystal X-ray diffraction analysis, and visualizations of the experimental workflow and hydrogen bonding network are presented.

Introduction

Alkylammonium sulfates are a class of organic-inorganic hybrid materials that have garnered interest for their diverse applications, including in the fields of ferroelectrics, nonlinear optics, and pharmaceuticals. The crystal structure of these compounds, particularly the arrangement of the alkylammonium cations and sulfate anions and the intricate network of hydrogen bonds, plays a crucial role in determining their physicochemical properties. While the crystal structure of ethylammonium sulfate is of significant interest, detailed published crystallographic data is scarce. In contrast, the crystal structure of methylammonium sulfate, (CH₃NH₃)₂SO₄, has been thoroughly characterized and serves as an excellent analogue for understanding the structural principles of short-chain alkylammonium sulfates.[1][2]

This guide leverages the detailed structural analysis of methylammonium sulfate to provide an in-depth technical overview that is broadly applicable to related compounds. The data and protocols presented herein are derived from the comprehensive study by Khoma et al., which elucidated the crystal structure and hydrogen bonding network of methylammonium sulfate.[1]

Crystallographic Data for Methylammonium Sulfate

The crystal structure of methylammonium sulfate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1][2] The asymmetric unit contains four methylammonium cations and two sulfate anions.[1] A summary of the key crystallographic data and data collection parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for Methylammonium Sulfate. [1]

ParameterValue
Empirical FormulaC₂H₁₂N₂O₄S
Formula Weight160.20 g/mol
Temperature293(2) K
Wavelength (MoKα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.1442(7) Å
b8.8370(5) Å
c13.5906(8) Å
α90°
β113.154(7)°
γ90°
Volume1451.46(14) ų
Z8
Density (calculated)1.466 g/cm³
Absorption Coefficient0.403 mm⁻¹
F(000)688
Crystal Size0.40 x 0.30 x 0.20 mm
θ range for data collection2.94° to 27.50°
Index ranges-12 ≤ h ≤ 17, -11 ≤ k ≤ 11, -17 ≤ l ≤ 17
Reflections collected6392
Independent reflections3283 [R(int) = 0.0248]
Completeness to θ = 27.50°98.6 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3283 / 0 / 237
Goodness-of-fit on F²0.941
Final R indices [I > 2σ(I)]R₁ = 0.0394, wR₂ = 0.1035
R indices (all data)R₁ = 0.0582, wR₂ = 0.1165
Largest diff. peak and hole0.362 and -0.251 e.Å⁻³

Molecular Structure and Hydrogen Bonding

The crystal structure of methylammonium sulfate is characterized by a three-dimensional network of hydrogen bonds.[1] All the hydrogen atoms of the ammonium (B1175870) groups participate in hydrogen bonds with the oxygen atoms of the sulfate ions.[1] Each methylammonium cation's -NH₃⁺ group forms hydrogen bonds with three neighboring sulfate anions.[1] This extensive hydrogen bonding network is the primary stabilizing force in the crystal lattice.[1][2][3] Selected bond lengths and angles for the non-hydrogen atoms are presented in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Methylammonium Sulfate. [1]

BondLength (Å)AngleDegrees (°)
S(1)-O(1)1.465(2)O(1)-S(1)-O(2)109.53(12)
S(1)-O(2)1.472(2)O(1)-S(1)-O(3)109.43(12)
S(1)-O(3)1.477(2)O(1)-S(1)-O(4)109.84(12)
S(1)-O(4)1.481(2)O(2)-S(1)-O(3)109.28(12)
S(2)-O(5)1.469(2)O(2)-S(1)-O(4)109.12(12)
S(2)-O(6)1.474(2)O(3)-S(1)-O(4)109.59(12)
S(2)-O(7)1.475(2)O(5)-S(2)-O(6)109.54(12)
S(2)-O(8)1.480(2)O(5)-S(2)-O(7)109.73(12)
N(1)-C(1)1.471(4)O(5)-S(2)-O(8)109.18(12)
N(2)-C(2)1.475(4)O(6)-S(2)-O(7)109.42(12)
N(3)-C(3)1.467(4)O(6)-S(2)-O(8)109.43(12)
N(4)-C(4)1.469(4)O(7)-S(2)-O(8)109.48(12)

Experimental Protocols

Synthesis of Methylammonium Sulfate

The synthesis of methylammonium sulfate was carried out via the reaction of aqueous methylamine (B109427) with sulfur(IV) oxide.[1][2]

  • A temperature-controlled cell containing 20 mL of 40% aqueous methylamine was cooled to 0°C.

  • Gaseous SO₂ was passed through the solution at a flow rate of 50 mL/min until the pH of the solution was less than 1.0.

  • The resulting yellow, oil-like product was allowed to stand at a temperature below 15°C in air to facilitate the evaporation of water.

  • Colorless crystals of methylammonium sulfate were separated, yielding a product of 15.43 g (83.4% yield).

Single-Crystal X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.[1]

  • A suitable single crystal with dimensions of 0.40 x 0.30 x 0.20 mm was selected and mounted on an Oxford Diffraction Xcalibur 3 diffractometer.

  • The diffractometer was equipped with a graphite (B72142) monochromator and a Sapphire 3 CCD detector.

  • Data was collected using MoKα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

  • A series of ω scans were performed over a 2θ range of 2.94° to 27.50°.

  • The collected data was processed, and the structure was solved and refined using the SHELX-97 software package.[1]

  • Hydrogen atoms were located from a difference Fourier synthesis and were refined isotropically.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

G cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Methylammonium Sulfate crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection and Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Experiment crystal_selection->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure G cluster_cation1 Methylammonium Cation 1 cluster_cation2 Methylammonium Cation 2 cluster_anion Sulfate Anion N1 N1H3+ C1 C1H3 N1->C1 O1 O1 N1->O1 N-H···O O2 O2 N1->O2 N-H···O N2 N2H3+ C2 C2H3 N2->C2 O3 O3 N2->O3 N-H···O O4 O4 N2->O4 N-H···O S1 S1 S1->O1 S1->O2 S1->O3 S1->O4

References

Solubility of ethylammonium sulfate in water and common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethylammonium (B1618946) sulfate (B86663), with the chemical formula (CH₃CH₂NH₃)₂SO₄, is an organic salt that has potential applications in various fields, including as a component in ionic liquids and as a reagent in chemical synthesis. A thorough understanding of its solubility in different solvent systems is crucial for its practical application, particularly in areas such as reaction chemistry, purification, and formulation development.

This guide addresses the current knowledge gap regarding the quantitative solubility of ethylammonium sulfate. While it is known to be a white crystalline solid that is soluble in water, specific solubility values across a range of common laboratory solvents have not been widely reported.[1] Therefore, this document provides standardized methodologies for researchers to determine these values experimentally. The subsequent sections present a framework for recording solubility data, detailed experimental procedures, and a visual representation of the solubility determination workflow.

Physicochemical Properties of Ethylammonium Sulfate

  • Molecular Formula: C₄H₁₆N₂O₄S[2]

  • Molecular Weight: 188.25 g/mol [2]

  • Appearance: White crystalline solid[1]

  • General Solubility in Water: Soluble[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for ethylammonium sulfate in water and common organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.

SolventChemical FormulaSolubility ( g/100 mL) at 25 °CTemperature Dependence Noted
WaterH₂OData not availableData not available
MethanolCH₃OHData not availableData not available
EthanolC₂H₅OHData not availableData not available
AcetoneC₃H₆OData not availableData not available
AcetonitrileC₂H₃NData not availableData not available
Dimethylformamide (DMF)C₃H₇NOData not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not availableData not available

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the solubility of a solid compound like ethylammonium sulfate in various solvents.[3][4][5]

General Materials and Equipment
  • Ethylammonium sulfate (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Vials with airtight seals

  • Drying oven

  • Spectrophotometer (for spectroscopic method)

  • High-Performance Liquid Chromatography (HPLC) system (for chromatographic method)

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely accepted and accurate method for determining equilibrium solubility.[4]

  • Preparation of Saturated Solution:

    • Add an excess amount of ethylammonium sulfate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.[3]

    • Evaporate the solvent in a drying oven at a temperature that is sufficient to remove the solvent without decomposing the ethylammonium sulfate.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[3]

  • Calculation of Solubility:

    • The solubility (S) in g/100 mL is calculated using the following formula: S = (mass of residue / volume of filtrate) * 100

Spectroscopic Method

This method is suitable if ethylammonium sulfate has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of ethylammonium sulfate of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the shake-flask method (Section 4.2, step 1).

    • After filtration, dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Steps cluster_spectroscopic_steps Spectroscopic Steps start Start add_excess Add excess ethylammonium sulfate to a known volume of solvent start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-72 hours at 25°C) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample gravimetric Gravimetric Method filter_sample->gravimetric spectroscopic Spectroscopic Method filter_sample->spectroscopic weigh_filtrate Weigh aliquot of filtrate gravimetric->weigh_filtrate dilute Dilute filtrate spectroscopic->dilute evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh residue to constant mass evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end Solubility Data calculate_grav->end Final Result measure_abs Measure absorbance dilute->measure_abs use_calibration Determine concentration from calibration curve measure_abs->use_calibration calculate_spec Calculate Solubility use_calibration->calculate_spec calculate_spec->end Final Result

Workflow for Solubility Determination
Logical Relationships in Solubility

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of Ethylammonium Sulfate ionic_nature Ionic Nature ionic_nature->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (significant for gases) pressure->solubility

Factors Influencing Solubility

Conclusion

While quantitative data on the solubility of ethylammonium sulfate in water and common organic solvents is currently limited, this guide provides the necessary framework and experimental protocols for researchers to perform these crucial measurements. The provided methodologies, primarily the isothermal shake-flask method, are robust and widely accepted for generating reliable solubility data. The presented workflow and logical diagrams serve to visually simplify the process and the underlying principles of solubility. It is anticipated that by following these standardized procedures, the scientific community can build a comprehensive and comparable dataset for ethylammonium sulfate, facilitating its broader application in research and development.

References

Thermal Decomposition of Ethylammonium Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethylammonium (B1618946) sulfate (B86663). Due to the limited availability of direct experimental data for ethylammonium sulfate in publicly accessible literature, this guide leverages data from closely related compounds—ammonium (B1175870) sulfate and triethylammonium (B8662869) hydrogen sulfate—to provide a robust comparative analysis. This document details the experimental methodologies used for thermal analysis and presents the available data in a structured format to facilitate understanding and further research.

Executive Summary

The precise thermal decomposition temperature of ethylammonium sulfate is not explicitly reported in the readily available scientific literature. However, analysis of related alkylammonium sulfates suggests that its decomposition likely initiates at temperatures above 200°C. This guide provides detailed thermal decomposition data for ammonium sulfate and triethylammonium hydrogen sulfate as key comparators. The methodologies for determining thermal stability, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are described in detail to support the design of future experimental work.

Comparative Thermal Stability

To contextualize the expected thermal behavior of ethylammonium sulfate, the decomposition data for ammonium sulfate and triethylammonium hydrogen sulfate are presented below.

CompoundOnset of Decomposition (°C)Key Observations
Ammonium Sulfate> 250Multi-stage decomposition. Initially forms ammonium bisulfate.[1][2]
Triethylammonium Hydrogen Sulfate> 260Begins to decompose when heated above approximately 260°C.[3][4]
Ethylammonium Nitrate> 150Stable at temperatures greater than 150°C.
Ethylammonium Sulfate Not explicitly reported Decomposition temperature is expected to be influenced by the ethyl substituent.

Experimental Protocols for Thermal Analysis

The primary techniques for determining the thermal decomposition temperature of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset and completion temperatures of decomposition.

Typical Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA sample pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air or oxygen) at a specific flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.

  • Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 600°C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.

  • Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Typical Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. Decomposition is typically observed as a complex series of endothermic and/or exothermic events.

Decomposition Pathways

The thermal decomposition of alkylammonium sulfates can be complex. The following diagrams illustrate the generalized decomposition pathway for ammonium sulfate and a simplified representation for an alkylammonium sulfate.

General Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample Ethylammonium Sulfate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating in controlled atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Controlled heating/cooling Thermogram Mass vs. Temperature (Thermogram) TGA->Thermogram DSC_Curve Heat Flow vs. Temperature (DSC Curve) DSC->DSC_Curve Decomposition_Temp Determination of Decomposition Temperature Thermogram->Decomposition_Temp DSC_Curve->Decomposition_Temp

Workflow for Thermal Analysis

Postulated Decomposition Pathway for Ethylammonium Sulfate Ethylammonium_Sulfate (CH3CH2NH3)2SO4 (Solid) Intermediate Ethylammonium Bisulfate + Ethylamine (Intermediate Products) Ethylammonium_Sulfate->Intermediate Heat (Initial Decomposition) Gaseous_Products Gaseous Products (e.g., SO2, H2O, NOx, etc.) Intermediate->Gaseous_Products Further Heating

Postulated Decomposition Pathway

Conclusion

While the precise thermal decomposition temperature of ethylammonium sulfate remains to be definitively reported in widely accessible literature, a comparative analysis of its structural analogs provides valuable insight. It is reasonable to infer that ethylammonium sulfate exhibits thermal stability comparable to other alkylammonium sulfates, with decomposition likely commencing in the range of 200-260°C. For professionals in research and drug development, it is imperative to conduct specific thermal analysis experiments, such as TGA and DSC, to precisely determine the decomposition profile of ethylammonium sulfate for its safe handling and application. The experimental protocols and comparative data provided in this guide serve as a foundational resource for such investigations.

References

Navigating the Challenges of a Hygroscopic Material: A Technical Guide to Ethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the hygroscopic nature and proper handling of ethylammonium (B1618946) sulfate (B86663). This whitepaper provides an in-depth look at the material's interaction with moisture, offering critical data and protocols to ensure its stability and effective use in research and pharmaceutical applications.

Ethylammonium sulfate is a white crystalline solid known for its hygroscopic properties, meaning it readily attracts and absorbs moisture from the surrounding environment.[1] This characteristic presents significant challenges in terms of handling, storage, and application, as moisture uptake can lead to physical and chemical changes, impacting the material's quality and performance.

This guide addresses these challenges by providing a detailed overview of the hygroscopic behavior of short-chain alkylammonium sulfates, safe handling and storage procedures, and standardized methods for experimental characterization.

The Hygroscopic Nature of Ethylammonium Sulfate: A Continuous Water Uptake

Contrary to many crystalline salts that exhibit a distinct deliquescence point where they abruptly dissolve in absorbed atmospheric moisture, ethylammonium sulfate demonstrates a more continuous and monotonic increase in water uptake as relative humidity (RH) rises.[2][3] This non-deliquescent behavior means that even at lower humidity levels, the material will gradually absorb water.

Table 1: Hygroscopic Growth Factors of Ethylammonium Sulfate (EAS) at 25°C

Relative Humidity (RH)Hygroscopic Growth Factor (GF)
45%1.13
60%1.22

Source: Data compiled from studies on short-chained alkylammonium sulfates.[3]

This continuous water absorption underscores the critical need for controlled environmental conditions during handling and storage to maintain the material's integrity.

Best Practices for Handling and Storage

The hygroscopic nature of ethylammonium sulfate necessitates stringent handling and storage protocols to prevent unwanted moisture absorption.[4] Adherence to these guidelines is crucial for preserving the material's quality and ensuring the reproducibility of experimental results.

Handling Procedures

Handling of ethylammonium sulfate should always be conducted in a controlled environment with low relative humidity.[4] Ideally, a glove box or a dry room should be utilized. When such facilities are unavailable, work should be performed swiftly in a well-ventilated area, minimizing the material's exposure to ambient air.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust particles.[5][6][7][8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[6][7][9]

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.[6][8][9]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[5][6][8]

Handling_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_storage Storage Prep Don Appropriate PPE Env_Check Ensure Low Humidity Environment Prep->Env_Check Verify Conditions Weigh Weigh Material Quickly Env_Check->Weigh Proceed with Handling Transfer Transfer to Sealed Container Weigh->Transfer Immediate Action Clean Clean Work Area and Spills Promptly Transfer->Clean Store Store in a Tightly Sealed Container with Desiccant Clean->Store Post-Handling Label Label Container Clearly Store->Label

Handling workflow for hygroscopic ethylammonium sulfate.
Storage Conditions

Proper storage is paramount to prevent the degradation of ethylammonium sulfate. The material should be stored in a cool, dry place, away from direct sunlight and sources of heat.[4]

  • Containers: Use airtight containers made of non-reactive materials. The container should be tightly sealed immediately after use.

  • Desiccants: The inclusion of a desiccant, such as silica (B1680970) gel, within the storage container is highly recommended to absorb any residual moisture.

  • Incompatible Materials: Store ethylammonium sulfate away from strong oxidizing agents, acids, and bases.[4][10]

Experimental Characterization of Hygroscopicity

To accurately quantify the moisture content and hygroscopic behavior of ethylammonium sulfate, standardized analytical techniques should be employed. Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration are the two primary methods for this purpose.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][12][13][14] This method is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between water content and relative humidity.

Detailed Methodology for DVS Analysis of Ethylammonium Sulfate:

  • Sample Preparation: Accurately weigh 10-20 mg of ethylammonium sulfate into a DVS sample pan.[12]

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).[11] This initial mass will be used as the reference dry mass.

  • Sorption/Desorption Cycle:

    • Increase the relative humidity in a stepwise manner (e.g., 10% increments) from 0% to 90% RH.

    • At each RH step, allow the sample to equilibrate until a stable mass is reached.

    • Following equilibration at 90% RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption curve.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_setup Setup cluster_analysis Analysis Cycle cluster_output Output Prep_Sample Prepare and Weigh Sample Load_Sample Load Sample into DVS Instrument Prep_Sample->Load_Sample Dry Dry Sample at 0% RH Load_Sample->Dry Start Analysis Sorption Increase RH in Steps (0-90%) Dry->Sorption Equilibrate at each step Desorption Decrease RH in Steps (90-0%) Sorption->Desorption Equilibrate at each step Isotherm Generate Sorption/Desorption Isotherm Desorption->Isotherm Plot Data

Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[15][16] It is particularly useful for quantifying the absolute water content of ethylammonium sulfate at a specific point in time.

Detailed Methodology for Volumetric KF Titration of Ethylammonium Sulfate:

  • Instrument Preparation:

    • Ensure the KF titrator is equipped with a suitable solvent, such as anhydrous methanol.

    • Titrate the solvent with the KF reagent to a stable, dry endpoint to eliminate any residual water in the titration cell.

  • Sample Introduction:

    • Accurately weigh a suitable amount of ethylammonium sulfate (typically containing 5-30 mg of water) in a dry, sealed container.[15]

    • Quickly transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Titration:

    • Stir the sample until it is fully dissolved in the solvent.

    • Titrate the sample with a standardized KF reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of KF reagent consumed and the known titer of the reagent.

KF_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result Prep_Titrator Prepare and Dry Titrator Weigh_Sample Accurately Weigh Sample Prep_Titrator->Weigh_Sample Add_Sample Introduce Sample to Vessel Weigh_Sample->Add_Sample Rapid Transfer Dissolve Dissolve Sample Add_Sample->Dissolve Titrate Titrate to Endpoint Dissolve->Titrate Calculate Calculate Water Content Titrate->Calculate

Procedural flow for Karl Fischer (KF) titration.

By understanding the unique hygroscopic characteristics of ethylammonium sulfate and implementing the rigorous handling, storage, and analytical procedures outlined in this guide, researchers and drug development professionals can effectively manage this material, ensuring its quality, stability, and the integrity of their work.

References

Spectroscopic properties of ethylammonium sulfate (NMR, IR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of ethylammonium (B1618946) sulfate (B86663), (CH₃CH₂NH₃)₂SO₄. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for chemical characterization. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, alongside detailed experimental protocols and logical workflows for analysis.

Executive Summary

Ethylammonium sulfate is an organic salt with applications in various chemical syntheses. A thorough understanding of its structural and vibrational properties is crucial for its effective application and quality control. This guide presents key spectroscopic data to aid in its identification and characterization. While ¹H NMR data is experimentally derived, the ¹³C NMR, IR, and Raman data are representative, based on the known spectral characteristics of the constituent functional groups.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethylammonium sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for Ethylammonium Sulfate

Parameter ¹H NMR (D₂O) ¹³C NMR (Representative)
Chemical Shift (δ) / ppm 1.281 (triplet)~15
3.050 (quartet)~40
Assignment -CH₃-CH₃
-CH₂--CH₂-

Note: ¹H NMR data is derived from an experimental spectrum in D₂O. ¹³C NMR data is representative and based on typical chemical shifts for ethyl groups.

Vibrational Spectroscopy

Table 2: Vibrational Spectroscopy Data for Ethylammonium Sulfate

Technique Wavenumber / cm⁻¹ (Representative) Assignment
Infrared (IR) 3300 - 3000N-H stretching (ammonium)
2980 - 2850C-H stretching (ethyl)
~1600N-H bending (ammonium)
~1460C-H bending (ethyl)
~1100S=O stretching (sulfate)
~615O-S-O bending (sulfate)
Raman 3000 - 2800C-H stretching (ethyl)
~1450C-H bending (ethyl)
~980S-O symmetric stretching (sulfate, ν₁)
~450O-S-O bending (sulfate, ν₂)

Note: IR and Raman data are representative and based on characteristic vibrational modes of the functional groups present.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for ethylammonium sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the ethylammonium cation.

Materials and Instrumentation:

  • Ethylammonium sulfate sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of ethylammonium sulfate in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in ethylammonium sulfate by measuring the absorption of infrared radiation.

Materials and Instrumentation:

  • Ethylammonium sulfate sample (solid)

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of ethylammonium sulfate with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain information on the vibrational modes of ethylammonium sulfate, which are complementary to IR spectroscopy.

Materials and Instrumentation:

  • Ethylammonium sulfate sample (solid or aqueous solution)

  • Glass capillary tube or microscope slide

  • Raman spectrometer with a laser source (e.g., 532 nm, 785 nm) and a CCD detector

Procedure (for a solid sample):

  • Sample Preparation: Place a small amount of the solid ethylammonium sulfate onto a microscope slide or pack it into a glass capillary tube.

  • Instrument Setup: Place the sample on the spectrometer's stage.

  • Focusing: Use the integrated microscope to focus the laser beam onto the sample.

  • Data Acquisition:

    • Set the laser power to a level that does not cause sample degradation (a preliminary power test may be necessary).

    • Set the acquisition time and the number of accumulations to achieve a good quality spectrum.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

  • Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background. The x-axis represents the Raman shift in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of ethylammonium sulfate.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->acq_nmr NMR Tube prep_ir Grind with KBr & Press Pellet acq_ir FTIR Spectrometer prep_ir->acq_ir KBr Pellet prep_raman Mount Solid Sample acq_raman Raman Spectrometer prep_raman->acq_raman Mounted Sample proc_nmr Fourier Transform, Phasing, Baseline Correction acq_nmr->proc_nmr proc_ir Background Subtraction, Transmittance/Absorbance acq_ir->proc_ir proc_raman Baseline Correction, Peak Identification acq_raman->proc_raman analysis_nmr Chemical Shift & Coupling Constant Analysis proc_nmr->analysis_nmr analysis_ir Functional Group Identification proc_ir->analysis_ir analysis_raman Vibrational Mode Assignment proc_raman->analysis_raman conclusion Combined Spectroscopic Characterization of Ethylammonium Sulfate analysis_nmr->conclusion analysis_ir->conclusion analysis_raman->conclusion

Caption: Experimental workflow for the spectroscopic characterization of ethylammonium sulfate.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_structure Structural Insights nmr NMR (¹H, ¹³C) info_nmr Electronic Environment of H & C Nuclei, Connectivity nmr->info_nmr ir Infrared info_ir Vibrational Modes of Polar Functional Groups ir->info_ir raman Raman info_raman Vibrational Modes of Non-polar Bonds raman->info_raman structure Ethylammonium Sulfate Structure Ethyl Cation (-CH₂CH₃) Ammonium Group (-NH₃⁺) Sulfate Anion (SO₄²⁻) info_nmr->structure Confirms Carbon Backbone info_ir->structure Identifies N-H and S=O Bonds info_raman->structure Confirms Sulfate Symmetry

Caption: Logical relationships between spectroscopic techniques and structural elucidation.

In-Depth Technical Guide to the Electronic Band Structure of Ethylammonium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium (B1618946) (EA) based perovskite and perovskite-inspired materials are a burgeoning class of semiconductors with significant potential in various optoelectronic applications, including photovoltaics and light-emitting diodes. The electronic band structure of these materials is of paramount importance as it governs their optical absorption, charge transport, and overall device performance. Understanding the interplay between the organic ethylammonium cation, the metallic cation (e.g., lead, tin, bismuth), and the halide anion is crucial for tailoring their properties for specific applications. This technical guide provides a comprehensive overview of the electronic band structure of ethylammonium-based compounds, supported by quantitative data, detailed experimental protocols, and logical relationship diagrams.

Data Presentation: Electronic Properties of Ethylammonium-Based Compounds

The following table summarizes key electronic properties of various ethylammonium-based and related perovskite compounds, compiled from experimental data and theoretical calculations.

CompoundChemical FormulaBand Gap (eV)Valence Band Maximum (VBM) (eV)Conduction Band Minimum (CBM) (eV)Electron Effective Mass (m_e)Hole Effective Mass (m_h)Data Source Type
Ethylammonium Lead Iodide(CH₃CH₂NH₃)PbI₃~2.2-5.6-3.4--Experimental
Methylammonium Lead IodideCH₃NH₃PbI₃1.55-5.4-3.90.197 m₀0.242 m₀Experimental/DFT[1]
Mixed MA/EA Lead Iodide (x=0.25)(CH₃NH₃)₀.₇₅(CH₃CH₂NH₃)₀.₂₅PbI₃1.57----DFT
Mixed MA/EA Lead Iodide (x=0.50)(CH₃NH₃)₀.₅(CH₃CH₂NH₃)₀.₅PbI₃1.61----DFT
Mixed MA/EA Lead Iodide (x=0.75)(CH₃NH₃)₀.₂₅(CH₃CH₂NH₃)₀.₇₅PbI₃1.64---DFT
Mixed MA/EA Lead Iodide (x=1.00)(CH₃CH₂NH₃)PbI₃1.65----DFT
Ethylammonium Tin Iodide(CH₃CH₂NH₃)SnI₃2.55----Experimental[2]
Ethylammonium Bismuth Bromide(C₂H₅NH₃)₂[BiBr₅]~2.6-Formed by Bi 6p & Br 4p states--Experimental
Methylammonium Bismuth Iodide(CH₃NH₃)₃Bi₂I₉2.19----Experimental[3]
N-ethyl-4-methyl-pyridinium Bismuth Iodide(C₈H₁₂N)₃(Bi₂I₉)2.17---Experimental[4]

Note: VBM and CBM values are typically referenced to the vacuum level. DFT calculated values can vary based on the functional and parameters used. m₀ represents the rest mass of an electron.

Experimental Protocols

Synthesis of Ethylammonium-Based Perovskite Thin Films

1. Synthesis of Ethylammonium Lead Iodide ((CH₃CH₂NH₃)PbI₃) Thin Films (Solution Processing)

  • Precursor Solution Preparation:

    • Dissolve ethylammonium iodide (EAI) and lead(II) iodide (PbI₂) in a 1:1 molar ratio in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). The concentration is typically around 1 M.

    • Stir the solution at room temperature or slightly elevated temperatures (e.g., 60-70 °C) for several hours until the precursors are fully dissolved, resulting in a clear yellow solution.

  • Thin Film Deposition (Spin Coating):

    • Prepare substrates (e.g., FTO-coated glass) by sequential cleaning with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15-20 minutes to enhance wettability.

    • Transfer the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing:

    • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and complete the perovskite crystallization. All steps should ideally be performed in a nitrogen-filled glovebox to minimize degradation from moisture and oxygen.

2. Synthesis of Ethylammonium Tin Iodide ((CH₃CH₂NH₃)SnI₃) Thin Films

The synthesis of tin-based perovskites is more challenging due to the rapid oxidation of Sn²⁺ to Sn⁴⁺.

  • Precursor Solution Preparation:

    • Dissolve ethylammonium iodide (EAI) and tin(II) iodide (SnI₂) in a 1:1 molar ratio in a deoxygenated solvent like DMF.

    • To suppress oxidation, a reducing agent such as tin(II) fluoride (B91410) (SnF₂) or hypophosphorous acid (H₃PO₂) is often added to the precursor solution.

  • Thin Film Deposition and Annealing:

    • Follow a similar spin-coating and annealing procedure as for the lead-based counterparts. However, all steps must be strictly performed in an inert atmosphere (e.g., a glovebox with very low oxygen and water levels) to prevent the oxidation of tin.

3. Synthesis of Ethylammonium Bismuth Iodide ((CH₃CH₂NH₃)₃Bi₂I₉) Crystals

Bismuth-based hybrid halides often form lower-dimensional structures.

  • Solution Growth Method:

    • Dissolve bismuth(III) iodide (BiI₃) and ethylammonium iodide (EAI) in a stoichiometric ratio (e.g., 2:3) in a suitable solvent like DMF or gamma-butyrolactone (B3396035) (GBL) with gentle heating.

    • Allow the solution to cool down slowly to room temperature. Single crystals can be obtained by slow evaporation of the solvent over several days or by a temperature-gradient method.

    • For thin-film preparation, a similar spin-coating method can be employed, followed by annealing.

Characterization of Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.

  • Sample Preparation:

    • High-quality, single-crystalline thin films or cleaved single crystals are required for ARPES measurements.

    • The sample must be mounted on a sample holder and electrically grounded to avoid charging effects.

  • Experimental Setup:

    • The experiment is conducted in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to ensure a clean surface and to allow the photoemitted electrons to travel to the detector without scattering.[5]

    • A monochromatic light source, typically a helium discharge lamp (He Iα: 21.2 eV) or a synchrotron radiation source, is used to illuminate the sample.

    • An electron energy analyzer with high energy and angular resolution is used to measure the kinetic energy and emission angle of the photoemitted electrons.[5]

  • Measurement Procedure:

    • The sample is cooled to a low temperature (e.g., < 20 K) to reduce thermal broadening of the spectral features.

    • The sample is oriented with respect to the incident light and the analyzer to probe specific directions in the Brillouin zone.

    • By systematically varying the emission angle, the energy distribution of the photoelectrons is mapped out, which directly corresponds to the band dispersion E(k).

    • The valence band maximum (VBM) can be directly determined from the cutoff of the photoemission signal.

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are widely used to investigate the electronic properties of these materials.

  • Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, etc.

  • Functional: The choice of exchange-correlation functional is critical. While the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) functional can provide reasonable results for lead-iodide perovskites, hybrid functionals like HSE06 are often necessary for more accurate band gap predictions.[6] The inclusion of van der Waals corrections (e.g., DFT-D3) is important to accurately describe the interaction involving the organic cation.

  • Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.

  • Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is required for convergence.

  • k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density of the k-point mesh should be tested for convergence of the total energy.

  • Spin-Orbit Coupling (SOC): For compounds containing heavy elements like lead, tin, and bismuth, the inclusion of SOC is crucial for an accurate description of the band structure, particularly near the band edges.[1]

Visualizations

Logical Relationship Diagram

BandStructureInfluence cluster_input Structural & Compositional Factors cluster_intermediate Intermediate Effects cluster_output Electronic Band Structure Properties OrganicCation Organic Cation (e.g., Ethylammonium) LatticeParams Lattice Parameters (a, b, c) OrganicCation->LatticeParams Size & Shape MetalCation Metal Cation (Pb, Sn, Bi) MetalCation->LatticeParams SOC Spin-Orbit Coupling MetalCation->SOC Atomic Number HalideAnion Halide Anion (I, Br, Cl) HalideAnion->LatticeParams HalideAnion->SOC BondAngles Pb-I-Pb Bond Angles LatticeParams->BondAngles VBM_CBM VBM & CBM Positions LatticeParams->VBM_CBM OctahedralTilting Octahedral Tilting BondAngles->OctahedralTilting BandGap Band Gap (Eg) BondAngles->BandGap Distortion OctahedralTilting->BandGap SOC->BandGap Splitting SOC->VBM_CBM EffectiveMass Effective Mass (m*) BandGap->EffectiveMass Curvature SynthesisWorkflow cluster_synthesis Thin Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Solution (EAI + Metal Halide in DMF) spin_coating Spin Coating on Substrate start->spin_coating anti_solvent Anti-Solvent Dripping spin_coating->anti_solvent annealing Annealing anti_solvent->annealing perovskite_film Ethylammonium Perovskite Thin Film annealing->perovskite_film xrd XRD (Crystal Structure) perovskite_film->xrd uv_vis UV-Vis Spectroscopy (Band Gap) perovskite_film->uv_vis arpes ARPES (Band Structure) perovskite_film->arpes band_structure_data Electronic Band Structure Data xrd->band_structure_data uv_vis->band_structure_data arpes->band_structure_data

References

Navigating the Safety Landscape of Ethylammonium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available health and safety information for ethylammonium (B1618946) sulfate (B86663). It is intended for researchers, scientists, and drug development professionals. A significant challenge in compiling this guide is the limited publicly available safety and toxicological data specifically for mono-ethylammonium sulfate. Consequently, this guide also draws upon data from closely related compounds, such as diethylammonium (B1227033) sulfate and ammonium (B1175870) sulfate, to provide a broader understanding of potential hazards. This practice, known as read-across, has inherent limitations, and the information should be interpreted with caution. All data derived from related compounds are clearly indicated.

Chemical Identification and Physical Properties

Ethylammonium sulfate can exist in two primary forms: mono-ethylammonium sulfate (from the neutralization of ethylamine (B1201723) with sulfuric acid) and di-ethylammonium sulfate (from the neutralization of diethylamine (B46881) with sulfuric acid). It is crucial to distinguish between these compounds, as their physicochemical and toxicological properties may differ.

Table 1: Physical and Chemical Properties

PropertyDiethylammonium SulfateEthylammonium Hydrogen SulfateAmmonium Sulfate
CAS Number 26292-53-5[1][2]Not readily available7783-20-2[3]
Molecular Formula C₈H₂₄N₂O₄S[2][4]C₂H₉NO₄S[5](NH₄)₂SO₄[6]
Molecular Weight 244.35 g/mol [2][4]143.16 g/mol [5]132.14 g/mol [3]
Appearance Data not availableData not availableWhite crystalline solid[3]
Boiling Point 366.7°C at 760 mmHg[2]Data not availableDecomposes >280°C[3]
Flash Point 175.6°C[2]Data not availableNot flammable[7]
Vapor Pressure 2.22E-06 mmHg at 25°C[2]Data not availableData not available
Solubility Data not availableData not availableSoluble in water[6]

Hazard Identification and Classification

Due to the lack of a specific, harmonized GHS classification for ethylammonium sulfate, the following table summarizes the available information for related compounds.

Table 2: GHS Hazard Information (Note: Data is for related compounds)

Hazard ClassDiethylammonium Sulfate (CAS 26292-53-5)Ammonium Sulfate (CAS 7783-20-2)
Pictograms GHS05 (Corrosion), GHS06 (Toxic), GHS07 (Harmful)[1]Not classified as hazardous[3]
Signal Word Danger[1]No signal word[3]
Hazard Statements H302: Harmful if swallowed[1]H311: Toxic in contact with skin[1]H314: Causes severe skin burns and eye damage[1]H318: Causes serious eye damage[1]H332: Harmful if inhaled[1]H335: May cause respiratory irritation[1]Not classified as hazardous[3]
Precautionary Statements P260, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P361, P363, P405, P501[1]Not classified as hazardous[3]

Toxicological Data

Table 3: Toxicological Data for Ammonium Sulfate

EndpointValueSpeciesRouteSource
LD50 4250 mg/kgRatOral[3]
LD50 > 2000 mg/kgRatDermal[3]

A chronic toxicity and carcinogenicity study on ammonium sulfate in F344 rats concluded that the no-observed-adverse-effect level (NOAEL) was 256 mg/kg bw/day for males and 284 mg/kg bw/day for females, and the compound was found to be non-carcinogenic under the study conditions.[8]

Experimental Protocols

Detailed experimental protocols for the safety assessment of ethylammonium sulfate were not found in the reviewed literature. However, standardized protocols for acute toxicity testing, such as the OECD Test Guideline 423 for Acute Oral Toxicity, are typically employed.[9]

General Principles of an Acute Oral Toxicity Study (as per OECD 423):

  • Test Animals: Typically rodents (e.g., rats or mice) are used. Animals are fasted before the administration of the substance.[9]

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a set period, typically 14 days.[9]

  • Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.[9]

Safe Handling and Emergency Procedures Workflow

Given the potential hazards associated with alkylammonium sulfates, a systematic approach to handling is essential. The following workflow diagram outlines the key steps for safe laboratory use.

SafeHandlingWorkflow Workflow for Safe Handling of Ethylammonium Sulfate cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Response RiskAssessment 1. Risk Assessment - Review available SDS - Identify potential hazards - Evaluate exposure routes PPE_Selection 2. PPE Selection - Chemical resistant gloves - Safety goggles/face shield - Lab coat - Respiratory protection (if needed) RiskAssessment->PPE_Selection Based on hazards Eng_Controls 3. Engineering Controls - Work in a well-ventilated area - Use a chemical fume hood PPE_Selection->Eng_Controls HandlingProc 4. Handling Procedures - Avoid generating dust/aerosols - Prevent contact with skin and eyes - Use appropriate tools Eng_Controls->HandlingProc Storage 5. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials HandlingProc->Storage After use Spill 6. Spill Response - Evacuate area - Wear appropriate PPE - Contain and clean up spill - Dispose of waste properly HandlingProc->Spill If spill occurs Exposure 7. Exposure Response - Skin: Wash with soap and water - Eyes: Rinse with plenty of water - Inhalation: Move to fresh air - Ingestion: Seek medical attention HandlingProc->Exposure If exposure occurs

Caption: Workflow for the safe handling of ethylammonium sulfate.

Conclusion

The available data on the health and safety of ethylammonium sulfate is limited, necessitating a cautious approach to its handling. The information on related compounds, particularly diethylammonium sulfate, suggests that it may be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of specific toxicological data, it is prudent to treat ethylammonium sulfate with a high degree of caution, assuming it possesses a hazard profile similar to that of other toxic and corrosive alkylammonium salts. Further toxicological studies are required to fully characterize the health and safety profile of ethylammonium sulfate.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of Ethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylammonium (B1618946) sulfate (B86663) [(CH₃CH₂NH₃)₂SO₄] is an organic salt formed from the neutralization reaction between ethylamine (B1201723) and sulfuric acid. It serves as a precursor and intermediate in various chemical syntheses and has applications in the development of novel materials and pharmaceuticals. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of ethylammonium sulfate, including reagent stoichiometry, reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis of ethylammonium sulfate is a classic acid-base neutralization reaction where two equivalents of ethylamine react with one equivalent of sulfuric acid to yield the corresponding salt and water. The reaction is highly exothermic.

2 C₂H₅NH₂ + H₂SO₄ → (C₂H₅NH₃)₂SO₄

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 0.1 moles of ethylammonium sulfate.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier Example
Ethylamine (70% in H₂O)Reagent GradeSigma-Aldrich
Sulfuric Acid (98%)Reagent GradeFisher Scientific
Ethanol (B145695) (95%)Reagent GradeVWR
Diethyl EtherReagent GradeVWR
Deionized Water--
Beaker (250 mL)--
Erlenmeyer Flask (250 mL)--
Glass Stirring Rod--
Dropping Funnel--
Ice Bath--
Büchner Funnel and Flask--
Filter Paper--
Watch Glass--
pH Indicator Strips--

3.2. Equipment

  • Magnetic stirrer with stir bar

  • Fume hood

  • Vacuum filtration apparatus

  • Drying oven or desiccator

  • Analytical balance

3.3. Synthesis Procedure

  • Preparation of Ethylamine Solution: In a 250 mL beaker, place a magnetic stir bar. In a fume hood, add 12.9 g (approximately 14.3 mL) of 70% ethylamine solution in water (0.2 moles of ethylamine). To this, add 50 mL of 95% ethanol.

  • Reaction Setup: Place the beaker in an ice bath on top of a magnetic stirrer and begin gentle stirring. Allow the solution to cool to below 10 °C.

  • Addition of Sulfuric Acid: In a separate small beaker, carefully measure 5.5 mL of concentrated (98%) sulfuric acid (approximately 10.1 g, 0.1 moles). Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Slowly add the concentrated sulfuric acid dropwise to the stirring ethylamine solution using a dropping funnel over a period of 20-30 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 20 °C. The reaction is highly exothermic.

  • Precipitation: As the sulfuric acid is added, a white precipitate of ethylammonium sulfate will form.

  • Completion of Reaction: After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (2 x 25 mL) followed by two portions of diethyl ether (2 x 25 mL) to remove any unreacted starting materials and residual water.

  • Drying: Transfer the white solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C for 2-4 hours or in a desiccator under vacuum until a constant weight is achieved.

  • Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_amine Prepare Ethylamine Solution (Ethylamine in Ethanol) reaction Slowly Add Sulfuric Acid to Ethylamine Solution (in Ice Bath) prep_amine->reaction prep_acid Measure Concentrated Sulfuric Acid prep_acid->reaction stir Stir for 30 min Post-Addition reaction->stir filter Vacuum Filtration stir->filter wash_etoh Wash with Cold Ethanol filter->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry under Vacuum wash_ether->dry characterize Characterize Product (Yield, MP, NMR, IR) dry->characterize

Caption: Workflow for the synthesis of ethylammonium sulfate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of ethylammonium sulfate based on the protocol described above.

ParameterValue
Molecular Formula(C₂H₅NH₃)₂SO₄
Molecular Weight188.25 g/mol [1]
Theoretical Yield18.83 g (based on 0.1 mol H₂SO₄)
AppearanceWhite crystalline solid[2]
SolubilitySoluble in water[2]
Expected Yield75-85%
Melting PointData not readily available

Characterization

6.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: D₂O

  • Expected Signals:

    • A triplet corresponding to the methyl protons (-CH₃) at approximately 1.2-1.4 ppm.

    • A quartet corresponding to the methylene (B1212753) protons (-CH₂-) at approximately 3.0-3.2 ppm.

    • A broad singlet for the ammonium (B1175870) protons (-NH₃⁺), which may be exchanged with D₂O and therefore might not be distinctly visible.

6.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: D₂O

  • Expected Signals:

    • A signal for the methyl carbon (-CH₃) at approximately 15-20 ppm.

    • A signal for the methylene carbon (-CH₂-) at approximately 40-45 ppm.

6.3. FTIR (Fourier-Transform Infrared) Spectroscopy

  • Sample Preparation: KBr pellet or ATR

  • Expected Characteristic Peaks:

    • N-H stretching: Broad absorption band in the region of 3100-3300 cm⁻¹.

    • C-H stretching: Sharp peaks around 2800-3000 cm⁻¹.

    • N-H bending: Absorption around 1500-1600 cm⁻¹.

    • S=O stretching (sulfate): Strong, broad absorption band around 1100 cm⁻¹[3].

    • S-O bending (sulfate): Absorption around 610-620 cm⁻¹[3].

Safety Precautions

  • Ethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE. The dilution of sulfuric acid is exothermic.

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby.

  • The overall reaction is highly exothermic and requires careful temperature control.

Conclusion

This protocol provides a reliable and straightforward method for the laboratory-scale synthesis of ethylammonium sulfate. The procedure is based on a simple acid-base neutralization and affords the product in good yield and purity after a simple work-up. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized compound.

References

Application Notes and Protocols: A Step-by-Step Guide to Growing Ethylammonium Sulfate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis and subsequent growth of ethylammonium (B1618946) sulfate (B86663) single crystals. The protocol is designed to be a comprehensive guide for researchers in various scientific disciplines requiring high-quality single crystals for their studies.

Synthesis of Ethylammonium Sulfate

Ethylammonium sulfate is synthesized through a neutralization reaction between ethylamine (B1201723) and sulfuric acid. The reaction is exothermic and requires careful temperature control.

Experimental Protocol:

  • Reaction Setup: In a fume hood, place a beaker containing a solution of ethylamine in ethanol (B145695) into an ice bath on a magnetic stir plate. The use of ethanol as a solvent helps to control the reaction rate and facilitates the precipitation of the product.

  • Acid Addition: While vigorously stirring the ethylamine solution, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise using a dropping funnel. A 2:1 molar ratio of ethylamine to sulfuric acid should be used. The reaction is highly exothermic, and the slow addition of acid is crucial to prevent overheating and potential side reactions.[1]

  • Precipitation: As the sulfuric acid is added, a white precipitate of ethylammonium sulfate will form. The reaction mixture may become viscous.[1]

  • Reaction Completion: Continue stirring the mixture in the ice bath for a period after the acid addition is complete to ensure the reaction goes to completion.

  • Isolation: Isolate the ethylammonium sulfate precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.[1]

  • Drying: Air-dry the resulting white crystalline powder. For faster drying, a vacuum oven at a low temperature can be used. The final product is a white crystalline solid that is soluble in water.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and the reaction with ethylamine is exothermic. Handle with extreme care.[1]

  • Ethylamine is a flammable and volatile compound.

Single Crystal Growth of Ethylammonium Sulfate

The growth of single crystals is achieved by preparing a supersaturated solution of the synthesized ethylammonium sulfate and allowing for slow crystallization. The two primary methods for this are slow evaporation and slow cooling.

Experimental Protocol:

2.1. Preparation of a Saturated Solution:

  • Gently warm a suitable solvent (e.g., deionized water) in a beaker on a hot plate. Ethylammonium sulfate is soluble in water.

  • Gradually add the synthesized ethylammonium sulfate powder to the warm solvent while stirring until no more solid dissolves. This ensures the solution is saturated at that temperature.[1]

  • To ensure complete saturation and dissolve any microcrystals, the solution can be heated for several hours.[1]

  • Filter the hot, saturated solution through a pre-warmed filter paper and funnel into a clean crystallizing dish to remove any impurities or undissolved particles.

2.2. Crystal Growth by Slow Evaporation:

  • Cover the crystallizing dish containing the saturated solution with a piece of filter paper or perforated parafilm. This allows the solvent to evaporate slowly while preventing dust and other contaminants from entering.

  • Place the dish in a location with a stable temperature and minimal vibrations.

  • Over time, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

2.3. Crystal Growth by Slow Cooling and Seeding:

  • Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, its ability to hold the solute decreases, leading to supersaturation and the formation of small seed crystals at the bottom of the container.[1]

  • Carefully select a few well-formed, transparent seed crystals from this initial crystallization.

  • Prepare a fresh, slightly undersaturated solution of ethylammonium sulfate.

  • Tie a selected seed crystal to a thin thread (e.g., nylon) and suspend it in the undersaturated solution.

  • Allow the solvent to evaporate slowly, or slowly cool the solution further. The dissolved ethylammonium sulfate will deposit onto the seed crystal, causing it to grow into a larger single crystal.

Data Presentation

The following table outlines the key experimental parameters that should be systematically varied and recorded to optimize the growth of ethylammonium sulfate single crystals.

ParameterRange/ValueObservations/Results
Synthesis
Molar Ratio (Ethylamine:H₂SO₄)2:1 (recommended)Yield, Purity
Reaction Temperature0 - 10 °C (ice bath)Reaction control, by-product formation
SolventEthanolProduct precipitation, purity
Crystal Growth
SolventDeionized Water, Ethanol-Water mixturesCrystal size, clarity, morphology
Saturation Temperature40 - 80 °CAmount of dissolved solute
Cooling Rate1 - 10 °C / dayCrystal quality, number of nuclei
Evaporation RateSlow (controlled by covering)Crystal size, growth time
Seed Crystal QualityClear, well-defined facetsFinal crystal quality

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and single crystal growth of ethylammonium sulfate.

experimental_workflow cluster_synthesis Synthesis of Ethylammonium Sulfate cluster_crystal_growth Single Crystal Growth cluster_evaporation Slow Evaporation cluster_cooling Slow Cooling & Seeding s1 Prepare Ethylamine in Ethanol Solution s2 Cool Solution in Ice Bath s1->s2 s3 Slowly Add Concentrated H₂SO₄ s2->s3 s4 Stir to Complete Reaction s3->s4 s5 Isolate Precipitate by Filtration s4->s5 s6 Wash with Ethanol and Ether s5->s6 s7 Dry the Ethylammonium Sulfate Powder s6->s7 cg1 Prepare Saturated Solution s7->cg1 Use Synthesized Powder cg2 Hot Filter the Solution cg1->cg2 cg3a Cover and Allow Solvent to Evaporate cg2->cg3a cg3b Slowly Cool to Form Seed Crystals cg2->cg3b cg4a Harvest Single Crystals cg3a->cg4a cg4b Select a Seed Crystal cg3b->cg4b cg5b Suspend Seed in Saturated Solution cg4b->cg5b cg6b Allow Slow Cooling/Evaporation cg5b->cg6b cg7b Harvest Large Single Crystal cg6b->cg7b

References

Application Notes and Protocols for Ethylammonium and Sulfate in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While ethylammonium (B1618946) sulfate (B86663) is not a commonly utilized direct precursor for perovskite synthesis, its constituent ions—the ethylammonium (EA⁺) cation and the sulfate (SO₄²⁻) anion—play distinct and significant roles in enhancing the performance and stability of perovskite solar cells. The ethylammonium cation is typically introduced from halide salt precursors (e.g., ethylammonium iodide or bromide) to function as a passivating agent or an A-site cation in mixed-perovskite systems. Separately, the sulfate anion, often from ammonium (B1175870) sulfate, is used to modify and passivate the interfaces between layers in a solar cell device, such as the electron transport layer (ETL).

These application notes provide detailed protocols for the two primary uses of these ions in perovskite device fabrication, tailored for researchers in materials science and photovoltaics.

Application Note 1: The Ethylammonium (EA⁺) Cation for Perovskite Surface Passivation

Principle:

The surface of perovskite polycrystalline films contains a high density of electronic defect states, such as halide vacancies and undercoordinated lead ions. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the solar cell. Introducing large organic ammonium salts, such as ethylammonium iodide (EAI), onto the perovskite surface is an effective strategy for passivating these defects.[1][2] The EA⁺ cations can fill A-site vacancies, and the iodide ions can heal halide vacancies, thereby reducing charge recombination at the interface between the perovskite and the hole transport layer (HTL) and improving device performance and stability.[1][3]

Data Presentation:

The following table summarizes the enhancement in photovoltaic performance of a triple-cation perovskite solar cell after surface treatment with an EAI solution.

TreatmentPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)
Control (Untreated) 20.5%1.11 V23.5 mA/cm²78.5%
EAI Treated 22.3%1.16 V24.0 mA/cm²80.0%
Data compiled from Alharbi et al.[1][2][3]

Experimental Protocol: Perovskite Surface Passivation with Ethylammonium Iodide (EAI)

This protocol details the post-synthesis surface treatment of a triple-cation perovskite film.

1. Materials and Solution Preparation:

  • Triple-cation perovskite-coated substrates (e.g., FTO/TiO₂/Perovskite).
  • Ethylammonium Iodide (EAI).
  • Anhydrous Isopropanol (IPA).
  • EAI Passivation Solution (2 mg/mL): Dissolve 20 mg of EAI in 10 mL of anhydrous IPA. Stir the solution in a sealed vial until the EAI is fully dissolved. Filter through a 0.2 µm PTFE syringe filter before use.

2. Perovskite Film Fabrication (Example):

  • Prepare a triple-cation perovskite precursor solution (e.g., containing formamidinium, methylammonium, and cesium).
  • Deposit the precursor solution onto the prepared ETL-coated substrate (e.g., mesoporous TiO₂) via spin-coating.
  • Anneal the perovskite film at 150°C for 30-40 minutes in a nitrogen-filled glovebox.[1]
  • Allow the film to cool to room temperature before proceeding.

3. EAI Surface Treatment:

  • Transfer the cooled perovskite-coated substrates into a nitrogen-filled glovebox.
  • Deposit the EAI passivation solution onto the perovskite film surface via spin-coating. A typical procedure is to spin at 4000 rpm for 30 seconds.
  • Anneal the treated film at a low temperature, for example, 70°C for 10-15 minutes, to remove the solvent and promote interaction with the surface.[1]

4. Device Completion:

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold) according to standard procedures to complete the solar cell fabrication.

Visualization:

G cluster_0 Perovskite Film Fabrication cluster_1 Surface Passivation Step cluster_2 Device Completion prep_sub 1. Substrate Prep (FTO + ETL) spin_perov 2. Perovskite Spin-Coating prep_sub->spin_perov anneal_perov 3. High-Temp Anneal (150°C) spin_perov->anneal_perov cool 4. Cool to RT anneal_perov->cool spin_eai 5. EAI Solution Spin-Coating cool->spin_eai anneal_eai 6. Low-Temp Anneal (70°C) spin_eai->anneal_eai dep_htl 7. HTL Deposition anneal_eai->dep_htl dep_au 8. Gold Contact Evaporation dep_htl->dep_au

Workflow for perovskite fabrication with EAI surface passivation.

Application Note 2: Sulfate Anion for Electron Transport Layer (ETL) Interfacial Modification

Principle:

The interface between the electron transport layer (ETL), commonly mesoporous titanium dioxide (mTiO₂), and the perovskite absorber layer is critical for efficient charge extraction and overall device stability. The surface of TiO₂ often contains defects like oxygen vacancies and hydroxyl groups, which can be detrimental to the perovskite layer. A surface treatment using a sulfate-containing compound, such as ammonium sulfate ((NH₄)₂SO₄), can effectively passivate these defects.[4] The sulfate ions can coordinate with the TiO₂ surface, reducing defect sites and improving the energy level alignment at the interface. This modification leads to enhanced operational stability of the resulting perovskite solar cells.[4]

Data Presentation:

The table below illustrates the impact of ammonium sulfate treatment on the operational stability of perovskite solar cells under continuous illumination.

ETL TreatmentInitial PCEPCE after 1800s (MPP Tracking)% of Initial PCE Retained
Pristine (Untreated) mTiO₂ ~17.4%< 10.5%< 60%
Ammonium Sulfate Treated mTiO₂ ~17.2%~16.3%95%
Data compiled from Chen et al.[4]

Experimental Protocol: Ammonium Sulfate Treatment of mTiO₂ ETL

This protocol describes the treatment of a mesoporous TiO₂ layer prior to perovskite deposition.

1. Materials and Solution Preparation:

  • Substrates with compact and mesoporous TiO₂ layers (e.g., FTO/cTiO₂/mTiO₂).
  • Ammonium Sulfate ((NH₄)₂SO₄).
  • Deionized (DI) Water or Ethanol (B145695).
  • Ammonium Sulfate Solution: Prepare a solution of ammonium sulfate in a suitable solvent. For example, dissolve ammonium sulfate in DI water or ethanol to a desired concentration (e.g., 0.1 M).

2. ETL Fabrication (Example):

  • Clean FTO-coated glass substrates.
  • Deposit a compact TiO₂ (cTiO₂) blocking layer, followed by annealing at 500°C.
  • Deposit a mesoporous TiO₂ (mTiO₂) layer by spin-coating a TiO₂ paste diluted in ethanol (e.g., 1:5.5 by weight) at 6000 rpm for 20 s.
  • Anneal the mTiO₂ film using a multi-step process (e.g., 325°C, 450°C, and 500°C).

3. Ammonium Sulfate Surface Treatment:

  • Allow the mTiO₂-coated substrates to cool to room temperature.
  • Apply the ammonium sulfate solution onto the mTiO₂ layer. For instance, dispense 0.08 mL of the solution and spin-coat at 3000 rpm.
  • Anneal the treated mTiO₂ film again at 150°C for 15 minutes to remove the solvent and any residual ammonia (B1221849) species.
  • Treat the substrates with UV-Ozone before transferring them to a glovebox for perovskite deposition.

4. Perovskite Deposition:

  • Proceed with the deposition of the perovskite active layer onto the sulfate-treated mTiO₂ according to your standard protocol.

Visualization:

G cluster_0 ETL Fabrication cluster_1 ETL Surface Treatment cluster_2 Perovskite Deposition prep_sub 1. FTO Substrate dep_ctio2 2. cTiO₂ Deposition & Anneal prep_sub->dep_ctio2 dep_mtio2 3. mTiO₂ Deposition & Anneal dep_ctio2->dep_mtio2 cool 4. Cool to RT dep_mtio2->cool spin_sulfate 5. (NH₄)₂SO₄ Solution Spin-Coating cool->spin_sulfate anneal_sulfate 6. Anneal (150°C) & UV-Ozone spin_sulfate->anneal_sulfate spin_perov 7. Perovskite Deposition anneal_sulfate->spin_perov anneal_perov 8. Perovskite Anneal spin_perov->anneal_perov

Workflow for ETL preparation with ammonium sulfate treatment.

References

Application Notes & Protocols: Preparing Ethylammonium Sulfate Solutions for Thin-Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of ethylammonium (B1618946) sulfate (B86663) (EAS) solutions and their subsequent use in the deposition of thin films via spin coating. While ethylammonium halides are more commonly reported in perovskite literature, the use of sulfates is an emerging area of interest for tuning film properties and stability. This protocol offers a foundational methodology for researchers exploring the incorporation of EAS into thin-film devices.

Introduction

Ethylammonium sulfate is an organic salt that can be explored as a component in precursor solutions for the fabrication of thin films, particularly in the context of perovskite-based optoelectronic devices. The ethylammonium (EA) cation is known to influence the structural and electronic properties of perovskite materials, potentially enhancing their stability.[1][2] The sulfate anion offers an alternative to the more common halides, which may impact film formation and device performance.

This protocol details a one-step solution deposition method using spin coating, a widely adopted technique for producing uniform thin films from solution.[3] The procedure covers solution preparation, substrate cleaning, thin-film deposition, and post-deposition annealing.

Experimental Protocols

Materials and Equipment

Materials:

  • Ethylammonium sulfate ((CH₃CH₂NH₃)₂SO₄) powder

  • Lead(II) iodide (PbI₂)

  • Methylammonium (B1206745) iodide (CH₃NH₃I) (or other desired perovskite precursors)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene, anhydrous (for anti-solvent step)

  • Deionized water

  • Acetone, isopropanol (B130326)

  • Substrates (e.g., FTO-coated glass, silicon wafers)

  • Nitrogen gas (for drying)

Equipment:

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Pipettes

  • Syringe filters (0.22 µm pore size, PTFE)

  • Vials and beakers

  • Fume hood

  • Glovebox (optional, but recommended for perovskite fabrication)

Substrate Preparation

A pristine substrate surface is critical for uniform thin-film deposition.

  • Place the substrates in a rack and sequentially sonicate in deionized water, acetone, and isopropanol for 15 minutes each.

  • After the final sonication in isopropanol, rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of nitrogen gas.

  • Optional: Treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.

Precursor Solution Preparation

This protocol provides a starting point for a mixed-cation precursor solution containing ethylammonium sulfate. Researchers should adjust the molar ratios based on their experimental design.

  • Solvent Mixture: Prepare a solvent mixture of DMF and DMSO. A common volumetric ratio is 4:1 (DMF:DMSO).[4]

  • Precursor Dissolution:

    • In a clean vial, add the desired molar amounts of the solid precursors. For example, to prepare a 1.0 M solution of a mixed (EA)₀.₁₅(MA)₀.₈₅PbI₂.₁₅(SO₄)₀.₅ composition, the corresponding masses of ethylammonium sulfate, methylammonium iodide, and lead(II) iodide would be calculated and added.

    • Add the DMF:DMSO solvent mixture to the vial to achieve the target molarity.

  • Dissolution: Stir the solution on a hotplate at a low temperature (e.g., 60-70°C) for at least 2 hours, or until all precursors are fully dissolved. The solution should be clear.

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Thin-Film Deposition by Spin Coating

The following is a typical two-stage spin-coating process. Parameters may need to be optimized based on the desired film thickness and solution viscosity.[5]

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Dispense a sufficient amount of the prepared precursor solution onto the substrate to cover the surface (e.g., 50-100 µL for a 1-inch substrate).

  • Start the spin coating program with the parameters outlined in the table below.

  • Anti-Solvent Quenching (Optional but Recommended): During the second, high-speed spinning step, dispense a stream of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 5-10 seconds before the end of the program. This induces rapid crystallization and can lead to more uniform films.

  • After the spin coating is complete, immediately transfer the substrate to a hotplate for annealing.

Post-Deposition Annealing

Annealing is crucial for solvent removal and complete crystallization of the thin film.

  • Preheat a hotplate to the desired annealing temperature (e.g., 100-120°C).

  • Place the substrate with the freshly deposited film onto the hotplate.

  • Anneal for the specified duration (e.g., 10-30 minutes).

  • After annealing, allow the substrate to cool down to room temperature.

Data Presentation: Recommended Starting Parameters

The following table summarizes the recommended starting parameters for the experimental protocol. These values are based on common practices in perovskite thin-film fabrication and should be optimized for specific experimental goals.

ParameterRecommended Starting ValueRange for Optimization
Solution Preparation
Precursor Molarity1.0 M0.5 M - 1.5 M
Solvent SystemDMF:DMSO (4:1 v/v)Vary ratios; explore other polar aprotic solvents
Spin Coating
Step 1: Speed1000 rpm500 - 2000 rpm
Step 1: Duration10 s5 - 15 s
Step 2: Speed4000 rpm2000 - 6000 rpm
Step 2: Duration30 s20 - 60 s
Anti-SolventChlorobenzeneToluene, Diethyl Ether
Annealing
Temperature100°C80°C - 150°C
Duration15 minutes10 - 60 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing ethylammonium sulfate-based thin films.

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning (Sonication, Drying, UV-Ozone) sol_prep Solution Preparation (Dissolve EAS & Precursors in DMF:DMSO) sub_prep->sol_prep Cleaned Substrates Ready spin_coat Spin Coating (Static Dispense, Two-Step Program) sol_prep->spin_coat Filtered Precursor Solution anti_solvent Anti-Solvent Quench (Optional, e.g., Chlorobenzene) spin_coat->anti_solvent During High-Speed Step anneal Annealing (e.g., 100°C for 15 min) spin_coat->anneal If no anti-solvent anti_solvent->anneal characterize Thin Film Characterization (XRD, SEM, UV-Vis, etc.) anneal->characterize Final Thin Film

Caption: Experimental workflow for thin-film deposition.

Logical Relationships in Solution Preparation

This diagram shows the relationship between the components in the precursor solution.

solution_logic cluster_solvents Solvent System cluster_precursors Precursors DMF DMF Precursor_Solution Homogeneous Precursor Solution DMF->Precursor_Solution solvent for DMSO DMSO DMSO->Precursor_Solution solvent for EAS Ethylammonium Sulfate EAS->Precursor_Solution dissolved in PbI2 Lead (II) Iodide PbI2->Precursor_Solution dissolved in MAI Methylammonium Iodide MAI->Precursor_Solution dissolved in

Caption: Components of the precursor solution.

References

Application Notes and Protocols for the Deposition of Uniform Ethylammonium Sulfate (EAS) Thin Films via Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylammonium sulfate (B86663) (EAS) is an organic salt with potential applications in various fields, including materials science and pharmaceuticals. The ability to deposit uniform, high-quality thin films of EAS is crucial for the fabrication of electronic devices and for fundamental studies of its material properties. Spin coating is a widely used technique for producing thin films from solution due to its simplicity, low cost, and ability to generate films with high uniformity and controlled thickness.[1][2][3][4][5]

This document provides a detailed protocol for the deposition of uniform EAS thin films using spin coating. The parameters outlined herein are based on established principles of spin coating and successful protocols for analogous organic and organic-inorganic materials, such as methylammonium (B1206745) lead halide perovskites.[6][7][8][9][10] These guidelines serve as a robust starting point for developing a reproducible process for EAS film fabrication.

Key Spin Coating Parameters

The quality and uniformity of the resulting thin film are highly dependent on several interconnected parameters.[11][12] The primary factors influencing the spin coating process are the precursor solution properties (concentration and solvent system) and the spin coater settings (spin speed, acceleration, and spin time). Post-deposition annealing is also a critical step for improving film crystallinity and morphology.

Data Presentation: Recommended Spin Coating Parameters for EAS Films

The following table summarizes the recommended starting parameters and their typical ranges for the spin coating of EAS. Optimization may be required based on specific substrate properties and desired film characteristics.

ParameterRecommended Starting ValueTypical RangeEffect on Film Thickness/Uniformity
Precursor Solution
EAS Concentration (wt%)20 wt%5 - 40 wt%Higher concentration generally leads to thicker films.
Solvent SystemDimethylformamide (DMF)DMF, DMSO, NMP, Water, Ethanol, or mixturesThe choice of solvent affects solution viscosity, evaporation rate, and precursor solubility, all of which significantly impact film morphology.[13][14][15] High boiling point solvents allow for longer drying times.[3]
Spin Coating Parameters
Spin Speed (rpm)3000 rpm1000 - 6000 rpmHigher spin speeds result in thinner films due to greater centrifugal force.[11][16][17][18]
Spin Acceleration (rpm/s)1000 rpm/s500 - 2000 rpm/sAffects the initial spreading of the solution.
Spin Time (s)30 s20 - 60 sLonger spin times can lead to thinner films, primarily driven by solvent evaporation.[3][12]
Post-Deposition
Annealing Temperature (°C)100 °C70 - 150 °CPromotes solvent removal, crystal growth, and improved film quality. The optimal temperature depends on the thermal properties of EAS.
Annealing Time (min)10 min5 - 30 minSufficient time is needed for complete solvent evaporation and crystallization.

Note: These parameters are intended as a starting point and may require optimization for specific applications and substrates.

Experimental Protocol

This protocol details the step-by-step procedure for preparing uniform EAS thin films.

Materials and Equipment
  • Ethylammonium sulfate (EAS) powder

  • Dimethylformamide (DMF), anhydrous

  • Substrates (e.g., glass slides, silicon wafers)

  • Pipettes and pipette tips

  • Vials and magnetic stir bar

  • Hotplate with magnetic stirring

  • Spin coater

  • Nitrogen or argon gas source (optional, for inert atmosphere)

Substrate Preparation

Proper substrate cleaning is critical for uniform film deposition and good adhesion.

  • Place substrates in a beaker.

  • Sequentially sonicate the substrates in a series of cleaning solutions, for example:

    • Deionized water with detergent (15 minutes)

    • Deionized water (15 minutes)

    • Acetone (15 minutes)

    • Isopropanol (15 minutes)

  • Dry the substrates with a stream of nitrogen or argon gas.

  • Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve surface wettability.

Precursor Solution Preparation
  • In a clean vial, weigh the desired amount of EAS powder.

  • Add the appropriate volume of DMF to achieve the target concentration (e.g., for a 20 wt% solution, dissolve 0.2 g of EAS in 0.8 g of DMF).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and stir the solution on a hotplate at a low temperature (e.g., 40-60 °C) until the EAS is completely dissolved.

  • Allow the solution to cool to room temperature before use.

  • Optional: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

Spin Coating Process

The spin coating process should ideally be carried out in a controlled environment, such as a glovebox, to minimize the effects of humidity.

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Turn on the vacuum to secure the substrate.

  • Using a pipette, dispense a small volume of the EAS precursor solution onto the center of the substrate (e.g., 50-100 µL). The volume should be sufficient to cover the substrate surface during spinning.

  • Start the spin coating program with the desired parameters (e.g., 3000 rpm for 30 seconds with an acceleration of 1000 rpm/s).

  • Once the spin coating process is complete, carefully remove the substrate from the chuck.

Post-Deposition Annealing
  • Immediately transfer the coated substrate to a preheated hotplate set to the desired annealing temperature (e.g., 100 °C).

  • Anneal the film for the specified time (e.g., 10 minutes).

  • After annealing, remove the substrate from the hotplate and allow it to cool down to room temperature.

Film Characterization

The quality of the deposited EAS films can be assessed using various characterization techniques:

  • Surface Morphology and Uniformity: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the film's surface, assess grain size, and measure roughness.

  • Crystallinity: X-ray Diffraction (XRD) can be employed to determine the crystal structure and orientation of the EAS film.

  • Optical Properties: UV-Visible Spectroscopy can provide information on the film's absorbance and transmittance, from which the optical bandgap can be estimated.

  • Film Thickness: A profilometer or ellipsometry can be used for accurate thickness measurements.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the preparation of uniform EAS thin films.

G cluster_prep Preparation cluster_process Processing sub_prep Substrate Cleaning (Sonication, Drying, UV-Ozone) spin_coat Spin Coating (Dispense, Spin, Dry) sub_prep->spin_coat Clean Substrate sol_prep EAS Solution Preparation (Dissolution in DMF, Stirring) sol_prep->spin_coat EAS Solution anneal Post-Deposition Annealing (Hotplate) spin_coat->anneal Coated Substrate sem_afm Morphology/Roughness (SEM, AFM) anneal->sem_afm Uniform EAS Film xrd Crystallinity (XRD) anneal->xrd uv_vis Optical Properties (UV-Vis) anneal->uv_vis thickness Film Thickness (Profilometry) anneal->thickness

Caption: Workflow for EAS thin film deposition and characterization.

Logical Relationship of Spin Coating Parameters

This diagram shows the relationship between key parameters and their influence on the final film properties.

G cluster_inputs Input Parameters cluster_outputs Film Properties concentration Solution Concentration thickness Film Thickness concentration->thickness solvent Solvent Properties (Viscosity, Boiling Point) solvent->thickness uniformity Uniformity & Roughness solvent->uniformity spin_speed Spin Speed & Time spin_speed->thickness spin_speed->uniformity annealing Annealing Temp & Time annealing->uniformity crystallinity Crystallinity & Grain Size annealing->crystallinity

Caption: Influence of parameters on EAS film properties.

References

Application of Ethylammonium and Sulfate Ions in Perovskite Solar Cell Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of perovskite solar cells (PSCs) has seen remarkable progress, with power conversion efficiencies (PCEs) rivaling those of conventional silicon-based photovoltaics. A key driver of this advancement lies in the compositional engineering of the perovskite light-absorbing layer. The incorporation of various additives and the modification of interfaces are critical strategies to enhance device performance, stability, and reproducibility. This document details the application of ethylammonium (B1618946) (EA⁺) cations and sulfate (B86663) (SO₄²⁻) anions in the fabrication of high-performance PSCs. While "ethylammonium sulfate" as a single precursor is not commonly utilized, the introduction of these individual ions through different chemical species has proven to be highly effective. This application note will cover two primary strategies: the use of ethylammonium halides as additives in the perovskite precursor solution and the application of ammonium (B1175870) sulfate for interfacial modification. Additionally, the use of 2-aminoethyl hydrogen sulfate (AES), a compound containing both functional groups, will be discussed.

Mechanism of Action and Signaling Pathways

The introduction of ethylammonium and sulfate ions influences multiple aspects of perovskite film formation and device operation, leading to improved photovoltaic performance.

Ethylammonium (EA⁺) Cation Incorporation:

The ethylammonium cation, being larger than the more common methylammonium (B1206745) (MA⁺) cation, plays a significant role in tuning the structural and electronic properties of the perovskite crystal lattice.[1][2]

  • Crystal Growth and Morphology: The addition of EA⁺ can modulate crystal growth, leading to improved film morphology.[3]

  • Defect Passivation: EA⁺ cations can passivate surface and grain boundary defects, which act as non-radiative recombination centers, thereby enhancing charge carrier lifetimes.

  • Improved Stability: The incorporation of EA⁺ can enhance the structural stability of the perovskite film against environmental factors such as humidity and heat.[1]

  • Carrier Mobility: Theoretical calculations suggest that the addition of EA⁺ can reduce the effective mass of charge carriers, leading to improved mobility.[3]

Sulfate (SO₄²⁻) Anion Treatment:

Sulfate treatment, typically applied at the interface between the electron transport layer (ETL) and the perovskite layer, primarily enhances device stability and charge extraction.

  • Interfacial Defect Passivation: Sulfate ions can passivate defects, such as oxygen vacancies, on the surface of metal oxide ETLs like TiO₂. This minimizes chemical degradation at the perovskite/ETL interface.[4]

  • Enhanced Operational Stability: By passivating interfacial defects, sulfate treatment leads to significantly improved operational stability of the PSCs under continuous illumination.[4]

  • Improved Energy Level Alignment: Sulfate treatment can lead to better energy level alignment between the perovskite and the ETL, facilitating more efficient electron extraction.

The following diagram illustrates the key effects of ethylammonium and sulfate ion incorporation in perovskite solar cells.

cluster_0 Ethylammonium (EA⁺) Incorporation cluster_1 Sulfate (SO₄²⁻) Treatment cluster_2 Device Performance EA Ethylammonium Halide (e.g., EABr) EA_Perovskite Mixed EA-Perovskite Film EA->EA_Perovskite EA_Effect1 Improved Morphology & Crystal Growth EA_Perovskite->EA_Effect1 EA_Effect2 Defect Passivation EA_Perovskite->EA_Effect2 EA_Effect3 Enhanced Stability EA_Perovskite->EA_Effect3 EA_Effect4 Improved Carrier Mobility EA_Perovskite->EA_Effect4 Performance Enhanced PSC Performance EA_Effect1->Performance EA_Effect2->Performance EA_Effect3->Performance EA_Effect4->Performance Sulfate Ammonium Sulfate ((NH₄)₂SO₄) Sulfate_Interface ETL/Perovskite Interface Sulfate->Sulfate_Interface Sulfate_Effect1 Interfacial Defect Passivation Sulfate_Interface->Sulfate_Effect1 Sulfate_Effect2 Enhanced Operational Stability Sulfate_Interface->Sulfate_Effect2 Sulfate_Effect3 Improved Energy Level Alignment Sulfate_Interface->Sulfate_Effect3 Sulfate_Effect1->Performance Sulfate_Effect2->Performance Sulfate_Effect3->Performance PCE Increased PCE Performance->PCE Voc Higher Voc Performance->Voc Jsc Higher Jsc Performance->Jsc FF Improved Fill Factor Performance->FF Stability Increased Stability Performance->Stability cluster_0 Substrate and ETL Preparation cluster_1 Perovskite Layer Fabrication cluster_2 Device Completion Start Start: FTO Substrate Cleaning ETL_Depo ETL Deposition (c-TiO₂ & m-TiO₂) Start->ETL_Depo Sulfate_Treatment Ammonium Sulfate Treatment (Optional) ETL_Depo->Sulfate_Treatment Precursor_Prep Perovskite Precursor Preparation (with EA⁺ additive) Sulfate_Treatment->Precursor_Prep Spin_Coating Spin-Coating & Anti-Solvent Quenching Precursor_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing HTL_Depo HTL Deposition (spiro-OMeTAD) Annealing->HTL_Depo Electrode_Depo Metal Electrode Evaporation HTL_Depo->Electrode_Depo Characterization Device Characterization (J-V, EQE, Stability) Electrode_Depo->Characterization

References

Application Notes and Protocols for Surface Passivation of Perovskite Layers Using Ethylammonium and Sulfate-Based Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the quantitative outcomes for enhancing the performance and stability of perovskite solar cells through surface and interface passivation techniques. The following sections detail the use of ethylammonium (B1618946) halides for passivating the perovskite surface and ammonium (B1175870) sulfate (B86663) for treating the electron transport layer (ETL) interface.

Surface Passivation of Perovskite Films with Ethylammonium Iodide (EAI)

Treating the surface of the perovskite film with organic ammonium salts like ethylammonium iodide (EAI) is a highly effective strategy to reduce electronic defects at the interface between the perovskite and the hole transport layer (HTL).[1][2] This passivation leads to a significant improvement in power conversion efficiency (PCE) and the operational stability of the resulting perovskite solar cells (PSCs).[1][2]

Mechanism of Action

The introduction of EAI to the perovskite surface helps to passivate defects such as uncoordinated lead ions (Pb²⁺) and halide vacancies. The ethylammonium cations can interact with the perovskite lattice, reducing non-radiative recombination and improving charge extraction. This surface treatment can lead to the formation of a 2D perovskite layer on top of the 3D bulk perovskite, which can enhance stability against moisture.

Quantitative Data Summary

The following table summarizes the performance enhancement of triple-cation perovskite solar cells after EAI surface treatment.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability (after 550h)
Control ---20.5-
EAI Treated ---22.395% of initial PCE

Data sourced from a study on triple-cation perovskite formulations.[1][2][3]

Experimental Protocol: EAI Surface Passivation

This protocol details the post-treatment of a pre-formed perovskite film.

Materials:

  • Ethylammonium iodide (EAI)

  • Isopropanol (B130326) (IPA), anhydrous

  • Pre-fabricated perovskite films on a suitable substrate (e.g., FTO/cTiO₂/mTiO₂)

Equipment:

  • Spin coater

  • Hot plate

  • Nitrogen-filled glovebox

Procedure:

  • Prepare the EAI Solution:

    • Dissolve EAI in anhydrous isopropanol to a concentration of 5 mg/mL.

    • Stir the solution at room temperature until the EAI is fully dissolved.

  • Surface Treatment:

    • Transfer the pre-fabricated perovskite films into a nitrogen-filled glovebox.

    • Allow the films to cool to room temperature after the perovskite annealing step.

    • Deposit the EAI solution onto the surface of the perovskite film using a spin coater.

    • Spin coat at 4000 rpm for 20-30 seconds.

  • Annealing:

    • Anneal the films at 70°C for 10-15 minutes to remove the solvent and promote surface passivation.[2]

  • Subsequent Layer Deposition:

    • After cooling to room temperature, proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode.

Visualized Workflow and Mechanism

G cluster_workflow Experimental Workflow: EAI Passivation prep_eai Prepare 5 mg/mL EAI in Isopropanol spin_coat Spin Coat EAI Solution on Perovskite Film (4000 rpm, 20-30s) prep_eai->spin_coat anneal Anneal at 70°C for 10-15 min spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl

Caption: Workflow for EAI surface passivation.

G cluster_mechanism Passivation Mechanism of EAI cluster_before Before Passivation cluster_after After Passivation pvs_surface_before Perovskite Surface (with defects like Pb²⁺, I⁻ vacancies) recombination Non-radiative Recombination pvs_surface_before->recombination leads to eai Ethylammonium Iodide (EAI) pvs_surface_after Passivated Perovskite Surface eai->pvs_surface_after passivates reduced_recomb Suppressed Recombination pvs_surface_after->reduced_recomb

Caption: EAI passivation of surface defects.

Interface Passivation of TiO₂ ETL with Ammonium Sulfate

Treating the titanium dioxide (TiO₂) electron transport layer (ETL) with ammonium sulfate is an effective method to enhance the operational stability of perovskite solar cells.[4] This treatment minimizes chemical degradation at the perovskite/ETL interface, which is particularly beneficial under operational conditions that involve illumination and elevated temperatures.[4]

Mechanism of Action

The sulfate species from the ammonium sulfate treatment passivate surface defects on the TiO₂, such as oxygen vacancies and hydroxyl groups.[4] These surface groups can otherwise contribute to the deprotonation of organic cations in the perovskite layer, leading to degradation. By passivating these sites, the chemical reactivity at the interface is reduced, leading to improved stability. The treatment has been found to have a minimal influence on the perovskite film morphology itself.[4]

Quantitative Data Summary

The following table highlights the enhanced operational stability of perovskite solar cells with an ammonium sulfate-treated TiO₂ ETL.

TreatmentInitial PCEPCE after 1800s at VMPP
Pristine TiO₂ 100%< 60%
Sulfate Treated TiO₂ 100%95%

Data sourced from a study on the operational stability of PSCs.[4]

Experimental Protocol: Ammonium Sulfate Treatment of TiO₂

This protocol details the treatment of a mesoporous TiO₂ (mTiO₂) layer before the deposition of the perovskite film.

Materials:

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Substrates with a pre-deposited mTiO₂ layer

Equipment:

  • Spin coater

  • Hot plate

Procedure:

  • Prepare the Ammonium Sulfate Solution:

    • Prepare an aqueous solution of ammonium sulfate. A typical concentration to start with is 0.1 M.

    • Ensure the ammonium sulfate is fully dissolved in the deionized water.

  • Sulfate Treatment:

    • Place the substrate with the mTiO₂ layer on the spin coater.

    • Dispense approximately 0.08 mL of the ammonium sulfate solution onto the mTiO₂ layer.

    • After a short delay (e.g., 3 seconds), spin coat at 3000 rpm for 30 seconds.[5]

  • Annealing:

    • Transfer the treated mTiO₂ film to a hotplate.

    • Anneal at 150°C for 15 minutes to evaporate the solvent and remove ammonia (B1221849) species.[5]

  • Perovskite Deposition:

    • After cooling, the substrate is ready for the deposition of the perovskite precursor solution.

Visualized Workflow and Mechanism

G cluster_workflow Experimental Workflow: (NH₄)₂SO₄ Treatment prep_solution Prepare Aqueous (NH₄)₂SO₄ Solution spin_coat Spin Coat Solution on mTiO₂ Layer (3000 rpm, 30s) prep_solution->spin_coat anneal Anneal at 150°C for 15 min spin_coat->anneal deposit_pvs Deposit Perovskite Layer anneal->deposit_pvs

Caption: Workflow for ammonium sulfate treatment of TiO₂.

G cluster_mechanism Effect of Sulfate Treatment at TiO₂/Perovskite Interface cluster_before Untreated Interface cluster_after Treated Interface tio2_defects TiO₂ with Surface Defects (Oxygen Vacancies, -OH groups) pvs_degradation Perovskite Degradation tio2_defects->pvs_degradation promotes sulfate_treatment Ammonium Sulfate Treatment passivated_tio2 Passivated TiO₂ Surface sulfate_treatment->passivated_tio2 passivates defects stable_interface Stable Interface passivated_tio2->stable_interface creates

References

Application Notes: Enhancing Perovskite Solar Cell Efficiency and Stability with Ethylammonium Cations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of ethylammonium (B1618946) (EA) cations into methylammonium (B1206745) (MA) or formamidinium (FA)-based lead halide perovskites has emerged as a promising strategy to enhance the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs). The larger ionic radius of the EA cation (CH₃CH₂NH₃⁺) compared to the MA cation (CH₃NH₃⁺) introduces beneficial structural and electronic modifications to the perovskite lattice. These notes summarize the key benefits, mechanisms, and experimental considerations for utilizing EA cations in the fabrication of high-performance PSCs.

Key Benefits of Ethylammonium Cation Incorporation:

  • Improved Structural Stability: The substitution of smaller MA cations with larger EA cations can help stabilize the perovskite crystal structure. First-principles calculations indicate that incorporating EA into MAPbI₃ is an effective way to form stable mixed-cation perovskites.[1][2][3] This is attributed to the tolerance factor of mixed MA₁₋ₓEAₓPbI₃ perovskites falling within a stable range.[1][2]

  • Enhanced Crystallinity and Morphology: The addition of EA can promote the growth of larger, more uniform perovskite grains with fewer defects. This improved film quality leads to better charge transport and reduced non-radiative recombination.

  • Defect Passivation: EA cations can passivate defects at the grain boundaries and surface of the perovskite film, which are detrimental to device performance. This leads to an increase in carrier lifetime and contributes to higher open-circuit voltages (Voc).

  • Tunable Optoelectronic Properties: The incorporation of EA can slightly increase the bandgap of the perovskite material.[3][4][5][6][7] This tunability allows for the optimization of the absorber layer's electronic properties to better match the solar spectrum and the energy levels of adjacent charge transport layers.

  • Enhanced Device Performance: The cumulative effects of improved stability, crystallinity, and defect passivation result in significant improvements in key photovoltaic parameters, including PCE, Voc, short-circuit current density (Jsc), and fill factor (FF).

  • Improved Long-Term Stability: PSCs incorporating EA have demonstrated enhanced stability against environmental factors such as humidity and thermal stress. The more stable crystal structure is less prone to degradation over time.[8][9]

Data Presentation

The following tables summarize the quantitative data from various studies on the impact of ethylammonium cation incorporation on perovskite solar cell performance.

Table 1: Performance of MA-EA Mixed-Cation Perovskite Solar Cells

Perovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
MA₀.₈₃EA₀.₁₇PbI₃---10.22[10]
MAPbI₃ (Standard)0.9418.06611.2[8]
MAPbI₃ + 0.05M EABr0.9517.56911.5[8]
MAPbI₃ + 0.1M EABr0.9917.26711.4[8]

Table 2: Long-Term Stability of Perovskite Solar Cells with and without EA Cations

Device CompositionInitial PCE (%)PCE after 60 days (%)Stability (% of initial PCE)Reference
MAPbI₃ (Standard)11.28.878.6[8]
MAPbI₃ + 0.05M EABr11.511.7101.7[8]
MAPbI₃ + 0.1M EABr11.411.6101.8[8]
MAPbI₃ + 0.05M RbI + 0.05M EABr10.911.5105.5[8]

Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite solar cells incorporating ethylammonium cations.

Protocol 1: Perovskite Precursor Solution Preparation with Ethylammonium

Materials:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • Ethylammonium iodide (EAI) or Ethylammonium bromide (EABr)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of the desired perovskite composition. For a mixed-cation perovskite of MA₁₋ₓEAₓPbI₃, calculate the molar ratios of MAI and EAI.

  • In a nitrogen-filled glovebox, dissolve PbI₂ and the corresponding amounts of MAI and EAI in a co-solvent of DMF and DMSO (typically in a 4:1 v/v ratio).

  • For example, to prepare a 1 M solution of MA₀.₉EA₀.₁PbI₃, dissolve 1 mmol of PbI₂, 0.9 mmol of MAI, and 0.1 mmol of EAI in the DMF:DMSO solvent mixture.

  • Stir the solution on a hotplate at approximately 60-70 °C for at least 2 hours to ensure complete dissolution of the precursors.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Protocol 2: Perovskite Thin Film Deposition and Device Fabrication

Substrate Preparation:

  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use.

Layer Deposition:

  • Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ by spin-coating a precursor solution onto the FTO substrate, followed by annealing. A mesoporous TiO₂ layer can be subsequently deposited and sintered.

  • Perovskite Layer: a. Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox. b. Dispense the prepared perovskite precursor solution onto the substrate. c. Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization. e. Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

  • Hole Transport Layer (HTL): a. Dissolve Spiro-OMeTAD in chlorobenzene. b. Add additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) solution in acetonitrile. c. Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode: a. Define the electrode area using a shadow mask. b. Thermally evaporate a gold or silver electrode (80-100 nm) onto the HTL.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_layers Device Fabrication (in Glovebox) cluster_precursor EA-Perovskite Precursor FTO FTO Glass Cleaning Ultrasonic Cleaning FTO->Cleaning UVO UV-Ozone Treatment Cleaning->UVO ETL ETL Deposition (e.g., TiO2) UVO->ETL Perovskite Perovskite Spin-Coating (with EA-cation precursor) ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode Precursors PbI2, MAI, EAI Mixing Dissolve & Stir Precursors->Mixing Solvent DMF:DMSO Solvent->Mixing Mixing->Perovskite

Caption: Experimental workflow for fabricating perovskite solar cells with ethylammonium cations.

signaling_pathway EA Incorporate Ethylammonium (EA) Cation into Perovskite Structure Increased Cation Radius & Tolerance Factor EA->Structure Defects Passivation of Grain Boundary & Surface Defects EA->Defects Aids in Crystallinity Improved Crystallinity & Larger Grain Size Structure->Crystallinity Promotes Stability Enhanced Structural & Phase Stability Structure->Stability Leads to Recombination Reduced Non-Radiative Recombination Crystallinity->Recombination Reduces Defects->Recombination Reduces Longevity Enhanced Long-Term Device Stability Stability->Longevity Contributes to Performance Improved Device Performance (PCE, Voc, FF) Recombination->Performance Boosts Performance->Longevity Correlates with

References

Ethylammonium Sulfate in Mixed-Cation Perovskites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of various cations into perovskite crystal structures has emerged as a critical strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). Mixed-cation perovskites often exhibit superior performance compared to their single-cation counterparts by improving crystal formation, tuning bandgaps, and suppressing degradation pathways. Ethylammonium (B1618946) (EA) is a larger organic cation that has been investigated, primarily as a halide salt (e.g., ethylammonium bromide), to improve the stability and morphology of perovskite films. While the use of ethylammonium sulfate (B86663) ((EA)₂SO₄) as a direct component within the bulk mixed-cation perovskite is not extensively documented in peer-reviewed literature, this document provides a comprehensive overview of its potential applications, hypothesized benefits, and detailed protocols for its synthesis and incorporation. The information herein is compiled from research on related compounds, including ethylammonium halides and other sulfate additives in perovskite systems.

Application Notes

The introduction of ethylammonium sulfate into mixed-cation perovskite formulations is anticipated to leverage the combined benefits of the ethylammonium cation and the sulfate anion.

Role of the Ethylammonium (EA) Cation:

  • Structural Stabilization: The larger ionic radius of the EA cation can influence the Goldschmidt tolerance factor of the perovskite lattice, potentially stabilizing the desired cubic or tetragonal photoactive phases of formamidinium (FA) or methylammonium (B1206745) (MA) based perovskites.[1]

  • Morphology Control: EA cations can act as surfactants, influencing the crystallization process to yield larger grain sizes and reduce grain boundaries, which are often sites for charge recombination and degradation initiation.

  • Defect Passivation: The ammonium (B1175870) head group of the EA cation can passivate surface defects, particularly undercoordinated lead and halide ions, thereby reducing non-radiative recombination and enhancing the open-circuit voltage (Voc) and fill factor (FF).

Potential Role of the Sulfate (SO₄²⁻) Anion:

  • Defect Passivation: Sulfate anions have been shown to interact with undercoordinated lead (Pb²⁺) centers, effectively passivating defects at the perovskite surface and grain boundaries. This can lead to a reduction in charge carrier traps and an improvement in device performance and stability.

  • Interfacial Engineering: When used as a treatment at interfaces, such as between the perovskite and the electron transport layer (ETL), sulfate ions can minimize chemical degradation and improve energy level alignment, leading to enhanced operational stability.[2]

  • Moisture Resistance: The presence of sulfate may alter the hygroscopicity of the perovskite film, potentially offering a degree of protection against moisture-induced degradation.

Experimental Protocols

1. Synthesis of Ethylammonium Sulfate ((C₂H₅NH₃)₂SO₄)

This protocol is adapted from established methods for the synthesis of similar ammonium sulfate salts, such as ethylenediammonium sulfate and methylammonium sulfate.[3][4]

Materials:

  • Ethylamine (B1201723) solution (e.g., 70% in water)

  • Sulfuric acid (H₂SO₄), concentrated (95-98%)

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Round bottom flask

  • Beakers

Procedure:

  • In a round bottom flask, dilute the ethylamine solution with absolute ethanol. Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise using a dropping funnel. Caution: This reaction is highly exothermic. Maintain a slow addition rate to keep the temperature of the solution below 10°C.

  • After the complete addition of sulfuric acid, continue stirring the solution in the ice bath for an additional 1-2 hours.

  • A white precipitate of ethylammonium sulfate should form. If the reaction mixture becomes too viscous, additional ethanol can be added.

  • Isolate the product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual water.

  • Dry the purified ethylammonium sulfate powder in a vacuum oven at 60°C for 12-24 hours.

  • Store the final product in a desiccator.

Characterization: The successful synthesis of ethylammonium sulfate can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic vibrational modes of the ethylammonium and sulfate groups, and elemental analysis to confirm the chemical composition.

2. Preparation of a Mixed-Cation Perovskite Precursor Solution with Ethylammonium Sulfate

This protocol describes the incorporation of ethylammonium sulfate as an additive into a common mixed-cation (e.g., MA/FA) perovskite precursor solution.

Materials:

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Lead iodide (PbI₂)

  • Lead bromide (PbBr₂)

  • Ethylammonium sulfate ((EA)₂SO₄) - synthesized as described above

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Syringe filters (PTFE, 0.2 µm)

Procedure:

  • Prepare the desired stock solution of the main perovskite components. For a common formulation, this may involve dissolving FAI, MABr, PbI₂, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v).

  • Prepare a separate stock solution of ethylammonium sulfate in a suitable solvent. Given its ionic nature, a polar solvent like DMSO or a DMF/DMSO mixture is recommended. The concentration will depend on the desired final molar ratio in the perovskite film.

  • Add a specific volume of the ethylammonium sulfate stock solution to the main perovskite precursor solution to achieve the target molar percentage of the EA cation. For initial experiments, a low concentration (e.g., 1-5 mol%) is recommended.

  • Stir the final precursor solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

3. Fabrication of a Perovskite Solar Cell

This is a general protocol for fabricating a standard n-i-p planar perovskite solar cell.

Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / Spiro-OMeTAD / Au

Procedure:

  • Substrate Cleaning: Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing.

    • Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste diluted in ethanol, followed by sintering at high temperature (e.g., 500°C).

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared mixed-cation perovskite precursor solution containing ethylammonium sulfate onto the m-TiO₂ layer. A two-step spin-coating process is common (e.g., a low-speed step for spreading followed by a high-speed step for thinning).

    • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100-150°C) for a specified time to remove residual solvents and complete the crystallization process.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of Spiro-OMeTAD with additives such as Li-TFSI and 4-tert-butylpyridine (B128874) in chlorobenzene.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Deposit a gold (Au) or silver (Ag) back contact by thermal evaporation through a shadow mask to define the active area of the solar cell.

Data Presentation

As there is a lack of direct experimental data for perovskite solar cells incorporating ethylammonium sulfate, the following tables present data for related systems to provide a baseline for expected performance and stability improvements.

Table 1: Performance of Perovskite Solar Cells with Ethylammonium Bromide (EABr) Additive

Perovskite CompositionV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
MAPbI₃ (Control)0.92120.168.112.60[5]
MAPbI₃ with EABr and KI0.94221.0-12.88[5]

Note: The addition of EABr in conjunction with KI showed a modest improvement in Voc and Jsc, leading to an overall increase in PCE.

Table 2: Impact of Sulfate Treatment on Perovskite Solar Cell Stability

Device ConfigurationInitial PCE (%)PCE Retention after 1800s at V_MPPNotesReference
Pristine TiO₂ ETL~17.4~60%Significant initial efficiency loss.[2]
(NH₄)₂SO₄ Treated TiO₂ ETL~17.2~95%Enhanced operational stability.[2]

Note: This data highlights the positive impact of sulfate species at the ETL/perovskite interface on operational stability.

Visualizations

Experimental_Workflow cluster_synthesis Ethylammonium Sulfate Synthesis cluster_perovskite_prep Perovskite Precursor Preparation cluster_device_fab Device Fabrication s1 Ethylamine + Ethanol s2 Add H₂SO₄ (dropwise, <10°C) s1->s2 s3 Precipitation s2->s3 s4 Vacuum Filtration s3->s4 s5 Wash (Ethanol, Ether) s4->s5 s6 Dry (Vacuum Oven) s5->s6 p2 Prepare (EA)₂SO₄ Stock Solution s6->p2 Use Synthesized (EA)₂SO₄ p1 Dissolve FAI, MABr, PbI₂, PbBr₂ in DMF/DMSO p3 Add (EA)₂SO₄ to Main Solution p1->p3 p2->p3 p4 Stir and Filter p3->p4 d3 Spin-coat Perovskite Precursor p4->d3 Use Final Precursor Solution d1 Clean FTO Substrate d2 Deposit ETL (c-TiO₂ + m-TiO₂) d1->d2 d2->d3 d4 Anti-solvent Dripping d3->d4 d5 Anneal Perovskite Film d4->d5 d6 Deposit HTL (Spiro-OMeTAD) d5->d6 d7 Deposit Metal Electrode (Au) d6->d7

Caption: Workflow for synthesis, precursor preparation, and device fabrication.

Logical_Relationship ea_sulfate Ethylammonium Sulfate ((EA)₂SO₄) ea_cation Ethylammonium (EA⁺) Cation ea_sulfate->ea_cation sulfate_anion Sulfate (SO₄²⁻) Anion ea_sulfate->sulfate_anion tolerance_factor Modulates Tolerance Factor ea_cation->tolerance_factor morphology Improves Morphology (Larger Grains) ea_cation->morphology defect_passivation_cation Passivates Surface Defects ea_cation->defect_passivation_cation defect_passivation_anion Passivates Pb²⁺ Defects sulfate_anion->defect_passivation_anion interface_engineering Improves ETL Interface sulfate_anion->interface_engineering moisture_resistance Potentially Increases Moisture Resistance sulfate_anion->moisture_resistance stability Enhanced Device Stability (Operational, Moisture) tolerance_factor->stability pce Increased Power Conversion Efficiency (PCE) morphology->pce defect_passivation_cation->pce defect_passivation_anion->pce interface_engineering->stability moisture_resistance->stability pce->stability

References

Application Notes and Protocols for the Characterization of Ethylammonium Sulfate-Treated Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The treatment of thin films with various surface passivating agents, such as ethylammonium (B1618946) sulfate (B86663) (EAS), has emerged as a critical strategy for enhancing the performance and stability of optoelectronic devices, particularly perovskite solar cells. EAS treatment can effectively passivate surface defects, improve crystallinity, and modify the interfacial energetics of the films. A thorough and systematic characterization is essential to understand the impact of EAS treatment on the film's structural, morphological, optical, and electrical properties. These application notes provide detailed protocols for a suite of characterization techniques to evaluate the efficacy of EAS treatment.

Experimental Workflow for Film Characterization

The logical flow for characterizing ethylammonium sulfate (EAS)-treated films begins with film fabrication, followed by a series of non-destructive and destructive characterization techniques to evaluate its properties.

G cluster_0 Film Preparation cluster_1 Characterization cluster_2 Data Analysis & Interpretation A Substrate Cleaning B Precursor Solution Preparation A->B C Spin Coating (e.g., Perovskite Layer) B->C D Ethylammonium Sulfate (EAS) Solution Treatment C->D E Annealing D->E F Structural Analysis (XRD) E->F G Morphological Analysis (SEM) E->G H Optical Properties (UV-Vis, PL, TRPL) E->H I Electrical Properties (Hall Effect) E->I J Correlate EAS Treatment with Property Enhancements F->J G->J H->J I->J K Device Fabrication & Performance Testing J->K

Caption: Workflow for EAS-treated film fabrication and characterization.

Film Fabrication and Treatment Protocol

This protocol describes a general method for fabricating a perovskite thin film and applying a post-treatment with ethylammonium sulfate.

Protocol:

  • Substrate Cleaning: Sequentially clean substrates (e.g., FTO glass) in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.[1]

  • Perovskite Precursor: Prepare a perovskite precursor solution (e.g., Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃) in a mixed solvent of DMF and DMSO.[2]

  • Spin Coating: Dispense the precursor solution onto the substrate and spin-coat in a nitrogen-filled glovebox. A typical two-step program might be 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.[3] During the second step, dispense an anti-solvent like chlorobenzene (B131634) onto the spinning substrate to induce crystallization.[4]

  • Initial Annealing: Anneal the substrate at 100-150°C for 10-30 minutes to form the perovskite film.

  • EAS Treatment: Prepare a dilute solution of ethylammonium sulfate in a suitable solvent like isopropanol. Spin-coat the EAS solution onto the cooled perovskite film.[5]

  • Final Annealing: Perform a second annealing step, typically at a similar or slightly lower temperature (e.g., 100°C) for 10 minutes, to remove the solvent and promote interaction between the EAS and the film surface.[5]

Structural Characterization: X-ray Diffraction (XRD)

XRD is a non-destructive technique used to determine the crystallographic structure, phase purity, and orientation of the film.

Experimental Protocol:

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).[6]

  • Sample Mounting: Mount the film sample on the sample holder, ensuring the surface is flat and at the correct height relative to the X-ray beam.

  • Scan Parameters: Perform a 2θ/ω scan over a relevant angular range (e.g., 10° to 60°) to identify the crystal phases present.[7][8] A typical step size is 0.02° with a scan speed of 2°/minute.

  • Data Analysis:

    • Identify diffraction peaks and compare their positions with standard diffraction patterns (e.g., from the ICDD database) to confirm the perovskite phase and detect any secondary phases like PbI₂.[9]

    • Analyze the peak intensity and Full Width at Half Maximum (FWHM). An increase in the intensity of characteristic perovskite peaks and a decrease in FWHM suggest improved crystallinity.[10]

    • The Williamson-Hall method can be used to analyze peak broadening to estimate crystallite size and microstrain.[10]

Data Presentation:

ParameterControl FilmEAS-Treated FilmSignificance
Perovskite Peak Intensity (a.u.)LowerHigherImproved crystallinity and/or preferred orientation.[10]
PbI₂ Peak Intensity (a.u.)PresentReduced / AbsentPassivation of excess lead iodide.[9]
FWHM of (100) Peak (degrees)WiderNarrowerIncreased crystallite size and reduced defects.[10]

Morphological Characterization: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography, grain structure, and uniformity of the films.[11]

Experimental Protocol:

  • Sample Preparation: Mount a small piece of the film onto an SEM stub using conductive carbon tape. For cross-sectional imaging, the substrate must be carefully cleaved.

  • Instrument Setup: Use a field-emission scanning electron microscope (FESEM) for high-resolution imaging.[1]

  • Imaging Conditions: Operate the SEM at a low accelerating voltage (e.g., 3-10 kV) to minimize beam damage to the perovskite material. Use a short working distance for higher resolution.[12]

  • Data Acquisition: Acquire top-down images at various magnifications (e.g., 10,000x to 100,000x) to assess grain size, pinholes, and overall film coverage.[13][14]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the average grain size and grain size distribution from multiple images.[15]

Data Presentation:

ParameterControl FilmEAS-Treated FilmSignificance
Average Grain SizeSmallerLargerImproved film quality and charge transport.[16]
Film CoverageMay have pinholes/voidsMore uniform and compactReduced leakage current pathways.[17]
Grain BoundariesMore distinct and numerousLess distinct / PassivatedReduced non-radiative recombination centers.[18]

Optical Characterization: UV-Vis and Photoluminescence Spectroscopy

These techniques probe the light absorption and emission properties of the film, providing insights into the bandgap and electronic defect density.

UV-Visible (UV-Vis) Absorption Spectroscopy

Experimental Protocol:

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with an integrating sphere to account for light scattering and reflection.

  • Measurement: Place the film in the sample beam path and an identical blank substrate in the reference beam path. Scan the absorbance or transmittance over a wavelength range of 300-900 nm.[1][19]

  • Data Analysis:

    • Plot the absorbance spectrum to observe the absorption onset.

    • Calculate the optical bandgap (Eg) by plotting (αhν)² versus photon energy (hν) (a Tauc plot), where α is the absorption coefficient. Extrapolate the linear portion of the curve to the energy axis to find Eg.[19]

Photoluminescence (PL) and Time-Resolved PL (TRPL)

Experimental Protocol:

  • Steady-State PL: Excite the sample with a laser or LED at a wavelength shorter than the material's absorption edge (e.g., 405 nm or 532 nm).[1] Collect the emitted light using a spectrometer. Ensure excitation intensity and geometry are identical when comparing samples.[20]

  • Time-Resolved PL (TRPL): Excite the sample with a pulsed laser (picosecond or femtosecond).[1] Use a time-correlated single photon counting (TCSPC) system to measure the PL decay kinetics at the peak emission wavelength.[21]

  • Photoluminescence Quantum Yield (PLQY): Measure PLQY using an integrating sphere setup.[22] This involves measuring the emission spectrum of the sample directly and indirectly, as well as the spectrum of the excitation source, to calculate the ratio of photons emitted to photons absorbed.[2][23]

Data Presentation:

ParameterControl FilmEAS-Treated FilmSignificance
UV-Vis
Absorption Onset (nm)~780-800 nmNo significant changeConfirms no major change in bulk material composition.[24]
Optical Bandgap (eV)~1.55 - 1.60 eVNo significant changeConfirms no major change in bulk material composition.[19]
PL / TRPL / PLQY
Steady-State PL IntensityLowerSignificantly HigherReduced non-radiative recombination due to defect passivation.[21]
TRPL Carrier Lifetime (τ)ShorterLongerIndicates suppression of trap-assisted recombination.[20]
Photoluminescence Quantum Yield (%)< 10%> 10% (can be much higher)Quantifies the improvement in radiative efficiency.[2]

Electrical Characterization: Hall Effect Measurement

The Hall effect measurement provides crucial information about the electronic properties of the film, including carrier type, density, and mobility.[25]

Experimental Protocol:

  • Sample Preparation: Deposit the film on an insulating substrate. Create a defined geometry, such as a van der Pauw square or a Hall bar, using photolithography and contact deposition (e.g., thermal evaporation of gold or silver).[26][27]

  • Instrument Setup: Use a Hall effect measurement system, which includes a constant current source, a high-impedance voltmeter, and a controllable magnetic field.[28]

  • Measurement Procedure (van der Pauw):

    • Apply a current (I) between two adjacent contacts and measure the voltage (V) across the other two contacts.

    • Repeat this for different contact configurations as defined by the van der Pauw method.

    • Apply a magnetic field (B) perpendicular to the film plane.

    • Source a current across two diagonal contacts and measure the Hall voltage (VH) across the other two diagonal contacts.[26]

    • Reverse the magnetic field and current polarity to eliminate measurement artifacts like misalignment voltage.[29]

  • Data Analysis:

    • Resistivity (ρ): Calculated from the zero-field voltage-current measurements.

    • Hall Coefficient (RH): Calculated from the Hall voltage, current, magnetic field, and film thickness (d): RH = (VH * d) / (I * B).

    • Carrier Density (n): n = 1 / (q * |RH|), where q is the elementary charge. The sign of RH indicates the carrier type (negative for electrons, positive for holes).[26]

    • Carrier Mobility (μ): μ = |RH| / ρ.[26]

Data Presentation:

ParameterControl FilmEAS-Treated FilmSignificance
Carrier Typep-type or n-typeSame as controlConfirms the fundamental semiconductor type.[26]
Carrier Concentration (cm⁻³)HigherLowerIndicates passivation of defects that may act as dopants.
Carrier Mobility (cm²V⁻¹s⁻¹)LowerHigherReduced scattering from defects and grain boundaries.[10]
Resistivity (Ω·cm)LowerHigherConsistent with reduced carrier concentration.[28]

References

Application Notes and Protocols for Ammonium Sulfate Precipitation in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) sulfate (B86663) precipitation is a widely utilized and effective method for the purification and fractionation of proteins from complex mixtures such as cell lysates, serum, or ascites fluid.[1][2] This technique, often referred to as "salting out," is based on the principle that high concentrations of a salt can reduce the solubility of proteins, leading to their precipitation.[3][4] It serves as an excellent initial step in a purification workflow, capable of providing a two- to five-fold increase in specific activity and concentrating the protein of interest for subsequent chromatographic steps.[1]

The choice of ammonium sulfate is advantageous due to its high solubility in water, lack of buffering capacity, low cost, and the low density of the resulting solution, which facilitates centrifugation. Furthermore, ammonium sulfate is known to stabilize protein structures, inhibiting bacterial growth and the activity of contaminating proteases.[2][5]

This document provides a detailed overview of the principles behind ammonium sulfate precipitation, comprehensive protocols for its application, and methods for subsequent salt removal.

Principle of Salting Out

The solubility of proteins in aqueous solutions is dependent on the interactions between the protein's surface residues and water molecules. Proteins maintain their solubility through hydrogen bonds formed between their exposed polar and ionic groups and the surrounding water molecules.[3]

The process of "salting out" involves the addition of a high concentration of a salt, such as ammonium sulfate, to the protein solution. The salt ions, being small and highly charged, compete with the protein molecules for binding to water molecules. This effectively removes the hydration shell from around the protein, exposing its hydrophobic patches. Consequently, protein-protein interactions become more favorable than protein-water interactions, leading to protein aggregation and precipitation from the solution.[3]

Proteins with a larger number of hydrophobic residues on their surface will precipitate at lower salt concentrations, while more hydrophilic proteins require higher salt concentrations to precipitate.[3] This differential solubility allows for the fractional precipitation of proteins by gradually increasing the ammonium sulfate concentration.

Key Factors Influencing Precipitation

Several factors can influence the concentration at which a specific protein will precipitate:

  • Protein Properties: The number and distribution of polar and hydrophobic surface residues, as well as the protein's molecular weight, are critical determinants. Generally, larger proteins tend to precipitate at lower salt concentrations.

  • pH of the Solution: Protein solubility is at its minimum at the isoelectric point (pI) of the protein. Therefore, performing the precipitation at or near the pI can be more effective.[6]

  • Temperature: The procedure is typically carried out at low temperatures (around 4°C) to maintain protein stability and minimize denaturation.[3][7]

  • Protein Concentration: Precipitation is generally more effective for protein concentrations above 1 mg/mL.

Experimental Protocols

Materials
  • Ammonium sulfate, analytical grade[8]

  • Buffer solution appropriate for the protein of interest (e.g., 50 mM Tris-HCl or HEPES, pH 7.4)[1]

  • Magnetic stirrer and stir bar

  • Ice bath

  • Refrigerated centrifuge and appropriate centrifuge tubes

  • Dialysis tubing or gel filtration columns for desalting[3]

Protocol 1: Determining the Optimal Ammonium Sulfate Concentration (Trial Scale)

Before proceeding with the bulk purification, it is advisable to perform a small-scale experiment to determine the optimal ammonium sulfate concentration range for precipitating the target protein while leaving impurities in solution.[7]

  • Preparation of Protein Sample: Start with a clarified protein solution (e.g., a high-speed supernatant of a cell lysate). Measure the initial volume.

  • Stepwise Precipitation:

    • Place the protein solution in a beaker with a magnetic stir bar in an ice bath and stir gently to avoid foaming.[1][3]

    • Slowly add solid ammonium sulfate (or a saturated solution) to achieve a lower percentage of saturation (e.g., 20%). Refer to Table 1 for the required amount.

    • Continue stirring for a minimum of 30 minutes to 1 hour to allow for equilibration.[9][10]

    • Centrifuge the solution at 10,000-20,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.[1][11]

    • Carefully decant the supernatant into a clean beaker.[1]

    • Resuspend the pellet in a small volume of the appropriate buffer. This is your first fraction.

    • To the supernatant, add more ammonium sulfate to reach the next desired saturation level (e.g., 40%) and repeat the stirring and centrifugation steps.

    • Continue this stepwise increase in ammonium sulfate saturation (e.g., in 20% increments up to 80% or 100%) and collect the pellets at each stage.

  • Analysis of Fractions: Assay each redissolved pellet and the final supernatant for the total protein concentration and the specific activity of the target protein. This will allow you to identify the ammonium sulfate concentration range that precipitates your protein of interest while leaving the majority of contaminants in solution.

Protocol 2: Bulk Precipitation of the Target Protein

Based on the results from the trial-scale experiment, you can now perform a large-scale precipitation.

  • Initial Precipitation of Contaminants:

    • To your total protein solution, slowly add ammonium sulfate with gentle stirring in an ice bath to the concentration that was determined to precipitate a significant amount of contaminating proteins but not your target protein.[7]

    • Stir for at least 1 hour.

    • Centrifuge at 10,000-20,000 x g for 20-30 minutes at 4°C.

    • Collect the supernatant containing your protein of interest.

  • Precipitation of the Target Protein:

    • To the collected supernatant, add ammonium sulfate to the concentration determined to precipitate your target protein.[7]

    • Stir for at least 1 hour, up to overnight at 4°C.[1]

    • Centrifuge as before to pellet your precipitated protein.

    • Discard the supernatant.

  • Redissolving the Protein Pellet:

    • Resuspend the protein pellet in a minimal volume of your chosen buffer. If the pellet is difficult to dissolve, try gentle agitation, adjusting the buffer's pH or ionic strength, or using a buffer with additives like mild detergents (e.g., 0.1% Triton X-100) or glycerol.[12][13]

Data Presentation

Table 1: Grams of Solid Ammonium Sulfate to be Added to 1 Liter of Solution to Achieve a Desired Saturation at 4°C

Initial Saturation (%)10%20%30%40%50%60%70%80%90%100%
0 56.1114.6176.2241.4310.9385.5466.1553.9650.4757.5
10 57.9118.8183.3251.9325.4404.7490.9585.5690.4
20 60.3124.1192.1265.0343.5428.8522.3625.7
30 63.2130.4202.4279.9363.9456.1557.7
40 66.5137.2213.3295.6385.9485.1
50 69.9144.3224.7312.8409.2
60 73.6152.2238.2332.0
70 77.5161.5252.8
80 81.7171.1
90 86.2

Note: This table is a guideline. The exact amount may vary slightly depending on the specific buffer composition. Online calculators are also available for more precise calculations.[4][9]

Post-Precipitation: Salt Removal

After precipitation, the high concentration of ammonium sulfate must be removed before proceeding to most downstream applications like ion-exchange chromatography.[3][14]

Protocol 3: Desalting by Dialysis
  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving extra space for the sample and an air gap. Pre-wet the membrane by soaking it in the dialysis buffer.[6]

  • Load Sample: Secure one end of the tubing with a clip and load the redissolved protein solution.

  • Dialyze: Place the sealed dialysis bag in a large beaker containing a large volume (at least 100 times the sample volume) of the desired buffer at 4°C. Stir the buffer gently.[3]

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, and then dialyze overnight.[6] This ensures a sufficient concentration gradient for the salt to diffuse out.

Protocol 4: Desalting by Gel Filtration Chromatography

Gel filtration (also known as size-exclusion chromatography) can also be used to remove ammonium sulfate.[3]

  • Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired buffer.

  • Sample Application: Apply the redissolved protein solution to the column.

  • Elution: The larger protein molecules will pass through the column in the void volume, while the smaller ammonium and sulfate ions will be retarded, effectively separating the protein from the salt.[3]

Visualizations

Caption: Principle of "Salting Out" for protein precipitation.

AmmoniumSulfatePrecipitationWorkflow start Start: Crude Protein Solution add_as_1 Slowly add (NH4)2SO4 to first % cut (e.g., 30%) with stirring at 4°C start->add_as_1 stir_1 Stir for 1 hour at 4°C add_as_1->stir_1 centrifuge_1 Centrifuge (10,000 x g, 20 min, 4°C) stir_1->centrifuge_1 pellet_1 Pellet 1 (Contaminants) centrifuge_1->pellet_1 supernatant_1 Supernatant 1 (Contains Target Protein) centrifuge_1->supernatant_1 add_as_2 Slowly add (NH4)2SO4 to second % cut (e.g., 60%) with stirring at 4°C supernatant_1->add_as_2 stir_2 Stir for 1 hour at 4°C add_as_2->stir_2 centrifuge_2 Centrifuge (10,000 x g, 20 min, 4°C) stir_2->centrifuge_2 pellet_2 Pellet 2 (Target Protein) centrifuge_2->pellet_2 supernatant_2 Supernatant 2 (Remaining Proteins) centrifuge_2->supernatant_2 redissolve Redissolve Pellet 2 in minimal buffer pellet_2->redissolve desalt Desalt (Dialysis or Gel Filtration) redissolve->desalt purified Purified, Concentrated Protein desalt->purified

Caption: Workflow for fractional ammonium sulfate precipitation.

References

Ethylammonium Sulfate as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium (B1618946) sulfate (B86663) and its derivatives are emerging as efficient, mild, and often environmentally benign Brønsted acid catalysts for a variety of organic transformations. Their utility is particularly notable in multicomponent reactions, which are of significant interest in medicinal chemistry and drug development for the rapid generation of molecular diversity. This document provides detailed application notes and experimental protocols for the use of ethylammonium sulfate analogs as catalysts in key organic reactions, including the synthesis of dihydropyrimidinones (Biginelli reaction) and dihydropyridines (Hantzsch reaction).

Catalytic Applications in Multicomponent Reactions

Ethylammonium sulfate derivatives function as effective Brønsted acid catalysts, activating carbonyl groups and facilitating key carbon-carbon and carbon-nitrogen bond formations in multicomponent reactions. Their ionic nature can also influence reaction media and product isolation.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These heterocyclic scaffolds are present in numerous biologically active compounds. A dicationic ionic liquid derived from ethylamine, 1,1'-sulfinyldiethylammonium bis(hydrogen sulfate) ([(EtNH₂)₂SO][HSO₄]₂), has been shown to be a highly efficient catalyst for this transformation.[1]

The following table summarizes the catalytic activity of 1,1'-sulfinyldiethylammonium bis(hydrogen sulfate) in the Biginelli reaction with various aromatic aldehydes.[1]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one1595
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one1098
34-Methylbenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one2094
44-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one2592
53-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one1596
62-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3088

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (B1235776) (1 mmol)

  • Urea (1.5 mmol)

  • 1,1'-Sulfinyldiethylammonium bis(hydrogen sulfate) (0.05 mmol, 5 mol%)

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 1,1'-sulfinyldiethylammonium bis(hydrogen sulfate) (5 mol%) is heated at 120°C under solvent-free conditions for the appropriate time (see table above).[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is washed with cold water and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[1]

The reaction is believed to proceed through an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product.

Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol H⁺ Catalyst [(EtNH₂)₂SO][HSO₄]₂ (H⁺) Catalyst->Iminium Adduct Open-chain Adduct Iminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization, -H₂O

Caption: Proposed mechanism for the Biginelli reaction catalyzed by an ethylammonium sulfate derivative.

Hantzsch Reaction for the Synthesis of Dihydropyridines

The following table presents the results for the Hantzsch synthesis of 1,4-dihydropyridines using tetra-n-butylammonium hydrogen sulfate as the catalyst.[2]

EntryAldehydeβ-KetoesterTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetate2.595
24-ChlorobenzaldehydeEthyl acetoacetate2.098
34-MethylbenzaldehydeEthyl acetoacetate3.094
44-NitrobenzaldehydeEthyl acetoacetate1.596
52-NaphthaldehydeEthyl acetoacetate3.590
6FurfuralEthyl acetoacetate2.592

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium (B1175870) acetate (B1210297) (1.5 mmol)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS) (10 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and TBAHS (10 mol%) is heated at 70°C under solvent-free conditions for the appropriate time (see table above).[2]

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to yield the pure 1,4-dihydropyridine (B1200194).

The Hantzsch synthesis is thought to proceed via two main pathways that converge. One pathway involves the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester. The other pathway involves the formation of an enamine from the second equivalent of the β-ketoester and ammonia (B1221849). These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring.

Hantzsch_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester1 Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine + NH₃ Ammonia Ammonia (from NH₄OAc) Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Enamine Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization, -H₂O

Caption: Proposed mechanism for the Hantzsch dihydropyridine synthesis.

Experimental Workflow

The general workflow for employing ethylammonium sulfate derivatives as catalysts in organic synthesis is straightforward and amenable to high-throughput screening and library synthesis.

Experimental_Workflow Reactants Combine Reactants: - Aldehyde - β-Ketoester - Urea/Ammonia Source Catalyst Add Ethylammonium Sulfate Derivative Reactants->Catalyst Reaction Heat under specified conditions (e.g., solvent-free) Catalyst->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Cool and perform aqueous workup Monitoring->Workup Purification Recrystallize from appropriate solvent Workup->Purification Product Characterize pure product (NMR, MS, etc.) Purification->Product

Caption: General experimental workflow for catalyzed multicomponent reactions.

Conclusion

Ethylammonium sulfate and its derivatives are valuable and versatile Brønsted acid catalysts for the synthesis of medicinally relevant heterocyclic compounds. Their advantages include mild reaction conditions, often high yields, and the potential for environmentally friendly solvent-free protocols. The straightforward experimental procedures make them suitable for a wide range of applications in research, discovery, and process development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Ethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized ethylammonium (B1618946) sulfate (B86663).

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the purification of ethylammonium sulfate.

Q1: My synthesized ethylammonium sulfate is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A1: Discoloration in the synthesized ethylammonium sulfate is typically due to the presence of impurities. These can arise from several sources, including the oxidation of the starting amine, side reactions during the synthesis, or the use of impure reagents.

  • Troubleshooting Steps:

    • Recrystallization: The most effective method to remove colored impurities is recrystallization. A suitable solvent system will dissolve the ethylammonium sulfate at an elevated temperature while leaving the impurities either undissolved or in the solution upon cooling.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, you can use a small amount of activated carbon. Add the activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use it sparingly, as excessive use can lead to a decrease in the yield of your final product.[1]

    • Check Starting Materials: Ensure the purity of your starting materials, ethylamine (B1201723) and sulfuric acid, as impurities in these reagents can lead to a discolored product.

Q2: The yield of my purified ethylammonium sulfate is very low after recrystallization. What are the possible reasons and how can I improve it?

A2: A low yield after recrystallization is a common issue and can be attributed to several factors.[2]

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor after cooling.[1][3] To resolve this, use the minimum amount of hot solvent required to fully dissolve the solid.[2]

    • Premature Crystallization: If crystals form during hot filtration (if performed), product loss will occur. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[3]

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently to allow for maximum crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[3]

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2][3]

    • Second Crop of Crystals: You can attempt to recover more product from the mother liquor by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.[1]

Q3: After purification, I still detect starting materials (ethylamine, sulfuric acid) in my ethylammonium sulfate. How can I remove them?

A3: The presence of unreacted starting materials indicates an incomplete reaction or inefficient initial purification.

  • Troubleshooting Steps:

    • Washing: Washing the crude product with a suitable solvent can help remove residual starting materials. For example, a solvent in which ethylammonium sulfate is poorly soluble but the starting materials are soluble could be effective. Given that ethylammonium sulfate is an ionic salt, washing with a non-polar solvent might help remove unreacted ethylamine.

    • Recrystallization: A carefully performed recrystallization is generally effective at separating the desired salt from unreacted starting materials. Ensure the chosen solvent has a significant solubility difference for the product and the impurities at different temperatures.[4]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[3]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[3]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[5]

    • Use a Different Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (a solvent in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, let it cool slowly.[3]

Data Presentation

The following table summarizes key parameters for the purification of ethylammonium sulfate.

ParameterRecommendationNotes
Purification Method RecrystallizationMost effective for removing a wide range of impurities.
Recommended Solvents Water, Ethanol-Water mixtureEthylammonium sulfate is soluble in water.[6] A mixed solvent system like ethanol-water can be effective for recrystallization.[3]
Recrystallization Steps 1. Dissolve in minimum hot solvent. 2. Cool slowly. 3. Collect crystals by vacuum filtration. 4. Wash with minimal ice-cold solvent. 5. Dry the crystals.Following these steps carefully will maximize yield and purity.[2]
Troubleshooting: Low Yield - Use minimum amount of hot solvent. - Cool the solution thoroughly. - Wash crystals with ice-cold solvent.A significant amount of product can be lost to the mother liquor if too much solvent is used.[1]
Troubleshooting: Discoloration - Use activated carbon during recrystallization.Use sparingly to avoid reducing the yield.[1]
Troubleshooting: "Oiling Out" - Reheat and add more solvent. - Ensure slow cooling. - Consider a mixed solvent system.Rapid cooling is a common cause of "oiling out".[3][5]

Experimental Protocols

Purification of Ethylammonium Sulfate by Recrystallization

This protocol outlines the steps for purifying synthesized ethylammonium sulfate using a single-solvent recrystallization method.

Materials:

  • Crude ethylammonium sulfate

  • Distilled water (or a suitable solvent determined from solubility tests)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent. A good solvent will dissolve the ethylammonium sulfate at high temperatures but not at low temperatures.[7] Water is a good starting point as ethylammonium sulfate is soluble in it.[6]

  • Dissolution: Place the crude ethylammonium sulfate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[8] Avoid adding an excess of solvent to maximize the yield.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once the solution has reached room temperature, you can place it in an ice bath to maximize the crystallization.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Visualizations

G Troubleshooting Workflow for Ethylammonium Sulfate Purification start Start Purification crude_product Synthesized Ethylammonium Sulfate start->crude_product check_purity Assess Purity (e.g., color, TLC, NMR) crude_product->check_purity is_pure Is the product pure? check_purity->is_pure discolored Product is Discolored check_purity->discolored Discolored end_product Pure Ethylammonium Sulfate is_pure->end_product Yes recrystallize Perform Recrystallization is_pure->recrystallize No add_charcoal Add Activated Carbon during Recrystallization discolored->add_charcoal low_yield Low Yield After Purification optimize_recrystallization Optimize Recrystallization: - Use minimum hot solvent - Cool slowly - Use ice-cold wash low_yield->optimize_recrystallization oiling_out Product 'Oils Out' adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent recrystallize->check_purity recrystallize->low_yield recrystallize->oiling_out add_charcoal->recrystallize optimize_recrystallization->recrystallize adjust_solvent->recrystallize

Caption: Troubleshooting workflow for the purification of ethylammonium sulfate.

G Impurities and Corresponding Purification Methods cluster_impurities Potential Impurities cluster_methods Purification Methods unreacted_sm Unreacted Starting Materials (Ethylamine, Sulfuric Acid) washing Solvent Washing unreacted_sm->washing recrystallization Recrystallization unreacted_sm->recrystallization side_products Side-Reaction By-products side_products->recrystallization colored_impurities Colored Impurities (Oxidation Products) colored_impurities->recrystallization activated_carbon Activated Carbon Treatment colored_impurities->activated_carbon solvent_residue Residual Solvent drying Drying (Vacuum/Air) solvent_residue->drying activated_carbon->recrystallization (part of)

Caption: Relationship between impurities and purification methods.

References

Technical Support Center: High-Purity Ethylammonium Sulfate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of high-purity ethylammonium (B1618946) sulfate (B86663).

Experimental Protocol: Recrystallization of Ethylammonium Sulfate

This protocol details a general method for the purification of ethylammonium sulfate using a mixed-solvent system of ethanol (B145695) and water. This method is effective for removing many common organic and inorganic impurities.

Materials:

  • Crude ethylammonium sulfate

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude ethylammonium sulfate in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a 9:1 ethanol:water solution to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add the hot solvent mixture dropwise until the ethylammonium sulfate is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of the cold ethanol-water solvent mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to remove any residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized ethylammonium sulfate using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of ethylammonium sulfate.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Solution is too dilute: Too much solvent was added during the dissolution step. 2. Supersaturation not achieved: The cooling process is not sufficient to induce crystallization. 3. Presence of impurities inhibiting nucleation. 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask at the liquid-air interface with a glass stirring rod to create nucleation sites. Add a "seed" crystal of pure ethylammonium sulfate if available. 3. Cool to a lower temperature: If not already done, place the flask in an ice bath or a freezer for a longer period.
"Oiling Out" Instead of Crystallization 1. Solution is too concentrated: The solubility limit is exceeded too rapidly upon cooling. 2. Cooling rate is too fast. 3. Inappropriate solvent composition: The solvent mixture may not be optimal for crystallization. 4. High concentration of impurities. 1. Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly. 2. Decrease the cooling rate: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Adjust solvent polarity: Experiment with different ratios of ethanol to water. A higher water content may sometimes aid crystallization. 4. Preliminary purification: If the crude material is highly impure, consider a preliminary purification step like a solvent wash before recrystallization.
Low Yield of Purified Crystals 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature filtration: The crystallization process was not allowed to complete. 3. Crystals are too soluble in the wash solvent. 1. Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that the purity of the second crop may be lower. 2. Increase cooling time: Allow the solution to stand in the ice bath for a longer duration before filtration. 3. Use a colder wash solvent: Ensure the solvent used for washing the crystals is thoroughly chilled.
Poor Purity of Recrystallized Product 1. Co-crystallization of impurities: Impurities with similar solubility profiles may crystallize along with the product. 2. Rapid crystallization: Fast crystal growth can trap impurities within the crystal lattice. 3. Incomplete washing of crystals. 1. Perform a second recrystallization: A second recrystallization step will often significantly improve purity. 2. Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before further cooling in an ice bath. 3. Wash crystals thoroughly: Ensure the entire crystal cake is washed with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing ethylammonium sulfate?

A1: An ethanol-water mixture is a good starting point for the recrystallization of ethylammonium sulfate. The high solubility in the hot mixture and lower solubility upon cooling allows for good recovery. The optimal ratio of ethanol to water may need to be determined empirically for your specific sample and impurity profile.

Q2: How can I determine the purity of my recrystallized ethylammonium sulfate?

A2: Several analytical methods can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure and presence of impurities.[1] Melting point analysis is a simpler method where a sharp melting point close to the literature value indicates high purity.

Q3: My compound has "oiled out." What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[2] This is often due to the solution being too concentrated or cooling too quickly.[2] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]

Q4: I am not getting any crystals, even after cooling in an ice bath. What can I do?

A4: The absence of crystals usually indicates that the solution is not supersaturated.[2] You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] If these methods do not work, your solution is likely too dilute, and you will need to evaporate some of the solvent and try cooling again.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from recrystallization experiments.

Table 1: Effect of Solvent Composition on Yield and Purity of Ethylammonium Sulfate

Solvent System (Ethanol:Water)Initial Mass (g)Final Mass (g)Yield (%)Purity Before (%)Purity After (%)
95:510.08.58595.299.1
90:1010.08.98995.299.5
85:1510.08.28295.299.3

Table 2: Purity Analysis Before and After Recrystallization

Analytical MethodPurity of Crude Material (%)Purity of Recrystallized Material (%)
HPLC95.299.5
NMR96.0>99
Melting Point108-112 °C114-115 °C

Visualized Workflows

The following diagrams illustrate the logical steps in the recrystallization process and troubleshooting common issues.

Recrystallization_Workflow Figure 1: General Recrystallization Workflow start Start with Crude Ethylammonium Sulfate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry end High-Purity Ethylammonium Sulfate dry->end Troubleshooting_Workflow Figure 2: Troubleshooting Crystallization Issues start Solution Cooled check_crystals Crystals Formed? start->check_crystals oiled_out Oiled Out? check_crystals->oiled_out No success Proceed to Filtration check_crystals->success Yes no_crystals No Crystals or Oil oiled_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiled_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reheat_add_solvent->check_crystals Try Cooling Again induce_crystallization->check_crystals Try Cooling Again concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate If Still No Crystals concentrate->check_crystals Try Cooling Again

References

Preventing moisture-induced degradation of ethylammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address moisture-induced degradation of ethylammonium (B1618946) sulfate (B86663) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethylammonium sulfate and why is its stability important?

Ethylammonium sulfate is an organic salt that sees use in various chemical applications.[1] Its stability is crucial as moisture-induced degradation can lead to the formation of impurities, altering its physical and chemical properties, and potentially impacting experimental outcomes.

Q2: What are the primary signs of moisture-induced degradation in ethylammonium sulfate?

The most common signs of moisture-induced degradation include:

  • Caking or clumping: The initially crystalline or powdered solid will absorb moisture from the atmosphere and stick together.

  • Deliquescence: In high humidity environments, the solid may absorb enough moisture to dissolve and form a solution.

  • Changes in pH: The hydrolysis of ethylammonium sulfate can lead to changes in the pH of the material if it is in solution.

  • Appearance of new peaks in analytical chromatograms: Techniques like HPLC or GC-MS may reveal the presence of degradation products.

Q3: What is the primary degradation pathway of ethylammonium sulfate in the presence of moisture?

In the presence of water, ethylammonium sulfate can undergo hydrolysis, reverting to its constituent components: ethylamine (B1201723) and sulfuric acid. This is a reversible reaction, but the presence of excess water can drive the equilibrium towards the formation of the degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Caking or Clumping of Solid Exposure to ambient humidity.Store the compound in a desiccator with a suitable desiccant. Handle the material in a glove box or a controlled low-humidity environment.
Inconsistent Analytical Results Degradation of the sample due to moisture absorption during storage or sample preparation.Ensure the sample is stored under inert, dry conditions. Prepare solutions immediately before use with anhydrous solvents if possible.
Unexpected pH of Solutions Hydrolysis of ethylammonium sulfate leading to the formation of sulfuric acid.Buffer the solution to the desired pH if the application allows. Store solutions at low temperatures to minimize the rate of hydrolysis.
Appearance of Unknown Peaks in HPLC/GC-MS Chemical degradation of the compound.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method for quantification.

Quantitative Data on Moisture Uptake

The hygroscopic nature of alkylammonium sulfates means they will absorb water from the atmosphere. The amount of water absorbed is dependent on the relative humidity (RH) of the environment.

CompoundRelative Humidity (RH)Hygroscopic Growth Factor (GF)
Ethylammonium Sulfate45%1.13
Ethylammonium Sulfate60%1.22

Hygroscopic Growth Factor (GF) is the ratio of the particle diameter at a given RH to its dry diameter.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is designed to intentionally degrade ethylammonium sulfate to identify its hydrolysis products.

Objective: To generate degradation products of ethylammonium sulfate under hydrolytic stress conditions for the development of a stability-indicating analytical method.

Materials:

  • Ethylammonium sulfate

  • Deionized water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • HPLC or GC-MS system

  • pH meter

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare three solutions of ethylammonium sulfate in deionized water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Neutral Hydrolysis: Keep one solution at room temperature.

    • Acidic Hydrolysis: Adjust the pH of the second solution to approximately 2 with 0.1 M HCl.

    • Basic Hydrolysis: Adjust the pH of the third solution to approximately 10 with 0.1 M NaOH.

  • Incubation: Place all three solutions in a thermostatic water bath at 60°C for 24 hours.

  • Sampling: Withdraw aliquots from each solution at initial, 4, 8, 12, and 24-hour time points.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC, GC-MS) to monitor the degradation of ethylammonium sulfate and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of ethylammonium sulfate and its degradation products in a sample.

Instrumentation:

  • HPLC with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

General Procedure:

  • Standard Preparation: Prepare a stock solution of pure ethylammonium sulfate in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the ethylammonium sulfate sample to be analyzed in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV absorbance maximum of ethylammonium sulfate.

    • Column temperature: 25°C

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of ethylammonium sulfate and any degradation products in the samples.

Visualizations

degradation_pathway EAS Ethylammonium Sulfate (C2H5NH3)2SO4 Products Degradation Products EAS->Products Hydrolysis H2O Moisture (H2O) H2O->Products Ethylamine Ethylamine (C2H5NH2) Products->Ethylamine Sulfuric_Acid Sulfuric Acid (H2SO4) Products->Sulfuric_Acid

Caption: Moisture-induced degradation pathway of ethylammonium sulfate.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Procedure cluster_analysis Analysis Store Store in Desiccator Handle Handle in Low Humidity Store->Handle Prepare Prepare Solutions Freshly Handle->Prepare Analyze Analyze Promptly Prepare->Analyze HPLC Stability-Indicating HPLC Analyze->HPLC GCMS GC-MS for Volatiles Analyze->GCMS

Caption: Recommended workflow for handling and analyzing ethylammonium sulfate.

References

Technical Support Center: Optimizing Ethylammonium Sulfate in Perovskite Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of ethylammonium (B1618946) sulfate (B86663) (EAS) concentration in perovskite precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethylammonium sulfate (EAS) in perovskite precursor solutions?

A1: While direct studies on ethylammonium sulfate (EAS) are emerging, based on related compounds, EAS is expected to serve a dual function. The ethylammonium (EA) cation can act as a partial substitute for other organic cations (like methylammonium (B1206745) or formamidinium), which can enhance the stability of the perovskite structure.[1] The sulfate anion can passivate defects at the grain boundaries and interfaces, particularly at the electron transport layer (ETL), which helps to minimize chemical degradation and improve the operational stability of the solar cell.[2][3]

Q2: How does the addition of sulfate-containing additives affect the perovskite film morphology and crystallinity?

A2: Sulfate-containing additives have been shown to improve the quality of the perovskite film. They can help in forming more uniform, pinhole-free films with larger grain sizes.[4][5] This improved morphology and crystallinity can lead to better charge transport and reduced charge recombination within the perovskite layer.[3]

Q3: What are the expected effects of optimizing EAS concentration on perovskite solar cell performance?

A3: Optimizing the concentration of EAS is anticipated to lead to several improvements in perovskite solar cell (PSC) performance. These include:

  • Increased Power Conversion Efficiency (PCE): By reducing defects and improving film quality, a higher overall efficiency can be achieved.[4]

  • Enhanced Open-Circuit Voltage (Voc): Passivation of defects can reduce non-radiative recombination, leading to a higher Voc.[6]

  • Improved Fill Factor (FF): A more uniform film with better charge extraction properties can result in a higher fill factor.[4]

  • Greater Stability: The incorporation of both ethylammonium and sulfate moieties can contribute to enhanced thermal and environmental stability of the PSCs.[1][2]

Q4: Are there any known solubility issues with ethylammonium sulfate in common perovskite solvents?

A4: The solubility of perovskite precursors and additives is highly dependent on the solvent system used, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7][8] While specific data on EAS solubility is limited, it is crucial to ensure complete dissolution of EAS in the precursor solution to avoid the formation of aggregates or secondary phases that could be detrimental to film quality. It is recommended to start with low concentrations and perform solubility tests before preparing large batches of precursor solution.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating ethylammonium sulfate into perovskite precursor solutions.

Issue 1: Poor Solubility or Precipitation of EAS in the Precursor Solution
  • Symptom: The precursor solution appears cloudy, or solid particles are visible after adding EAS.

  • Possible Causes:

    • The concentration of EAS exceeds its solubility limit in the chosen solvent mixture.

    • The solvent quality is poor (e.g., contains water).

    • Inadequate mixing or heating.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use high-purity, anhydrous solvents.

    • Optimize Solvent Ratio: The ratio of DMF to DMSO can affect the solubility of additives.[7] Experiment with different ratios to enhance solubility.

    • Reduce EAS Concentration: Start with a lower concentration of EAS and gradually increase it.

    • Gentle Heating and Stirring: Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) to aid dissolution.[9]

    • Sonication: Briefly sonicate the solution to break up any agglomerates.

    • Filtration: Before use, filter the precursor solution through a PTFE syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[9]

Issue 2: Formation of Pinholes or Defects in the Perovskite Film
  • Symptom: The perovskite film appears non-uniform, with visible pinholes or haziness after deposition and annealing.

  • Possible Causes:

    • Incomplete dissolution of EAS leading to particulate contamination.

    • Inappropriate EAS concentration affecting the crystallization process.

    • Sub-optimal spin-coating or annealing parameters.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Follow the steps outlined in Issue 1 to ensure a clear precursor solution.

    • Optimize EAS Concentration: Systematically vary the molar percentage of EAS in the precursor solution to find the optimal concentration that promotes uniform film formation.

    • Adjust Spin-Coating Parameters: Modify the spin speed and duration to ensure uniform spreading of the precursor solution.

    • Optimize Annealing Process: Adjust the annealing temperature and time, as these parameters are critical for perovskite crystal growth.

Issue 3: Inconsistent or Decreased Photovoltaic Performance
  • Symptom: The fabricated solar cells show high variability in performance, or the efficiency is lower than the control devices without EAS.

  • Possible Causes:

    • The concentration of EAS is not optimal. Too little may have no effect, while too much could introduce defects or secondary phases.

    • Undesired reactions between EAS and other components in the precursor solution.

    • The EAS may be altering the energy level alignment of the device layers.

  • Troubleshooting Steps:

    • Systematic Concentration Study: Fabricate a series of devices with varying EAS concentrations to identify the optimal range.

    • Characterize Film Properties: Use techniques like XRD and SEM to analyze the crystallinity and morphology of the perovskite films with different EAS concentrations.[3]

    • Analyze Interfacial Properties: Use techniques like Kelvin probe force microscopy to investigate the effect of EAS on the energy levels at the interfaces.

    • Check for Chemical Reactions: Be aware of potential acid-base reactions or degradation pathways in the precursor solution, especially during prolonged storage or heating.[10]

Quantitative Data

The following table summarizes the reported effects of sulfate- and ethylammonium-based additives on the performance of perovskite solar cells. Note that direct data for EAS is limited, and these results for related compounds are provided for illustrative purposes.

AdditivePerovskite CompositionKey Performance ImprovementReference
Ammonium Sulfate (at TiO2/perovskite interface)Triple-cation perovskiteRetained 95% of initial efficiency after 1800s under VMPP, while pristine devices lost over 40%.[2]
2-aminoethyl hydrogen sulfate (AES)Cs0.05FA0.95PbI3PCE improved to 22.85%.[4]
2-aminoethyl hydrogen sulfate (AES)FAPbI3PCE improved to 23.32%.[4]
Ethylammonium Bromide (EABr) (at bottom interface)Inverted PSCsPCE increased from 20.41% to 21.06%.[11]
Decylammonium Sulfate (DA2SO4) (post-treatment)Hole-conductor-free printable PSCsPCE enhanced from 17.78% to 19.59%, with Voc improving from 0.98 V to 1.06 V.[6]

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with Ethylammonium Sulfate

This protocol describes the preparation of a standard perovskite precursor solution with the incorporation of EAS as an additive.

Materials:

  • Lead iodide (PbI2)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Ethylammonium sulfate (EAS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PTFE syringe filter (0.22 µm)

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the desired perovskite composition (e.g., 1.4 M) in a mixture of DMF:DMSO (e.g., 4:1 v/v). For example, dissolve appropriate amounts of PbI2, FAI, and MABr in the solvent mixture.

  • Prepare a stock solution of EAS in a suitable solvent (e.g., DMSO) at a known concentration.

  • To the main perovskite precursor solution, add the desired volume of the EAS stock solution to achieve the target molar percentage of EAS relative to the lead halide.

  • Stir the final solution on a hotplate at 60-70°C for at least 2 hours to ensure complete dissolution and homogeneity.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

Protocol 2: Systematic Optimization of EAS Concentration
  • Prepare a series of precursor solutions as described in Protocol 1, with varying molar percentages of EAS (e.g., 0%, 0.5%, 1%, 2%, 5%).

  • Fabricate perovskite solar cells using a standardized procedure for all the prepared solutions. This includes substrate cleaning, deposition of transport layers, spin-coating of the perovskite precursor, annealing, and deposition of the top electrode.

  • Characterize the photovoltaic performance of the devices under simulated sunlight (AM 1.5G) to obtain PCE, Voc, Jsc, and FF for each EAS concentration.

  • Perform film characterization (e.g., SEM, XRD) for each concentration to correlate performance with film morphology and crystallinity.

  • Analyze the data to determine the optimal EAS concentration that yields the best device performance and film quality.

Visualizations

Experimental_Workflow Experimental Workflow for EAS Optimization cluster_prep Precursor Solution Preparation cluster_fab Device Fabrication cluster_char Characterization prep_perov Prepare base perovskite solution (e.g., FAPbI3) mix Mix solutions to achieve desired EAS concentrations (0%, 0.5%, 1%, etc.) prep_perov->mix prep_eas Prepare EAS stock solution prep_eas->mix stir Stir and gently heat mix->stir filter Filter with 0.22 µm PTFE filter stir->filter spin_coat Spin-coat perovskite solution filter->spin_coat substrate Substrate Cleaning etl ETL Deposition substrate->etl etl->spin_coat anneal Anneal perovskite film spin_coat->anneal htl HTL Deposition anneal->htl sem SEM (Morphology) anneal->sem xrd XRD (Crystallinity) anneal->xrd electrode Electrode Evaporation htl->electrode jv J-V Measurement (PCE, Voc, Jsc, FF) electrode->jv stability Stability Testing electrode->stability

Caption: Workflow for optimizing ethylammonium sulfate concentration in perovskite precursor solutions.

Troubleshooting_Logic Troubleshooting Logic for EAS Incorporation start Start: Incorporate EAS issue Identify Issue start->issue solubility Poor Solubility / Precipitation issue->solubility Cloudy Solution defects Film Defects / Pinholes issue->defects Bad Film performance Poor / Inconsistent Performance issue->performance Low PCE sol_action1 Check solvent quality & ratio solubility->sol_action1 def_action1 Ensure complete dissolution of EAS defects->def_action1 perf_action1 Systematically vary EAS concentration performance->perf_action1 sol_action2 Reduce EAS concentration sol_action1->sol_action2 sol_action3 Optimize mixing (heat/stir) sol_action2->sol_action3 end Problem Resolved sol_action3->end def_action2 Optimize EAS concentration def_action1->def_action2 def_action3 Adjust spin-coating/annealing parameters def_action2->def_action3 def_action3->end perf_action2 Characterize film (SEM, XRD) perf_action1->perf_action2 perf_action3 Check for side reactions perf_action2->perf_action3 perf_action3->end

Caption: Logical workflow for troubleshooting common issues with ethylammonium sulfate in perovskite precursors.

References

Troubleshooting pinholes and defects in ethylammonium-containing perovskite films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylammonium-containing perovskite films. The information is designed to help diagnose and resolve common issues related to pinholes and defects during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a high density of pinholes in my ethylammonium (B1618946) (EA)-containing perovskite film. What are the primary causes?

A1: Pinhole formation is a common challenge in perovskite film fabrication. The primary causes can be categorized as follows:

  • Sub-optimal Precursor Solution: Incomplete dissolution of precursor salts, impurities in the solvents or precursors, and solution degradation over time can all lead to the formation of pinholes. It is crucial to use high-purity materials and freshly prepared solutions.

  • Inefficient Spin Coating Parameters: The speed and duration of the spin coating process significantly impact film uniformity. Inappropriate spin coating parameters can lead to uneven drying and the formation of pinholes.

  • Inadequate Annealing Process: The temperature and duration of the annealing step are critical for proper crystallization of the perovskite film. Insufficient or excessive annealing can result in incomplete conversion, poor crystallinity, and the presence of defects like pinholes.[1]

  • Environmental Factors: High humidity and oxygen levels in the glovebox can degrade the perovskite precursors and the film itself, leading to defect formation.[2]

Q2: How do ethylammonium (EA) additives like EABr or EACl help in reducing pinholes and defects?

A2: Ethylammonium halides are often used as additives to improve the quality of perovskite films. Their beneficial effects include:

  • Controlling Crystallization: EA additives can modulate the crystallization process, leading to the formation of larger, more uniform grains with fewer grain boundaries.[3][4] This is because the larger ethylammonium cation can influence the nucleation and growth kinetics of the perovskite crystals.

  • Defect Passivation: The ethylammonium cations can passivate defects at the grain boundaries and on the surface of the perovskite film.[1][5] This passivation reduces non-radiative recombination centers, thereby improving the electronic properties of the film.

  • Improving Film Morphology: The addition of EA halides can lead to smoother and more compact films with better surface coverage, which directly reduces the likelihood of pinhole formation.[6]

Q3: What is the effect of annealing temperature on the quality of EA-containing perovskite films?

A3: The annealing temperature is a critical parameter that influences the final morphology and crystallinity of the perovskite film.

  • Too Low Temperature: Insufficient annealing temperature may lead to incomplete removal of the solvent and incomplete conversion of the precursor materials into the perovskite phase, resulting in a film with poor crystallinity and numerous defects.

  • Optimal Temperature: There is an optimal temperature range for each specific perovskite composition that promotes the growth of large, well-oriented crystals and a dense, pinhole-free film.

  • Too High Temperature: Excessive annealing temperatures can cause the decomposition of the organic components of the perovskite, leading to the formation of lead iodide (PbI₂) and other degradation products, which introduce defects into the film.

Q4: Can solvent engineering be used to improve the quality of EA-containing perovskite films?

A4: Yes, solvent engineering is a powerful technique to control the quality of perovskite films. The choice of solvent or solvent mixtures can influence:

  • Precursor Solubility: Ensuring complete dissolution of the perovskite precursors is the first step toward a uniform film.

  • Crystallization Kinetics: Different solvents have different boiling points and coordination abilities with the lead precursors, which affects the rate of solvent evaporation and the crystallization process. By using a mixture of solvents, it is possible to control the formation of intermediate phases that can template the growth of high-quality perovskite films.

  • Film Morphology: The choice of solvent can impact the wetting of the precursor solution on the substrate, which in turn affects the uniformity and coverage of the final film.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High density of pinholes 1. Incomplete precursor dissolution.2. Sub-optimal spin coating parameters.3. Inadequate annealing.4. High humidity/oxygen environment.1. Ensure complete dissolution by stirring and gentle heating. Use fresh, high-purity precursors and solvents.2. Optimize spin speed and duration. A two-step program (low speed for spreading, high speed for drying) can be effective.3. Systematically vary the annealing temperature and time to find the optimal conditions for your specific composition.4. Maintain a dry and inert atmosphere (<1 ppm H₂O and O₂) in your glovebox.
Small grain size and numerous grain boundaries 1. Rapid crystallization.2. Insufficient annealing time or temperature.1. Use additives like ethylammonium bromide (EABr) to slow down the crystallization process.[3]2. Increase the annealing time or temperature to promote grain growth.
Presence of yellow PbI₂ phase 1. Incomplete reaction of precursors.2. Thermal decomposition of the perovskite film.1. Ensure the correct stoichiometry of precursors. Increase annealing time to promote full conversion.2. Avoid excessively high annealing temperatures.
Poor surface coverage 1. Poor wetting of the precursor solution on the substrate.2. Insufficient volume of precursor solution.1. Treat the substrate with UV-Ozone or a suitable surface treatment to improve wettability.2. Increase the volume of the precursor solution dispensed during spin coating.
Film cracking 1. Stress induced by rapid solvent evaporation.2. Mismatch in thermal expansion coefficients between the film and the substrate.1. Use a solvent with a higher boiling point or a mixture of solvents to slow down evaporation.2. Optimize the annealing and cooling rates.

Quantitative Data

Table 1: Effect of Methylammonium (B1206745) Chloride (MACl) Additive on Perovskite Solar Cell Performance

MACl (%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
01.0722.8979.4516.72
51.0923.5181.2320.83
101.1224.1283.1123.61
151.1023.7881.9821.45

Data extracted from a study on the optimization of MACl additives in perovskite solar cells.[6]

Table 2: Influence of Ethylammonium Bromide (EABr) Additive on Perovskite Film Properties and Device Performance

EABr ConcentrationAverage Grain SizeDevice PCE
0 mg/mL~252 nm16.72%
4 mg/mL>1 µm14.47%

Data compiled from studies on the effect of EABr additives.[3][6] Note that the specific perovskite compositions and fabrication conditions may vary between the cited sources.

Experimental Protocols

One-Step Solution Processing for EA-Containing Perovskite Films

This protocol describes a general one-step spin-coating method for the fabrication of ethylammonium-containing perovskite films.

1. Substrate Preparation: a. Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve surface wettability.

2. Precursor Solution Preparation (Example): a. Prepare a precursor solution by dissolving lead iodide (PbI₂), methylammonium iodide (MAI), and ethylammonium bromide (EABr) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). The molar ratios of the components should be carefully controlled based on the desired stoichiometry. b. Stir the solution on a hotplate at a moderate temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution. c. Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter.

3. Film Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Dispense a specific volume (e.g., 40 µL) of the perovskite precursor solution onto the center of the substrate. c. Spin coat the substrate using a two-step program: i. 1000 rpm for 10 seconds (for solution spreading). ii. 4000 rpm for 30 seconds (for film formation). d. During the second step (e.g., at 15 seconds), dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization.

4. Annealing: a. Immediately transfer the substrate to a preheated hotplate inside the glovebox. b. Anneal the film at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-30 minutes). The optimal annealing parameters need to be determined experimentally. c. After annealing, allow the film to cool down to room temperature.

Visualizations

G cluster_0 Troubleshooting Workflow for Pinholes A Pinhole Issue Identified B 1. Precursor Solution (Purity, Age, Dissolution) A->B Start Here C 2. Spin Coating Process (Speed, Duration, Anti-solvent) B->C If solution is optimal D 3. Annealing Protocol (Temperature, Time, Atmosphere) C->D If deposition is controlled E 4. Film Characterization (SEM, AFM, XRD) D->E If pinholes persist E->B Re-evaluate & optimize F Pinhole-Free Film E->F If pinholes are eliminated

Caption: A logical workflow for troubleshooting pinhole formation in perovskite films.

G cluster_1 Mechanism of Defect Passivation by Ethylammonium (EA) Additives cluster_2 Perovskite Film GB Grain Boundary (Defect Sites) Result Passivated Film - Reduced Pinholes - Larger Grains - Improved Performance Surface Film Surface (Defect Sites) Grain1 Perovskite Grain Grain2 Perovskite Grain EA Ethylammonium (EA+) Cations EA->GB Passivates Defects EA->Surface Passivates Defects

Caption: Role of Ethylammonium cations in passivating defects at grain boundaries and surfaces.

G cluster_0 Experimental Workflow: One-Step Spin Coating A 1. Substrate Cleaning (Sonication, UV-Ozone) C 3. Spin Coating (Dispense, Spin, Anti-solvent) A->C B 2. Precursor Solution Preparation (Dissolution, Filtration) B->C D 4. Annealing (Hotplate, Controlled Temp/Time) C->D E 5. Characterization (SEM, XRD, PL, etc.) D->E

Caption: A simplified workflow for the fabrication of perovskite films via a one-step spin coating method.

References

Technical Support Center: Ethylammonium Sulfate Thin Film Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the crystallinity of ethylammonium (B1618946) sulfate (B86663) (EAS) thin films.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication of ethylammonium sulfate thin films and provides step-by-step solutions to improve crystallinity.

Issue 1: Poor or Amorphous Film Formation

  • Symptom: The deposited film appears transparent with no discernible features under an optical microscope. X-ray diffraction (XRD) analysis shows a broad hump instead of sharp peaks.

  • Possible Causes:

    • Sub-optimal precursor solution concentration.

    • Inappropriate solvent system.

    • Lack of thermal treatment to induce crystallization.

  • Troubleshooting Steps:

    • Optimize Precursor Concentration:

      • Systematically vary the concentration of the ethylammonium sulfate precursor solution. Start with a baseline concentration and prepare solutions with incremental increases and decreases.

      • Characterize the resulting films using XRD and Scanning Electron Microscopy (SEM) to identify the optimal concentration for crystalline film formation.

    • Solvent Engineering:

      • Experiment with different solvent systems. While single solvents can be used, mixed solvent systems often provide better control over the evaporation rate and precursor solubility, which are crucial for crystal growth.[1]

      • Common solvents for similar organic-inorganic materials include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP).[2] Consider mixtures of these solvents to fine-tune the drying process.

    • Introduce a Thermal Annealing Step:

      • Post-deposition annealing is a critical step to provide the necessary thermal energy for crystal growth and to remove residual solvents.[3][4]

      • Refer to the detailed annealing protocol in the "Experimental Protocols" section.

Issue 2: Small Crystallite Size and High Defect Density

  • Symptom: XRD peaks are broad, indicating small crystallite size according to the Scherrer equation. The film may exhibit poor performance in its intended application.

  • Possible Causes:

    • Annealing temperature is too low or annealing time is too short.

    • Rapid solvent evaporation during deposition.

    • Presence of impurities that hinder crystal growth.

  • Troubleshooting Steps:

    • Optimize Annealing Parameters:

      • Systematically increase the annealing temperature and time. Monitor the changes in XRD peak width (FWHM) and intensity. A decrease in FWHM indicates an increase in crystallite size.[4][5]

      • Be cautious of excessively high temperatures, which can lead to film decomposition.

    • Control Solvent Evaporation:

      • Employ a mixed solvent system with solvents of varying boiling points to slow down the evaporation rate.[1]

      • Consider performing the spin-coating or deposition process in a controlled atmosphere (e.g., inert gas) to manage the evaporation rate.

    • Incorporate Additives:

      • Small amounts of specific additives can influence the nucleation and growth of crystals.[6][7][8] For sulfates, certain ionic species can either promote or hinder crystal growth.

      • Refer to the "Use of Additives" section in the FAQs for more details.

Issue 3: Poor Surface Morphology (e.g., Pinholes, Cracks)

  • Symptom: SEM images reveal a non-uniform film with significant pinholes, cracks, or incomplete surface coverage.

  • Possible Causes:

    • Inadequate substrate cleaning.

    • Non-optimized spin-coating parameters.

    • Stress induced by rapid solvent removal or phase transitions.

  • Troubleshooting Steps:

    • Substrate Preparation:

      • Ensure a rigorous substrate cleaning procedure. A typical process involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment or oxygen plasma cleaning to create a hydrophilic surface.

    • Optimize Deposition Parameters:

      • For spin-coating, adjust the spin speed and duration. A two-step program (a slow step for spreading followed by a fast step for thinning) often yields more uniform films.

    • Solvent and Annealing Optimization:

      • As with improving crystallite size, controlling the solvent evaporation rate can reduce stress in the film.

      • A gradual annealing process (ramping the temperature up and down slowly) can also help to prevent cracking.

Frequently Asked Questions (FAQs)

Q1: How does annealing temperature affect the crystallinity of ethylammonium sulfate thin films?

A1: Annealing temperature is a critical parameter that directly influences the crystallinity of the thin film. Increasing the annealing temperature provides more thermal energy for the atoms to arrange themselves into a more ordered crystalline structure, leading to larger grain sizes and reduced defect density.[3][4][5] This is typically observed in XRD patterns as sharper and more intense diffraction peaks.[4] However, excessively high temperatures can cause decomposition of the ethylammonium sulfate. Therefore, it is crucial to find the optimal annealing temperature that maximizes crystallinity without damaging the film.

Quantitative Impact of Annealing Temperature on Crystallinity (Example Data)

Annealing Temperature (°C)Average Crystallite Size (nm) (from XRD)Surface Roughness (RMS, nm) (from AFM)
80258.5
100456.2
120704.1
14065 (Decomposition starts)5.8

Note: This is example data to illustrate the general trend. Optimal values need to be determined experimentally.

Q2: What is solvent engineering and how can it be used to improve film quality?

A2: Solvent engineering involves the selection and combination of different solvents to control the crystallization process of the thin film.[2] The properties of the solvent, such as boiling point, viscosity, and precursor solubility, play a significant role in the final film morphology and crystallinity.[1] By using a mixture of solvents, one can fine-tune the evaporation rate, leading to more controlled crystal growth and a more uniform film. For instance, combining a low-boiling-point solvent with a high-boiling-point solvent can prolong the crystallization time, allowing for the formation of larger crystals.

Q3: Can additives be used to improve the crystallinity of ethylammonium sulfate films?

A3: Yes, additives can have a significant impact on the crystallization process.[6][7][8][9] They can act as nucleating agents, promoting the formation of crystals, or as growth modifiers, influencing the size and shape of the crystals. For instance, in the crystallization of ammonium (B1175870) sulfate, the presence of certain metal ions like Fe³⁺ has been shown to affect the crystal habit and growth rate.[8] The choice of additive and its concentration must be carefully optimized for the specific material system.

Q4: What are the key characterization techniques to evaluate the crystallinity of thin films?

A4: The primary techniques for assessing thin film crystallinity are:

  • X-ray Diffraction (XRD): Provides information about the crystal structure, phase purity, and crystallite size (from peak broadening using the Scherrer equation). Sharper and more intense peaks indicate higher crystallinity.[4]

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, grain size, and uniformity of the film.[10][11][12]

  • Atomic Force Microscopy (AFM): Provides quantitative data on surface roughness and can also reveal grain boundaries.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum can sometimes be correlated with changes in crystallinity and film quality.

Experimental Protocols

Protocol 1: Thermal Annealing of Ethylammonium Sulfate Thin Films

  • Preparation: Deposit the ethylammonium sulfate thin film on the desired substrate using your established deposition technique (e.g., spin-coating).

  • Pre-Annealing (Optional): Place the substrate on a hotplate at a low temperature (e.g., 50-60 °C) for 1-2 minutes to drive off excess solvent.

  • Thermal Annealing:

    • Transfer the substrate to a pre-heated hotplate inside a nitrogen-filled glovebox to prevent moisture-induced degradation.

    • Anneal the film at the desired temperature (e.g., in the range of 80-140 °C) for a specific duration (e.g., 10-30 minutes).

    • It is recommended to perform a systematic study by varying both the annealing temperature and time to find the optimal conditions.

  • Cooling: Allow the film to cool down to room temperature naturally before removing it from the glovebox.

  • Characterization: Characterize the annealed film using XRD, SEM, and AFM to assess the improvement in crystallinity and morphology.

Protocol 2: Solvent Engineering for Ethylammonium Sulfate Thin Film Deposition

  • Solvent Selection: Choose two or more miscible solvents with different boiling points and good solubility for ethylammonium sulfate. For example, a combination of DMF (boiling point: 153 °C) and DMSO (boiling point: 189 °C).

  • Precursor Solution Preparation:

    • Prepare a stock solution of ethylammonium sulfate in the higher-boiling-point solvent (e.g., DMSO).

    • Create a series of precursor solutions by mixing the stock solution with the lower-boiling-point solvent (e.g., DMF) in different volume ratios (e.g., 9:1, 7:3, 1:1, 3:7, 1:9 DMSO:DMF).

  • Thin Film Deposition:

    • Deposit the thin films from each of the prepared solutions using a consistent deposition method (e.g., spin-coating with the same parameters).

  • Annealing: Anneal all the deposited films under the same optimal conditions as determined from Protocol 1.

  • Characterization: Analyze the resulting films to determine which solvent ratio yields the best crystallinity and surface morphology.

Visualizations

Experimental_Workflow_Annealing cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_output Output start Start: Substrate with Ethylammonium Sulfate Solution deposition Thin Film Deposition (e.g., Spin-Coating) start->deposition annealing Thermal Annealing (Vary Temperature & Time) deposition->annealing cooling Controlled Cooling annealing->cooling xrd XRD Analysis (Crystallinity, Peak Width) cooling->xrd sem SEM Analysis (Morphology, Grain Size) cooling->sem afm AFM Analysis (Surface Roughness) cooling->afm end Optimized Crystalline Thin Film xrd->end sem->end afm->end

Caption: Workflow for improving crystallinity via thermal annealing.

Logical_Relationship_Parameters cluster_params cluster_props param Experimental Parameters anneal_temp Annealing Temperature anneal_time Annealing Time solvent Solvent System additives Additives film_props Thin Film Properties crystallinity Crystallinity anneal_temp->crystallinity ++ grain_size Grain Size anneal_temp->grain_size ++ morphology Surface Morphology anneal_temp->morphology +/- (can improve or degrade) anneal_time->crystallinity + anneal_time->grain_size + solvent->crystallinity + solvent->morphology ++ (strong influence) additives->crystallinity +/- additives->grain_size +/- defects Defect Density additives->defects - (can reduce) crystallinity->grain_size crystallinity->defects -- (inversely related) grain_size->morphology morphology->defects

Caption: Key parameters influencing thin film crystallinity.

References

Technical Support Center: Spin-Coating Ethylammonium Sulfate (EAS) Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thickness of spin-coated ethylammonium (B1618946) sulfate (B86663) (EAS) layers. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that control the thickness of a spin-coated ethylammonium sulfate (EAS) film?

A1: The final thickness of a spin-coated EAS layer is primarily determined by three key parameters:

  • Solution Concentration: A higher concentration of EAS in the solvent will result in a thicker film, as more solute is deposited per unit volume.

  • Spin Speed (Angular Velocity): The film thickness is inversely proportional to the square root of the spin speed.[1] Therefore, higher spin speeds produce thinner films because more of the solution is cast off the substrate by centrifugal force.[1][2][3]

  • Solvent Properties: The viscosity and evaporation rate of the solvent used to dissolve the EAS are critical. Higher viscosity solutions and solvents with a slower evaporation rate tend to produce thicker films.

Q2: How does spin coating time affect the final film thickness?

A2: The majority of the film thinning occurs in the initial "spin-off" stage. For most common solvents, a spin duration of 30 seconds is generally sufficient to achieve a stable thickness.[1] Extending the time beyond this typically has a minimal effect on the final thickness as the film is largely solidified due to solvent evaporation. However, for very high boiling point solvents, a longer spin time may be necessary.

Q3: What is the difference between a static and a dynamic dispense, and which is better for EAS films?

A3:

  • Static Dispense: The EAS solution is dispensed onto the substrate before spinning begins. This method can be problematic for volatile solvents as some evaporation occurs before rotation starts, potentially affecting film uniformity and thickness.[1]

  • Dynamic Dispense: The EAS solution is dispensed while the substrate is already rotating at a low speed, before accelerating to the final speed. This is often the recommended method for spin speeds above 1000 rpm as it can lead to better film uniformity.[1]

For EAS, which is typically dissolved in polar solvents like DMF or DMSO, a dynamic dispense is generally recommended to ensure even spreading and minimize premature crystallization or drying.

Q4: Can I increase film thickness by applying multiple coats of EAS?

A4: Yes, applying multiple layers is a common technique to increase the total film thickness. To do this, you would deposit and spin-coat the first layer, then bake it to remove the solvent before applying the subsequent layer. It is important to consider that the surface properties of the first layer may affect the wetting and uniformity of subsequent layers.

Q5: What kind of substrate preparation is necessary for spin-coating EAS?

A5: Proper substrate preparation is crucial for achieving a uniform EAS film. The substrate must be thoroughly cleaned to remove any organic residues, dust, or other particulates. A common cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. For some applications, a plasma treatment may be used to enhance the hydrophilicity of the substrate surface, which can improve the wetting of the EAS solution.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Incomplete or Dewetted Film 1. Poor wetting of the solution on the substrate (high contact angle).[5] 2. Insufficient volume of solution dispensed. 3. Substrate surface is hydrophobic.1. Ensure the substrate is meticulously clean. 2. Increase the dispensed volume of the EAS solution. 3. Treat the substrate with oxygen plasma or UV-ozone to increase surface energy and improve wettability.[4] 4. Consider adding a surfactant to the solution, if compatible with your application.
Pinholes or "Comet" Streaks 1. Particulate contamination in the EAS solution or on the substrate.[5][6] 2. Air bubbles introduced during solution dispensing.[7]1. Filter the EAS solution through a 0.2 µm or 0.45 µm syringe filter immediately before use. 2. Work in a clean environment (e.g., a fume hood or cleanroom) to minimize dust.[6] 3. Ensure substrates are blown clean with nitrogen just before coating. 4. Dispense the solution slowly and smoothly to avoid introducing bubbles.
Center Thickening or "Chuck Mark" 1. For static dispense, the delay between dispensing and spinning allows for solvent evaporation at the center.[1] 2. Thermal mismatch between a cold substrate and a warmer chuck.[6]1. Switch to a dynamic dispense method. 2. Minimize the time between dispensing the solution and starting the spin coater. 3. Ensure the substrate and the spin coater chuck are at thermal equilibrium.
Thick Film at the Edge ("Edge Bead") 1. Surface tension effects prevent the solution from cleanly leaving the edge of the substrate.[6][8][9] 2. Accelerated drying at the edges due to turbulent airflow, especially on square or rectangular substrates.[8][9]1. Use a two-step spin process: a low-speed spread step followed by a high-speed thinning step. 2. After coating, a solvent-based edge bead removal step can be implemented if the substrate allows. 3. Optimize the exhaust rate of the spin coater to minimize air turbulence.
Film is Too Thick 1. Solution concentration is too high. 2. Spin speed is too low.1. Dilute the EAS solution. 2. Increase the final spin speed.[10]
Film is Too Thin 1. Solution concentration is too low. 2. Spin speed is too high.1. Increase the concentration of the EAS solution. 2. Decrease the final spin speed.[10]
Poor Film Uniformity/Striations 1. Inconsistent acceleration to the final spin speed. 2. Turbulent airflow over the substrate.[11] 3. Use of a solvent blend with significantly different evaporation rates.[1]1. Ensure a smooth and rapid acceleration profile on the spin coater. 2. Close the lid of the spin coater to create a more controlled environment. 3. If using a solvent mixture, try to use solvents with similar boiling points and evaporation rates.

Data Presentation

The following tables provide an estimated relationship between spin coating parameters and film thickness. Note that these are illustrative values, as the exact thickness will depend on the specific solvent system, substrate, and environmental conditions (temperature, humidity).

Table 1: Estimated EAS Film Thickness vs. Spin Speed (Assuming a fixed EAS concentration of 50 mg/mL in Dimethylformamide (DMF))

Spin Speed (rpm)Estimated Film Thickness (nm)
1000120
200085
300070
400060
500054
600049

Table 2: Estimated EAS Film Thickness vs. Solution Concentration (Assuming a fixed spin speed of 3000 rpm)

EAS Concentration in DMF (mg/mL)Estimated Film Thickness (nm)
1015
2030
3045
4060
5070
6085

Experimental Protocols

Protocol 1: Preparation of Ethylammonium Sulfate (EAS) Solution

  • Materials: Ethylammonium sulfate (powder), Dimethylformamide (DMF, anhydrous), magnetic stirrer, hotplate, vial, and a 0.2 µm syringe filter.

  • Procedure: a. Weigh the desired amount of EAS powder and place it in a clean, dry vial. b. Add the calculated volume of anhydrous DMF to the vial to achieve the target concentration (e.g., 50 mg/mL). c. Place a small magnetic stir bar in the vial. d. Seal the vial and place it on a hotplate stirrer set to a low temperature (e.g., 60-70 °C) and a moderate stirring speed. e. Stir until the EAS is completely dissolved. This may take several hours. f. Allow the solution to cool to room temperature. g. Immediately before use, filter the solution using a 0.2 µm PTFE syringe filter to remove any particulates.

Protocol 2: Spin Coating of EAS Layer

  • Equipment: Spin coater, nitrogen gas line, pipette, and cleaned substrates (e.g., glass or silicon).

  • Procedure: a. Ensure the spin coater is clean and level. b. Place a cleaned substrate onto the center of the spin coater chuck. c. Turn on the vacuum (if applicable) to secure the substrate. d. Set the desired spin coating program (e.g., a two-step process: 500 rpm for 5 seconds, followed by 3000 rpm for 30 seconds). e. Using a pipette, dispense a sufficient volume of the filtered EAS solution to cover the central portion of the substrate (e.g., 50-100 µL for a 1x1 inch substrate). f. Start the spin coating program immediately. g. Once the program is complete, turn off the vacuum and carefully remove the substrate. h. Transfer the coated substrate to a hotplate for a post-deposition bake (e.g., 100 °C for 10 minutes) to remove residual solvent.

Visualizations

Spin_Coating_Workflow Spin Coating Workflow for EAS Layers cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Processing Sol_Prep Prepare EAS Solution (Dissolve & Filter) Dispense Dispense Solution onto Substrate Sol_Prep->Dispense Sub_Clean Clean Substrate (Sonicate & Dry) Sub_Clean->Dispense Spin Spin Coat (Spread & Thinning) Dispense->Spin Bake Post-Bake (Solvent Removal) Spin->Bake Characterize Film Characterization Bake->Characterize Parameter_Relationships Key Parameter Relationships in Spin Coating cluster_params Controlling Parameters Thickness Film Thickness Concentration Solution Concentration Concentration->Thickness increases SpinSpeed Spin Speed SpinSpeed->Thickness decreases Viscosity Solvent Viscosity Viscosity->Thickness increases

References

Technical Support Center: Reducing Non--Radiative Recombination in Perovskites with Ethylammonium Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylammonium (B1618946) additives to reduce non-radiative recombination in perovskite-based optoelectronic devices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethylammonium (EA) additives in perovskite solar cells?

Ethylammonium (EA) additives, such as ethylammonium bromide (EABr) and ethylammonium chloride (EACl), primarily act as passivating agents to reduce non-radiative recombination at the surfaces and grain boundaries of the perovskite film.[1][2][3] This passivation of defects leads to improved carrier dynamics, resulting in higher photoluminescence quantum yield (PLQY) and longer carrier lifetimes.[3][4] Ultimately, this translates to enhanced device performance, particularly in open-circuit voltage (VOC) and power conversion efficiency (PCE).[4][5]

Q2: How do ethylammonium additives improve perovskite film morphology?

The incorporation of EA-based additives can influence the crystallization process of the perovskite film. For instance, EABr has been shown to improve the wettability of the substrate, which is beneficial for the deposition of a uniform and high-quality perovskite film.[2][6] Some studies also indicate that these additives can lead to the formation of larger perovskite grains and reduce the presence of pinholes, contributing to a more favorable film morphology.[7][8]

Q3: Can ethylammonium additives enhance the stability of perovskite solar cells?

Yes, several studies have reported that the incorporation of ethylammonium additives can improve the operational stability of perovskite solar cells.[3][9] By passivating defects and improving the crystallinity of the perovskite film, these additives can help mitigate degradation pathways that are often initiated at defect sites.[10] Furthermore, some ammonium (B1175870) salts can form cross-links between adjacent perovskite grains, which can reduce moisture ingress.[11]

Q4: What are the common ethylammonium-based additives used?

Commonly used ethylammonium-based additives include ethylammonium bromide (EABr)[2][9], ethylammonium chloride (EACl)[12], and ethylamine (B1201723) alcohol chlorides[4]. The choice of additive can depend on the specific perovskite composition and the desired effect on the electronic and morphological properties of the film.

Troubleshooting Guide

Problem 1: Low open-circuit voltage (VOC) and power conversion efficiency (PCE) after adding an ethylammonium additive.

  • Possible Cause: Sub-optimal concentration of the additive.

    • Solution: The concentration of the ethylammonium additive is critical. Too little may not provide sufficient passivation, while too much can introduce secondary phases or negatively impact charge transport. It is recommended to perform a concentration-dependent study to find the optimal amount for your specific perovskite system. For example, studies have shown that optimizing the molar percentage of additives like phenethylammonium chloride (PEACl) is crucial for achieving high efficiency.[12]

  • Possible Cause: Incomplete dissolution of the additive in the precursor solution.

    • Solution: Ensure the additive is fully dissolved in the perovskite precursor solution. Gentle heating and extended stirring may be necessary. Incomplete dissolution can lead to non-uniform films and poor device performance.

  • Possible Cause: Unfavorable energy level alignment.

    • Solution: While EA additives can passivate defects, they can also alter the energy levels of the perovskite layer. The introduction of EABr can lift the valence band maximum, which may or may not be beneficial depending on the adjacent hole transport layer.[2][6] It is important to consider the energy level alignment of your entire device stack. You may need to select a different hole or electron transport layer to match the modified perovskite energy levels.

Problem 2: Poor perovskite film quality (e.g., pinholes, small grains) despite using an ethylammonium additive.

  • Possible Cause: Incompatible solvent system.

    • Solution: The addition of salts can alter the solubility and crystallization kinetics of the perovskite precursor solution. You may need to adjust the solvent composition (e.g., the ratio of DMF to DMSO) to accommodate the additive and achieve a uniform film.

  • Possible Cause: Inappropriate annealing temperature or time.

    • Solution: Ethylammonium additives can influence the optimal annealing conditions. A systematic optimization of the annealing temperature and duration is recommended. For instance, some protocols with EABr involve annealing at 190°C for 10 minutes.[9]

  • Possible Cause: Reactivity of the additive in the precursor solution over time.

    • Solution: Some alkylammonium additives can react with other components in the precursor solution, such as formamidinium, leading to the formation of detrimental species.[13] It is advisable to use freshly prepared precursor solutions. If the solution needs to be aged, the stability of the specific additive in the solution should be considered.

Problem 3: Device performance degrades quickly after fabrication.

  • Possible Cause: Hygroscopic nature of the additive or perovskite.

    • Solution: While some additives can improve stability, the overall perovskite system can still be sensitive to moisture.[10][14] Ensure that device fabrication and testing are carried out in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox). Encapsulation of the final device is also crucial for long-term stability.[11]

  • Possible Cause: Halide segregation.

    • Solution: In mixed-halide perovskites, the introduction of bromide or chloride ions from the additive can sometimes lead to phase segregation under illumination or electrical bias, which can negatively impact stability.[3] The choice of the halide in the ethylammonium salt should be carefully considered in the context of the bulk perovskite composition.

Quantitative Data

Table 1: Comparison of Perovskite Solar Cell Performance with and without Ethylammonium-based Additives.

Perovskite CompositionAdditive (Concentration)VOC (V)JSC (mA/cm²)Fill Factor (%)PCE (%)Reference
MAPbI3None (Control)0.87--14.52[4]
MAPbIxCl3-xEthylamine alcohol chlorides0.92--16.97[4]
Cs0.1FA0.9PbI3None (Control)---20.41[2]
Cs0.1FA0.9PbI3EABr (at interface)---21.06[2]
Triple Cation PerovskiteNone (Control)---20.5[5]
Triple Cation PerovskiteEthylammonium Iodide---22.3[5]
MAPbI3None (Control)---5.40[7]
CH3NH3PbI3-xClxNH4I (0.1 M)---9.13[7][8]
RbCsMAFAPb(IBr)3None (Control)0.9214.2947.826.42[12]
RbCsMAFAPb(IBr)3PEACl0.9213.2260.357.95[12]

Table 2: Effect of Ethylammonium Additives on Carrier Dynamics.

Perovskite FilmAdditiveAverage Carrier Lifetime (ns)Reference
UntreatedNone510.08[4]
TreatedAAA (Amine-based additive)1538.53[4]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells with EABr Additive

This protocol is a generalized procedure based on common practices reported in the literature.[9][15]

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO2 layer by spin-coating a precursor solution onto the FTO substrates.

    • Anneal the substrates at a high temperature (e.g., 500°C) to form the crystalline TiO2 layer.

    • Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste and anneal again.

  • Perovskite Precursor Solution Preparation:

    • Prepare the desired perovskite precursor solution (e.g., MAPbI3 or a mixed-cation composition) in a suitable solvent like DMF or a mixture of DMF and DMSO.

    • Prepare a separate stock solution of EABr in the same solvent system.

    • Add the desired amount of the EABr stock solution to the perovskite precursor solution to achieve the target concentration. Ensure the solution is well-mixed.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution containing EABr onto the mesoporous TiO2 layer. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate. A representative condition is 100-150°C for 10-30 minutes. Some protocols may use higher temperatures for shorter durations.[9]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the hole transport material (e.g., Spiro-OMeTAD) in a suitable solvent, often with additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Thermally evaporate a metal contact (e.g., gold or silver) onto the HTL through a shadow mask to define the active area of the solar cell.

Protocol 2: Characterization of Perovskite Films and Devices

  • X-ray Diffraction (XRD): To analyze the crystal structure and orientation of the perovskite films.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the fabricated devices.

  • UV-Vis Spectroscopy: To determine the absorbance and bandgap of the perovskite films.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To assess the extent of non-radiative recombination and determine carrier lifetimes.

  • Current Density-Voltage (J-V) Measurements: To characterize the photovoltaic performance of the solar cells under simulated solar illumination.

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

Visualizations

G cluster_0 Perovskite Film cluster_1 Additive cluster_2 Device Performance Defects Surface and Grain Boundary Defects (e.g., halide vacancies) Recombination Non-Radiative Recombination Defects->Recombination Trap-assisted Perovskite Perovskite Bulk ChargeCarriers Photogenerated Charge Carriers (e- and h+) Perovskite->ChargeCarriers Light Absorption Voc Higher Open-Circuit Voltage (Voc) Recombination->Voc Reduces ChargeCarriers->Recombination EA_additive Ethylammonium (EA+) Cations EA_additive->Defects Passivation PLQY Increased PLQY & Carrier Lifetime EA_additive->PLQY Leads to PLQY->Voc PCE Enhanced Power Conversion Efficiency (PCE) Voc->PCE

Caption: Mechanism of defect passivation by ethylammonium additives.

G start Start sub_prep Substrate Cleaning and Preparation start->sub_prep etl_dep ETL Deposition (e.g., TiO2) sub_prep->etl_dep precursor_prep Perovskite Precursor Preparation with Ethylammonium Additive etl_dep->precursor_prep spin_coat Spin-Coating of Perovskite Film precursor_prep->spin_coat anneal Annealing spin_coat->anneal htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal->htl_dep electrode_dep Metal Electrode Evaporation htl_dep->electrode_dep characterization Device Characterization (J-V, EQE, Stability) electrode_dep->characterization end End characterization->end

References

Navigating Perovskite Stability: A Technical Guide to Ethylammonium Sulfate Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and frequently asked questions regarding the use of ethylammonium (B1618946) sulfate (B86663) (EAS) and related compounds to enhance the long-term stability of perovskite devices. The following guides are designed to address specific experimental challenges and provide clear, actionable solutions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Perovskite Film Quality (Pinholes, Rough Morphology) 1. Incomplete coverage of the substrate.[1] 2. Rapid, uncontrolled crystallization of the perovskite film.[2] 3. Poor wettability of the perovskite precursor solution on the substrate.[3]1. Ensure a homogeneous and uniform perovskite film to prevent direct contact between the hole and electron transport layers.[1] 2. Introduce additives like 2-aminoethyl hydrogen sulfate (AES) to regulate film crystallization, resulting in flat and pinhole-free films.[2] 3. Modify the substrate surface (e.g., mesoporous TiO2) with tetraethylammonium (B1195904) p-toluenesulfonate (TEATS) to improve the wettability for the perovskite precursor.[3]
Low Power Conversion Efficiency (PCE) 1. High density of defects in the perovskite film leading to non-radiative recombination.[2][4] 2. Poor charge carrier extraction at the interfaces. 3. Sub-optimal energy level alignment between the perovskite and charge transport layers.[5]1. Utilize additives like AES to passivate defects and restrain charge carrier recombination.[2] 2. Employ interface engineering, such as treating the TiO2/perovskite interface with ammonium (B1175870) sulfate, to improve charge extraction. 3. Sulfate treatment can lead to better energy alignment between the perovskite and the electron transport layer (ETL).[5]
Rapid Device Degradation Under Environmental Stress (Moisture, Heat) 1. Water molecules contributing to the formation of perovskite hydrate (B1144303) species.[5] 2. Degradation of the organic cation (e.g., methylammonium) at elevated temperatures.[6] 3. Ion migration within the perovskite layer under illumination and heat.[7]1. Incorporate hydrophobic additives or coatings to prevent moisture ingress. The hydrophobic benzene (B151609) ring and carbon chains in some additives enhance moisture resistance.[4] 2. Replace or mix the methylammonium (B1206745) (MA) cation with more stable options like formamidinium (FA) or cesium (Cs).[6] 3. Introduce ionic liquids into the perovskite film to mitigate ion migration.[7]
Inconsistent Experimental Results 1. Variations in precursor solution preparation. 2. Fluctuations in environmental conditions during fabrication (e.g., humidity). 3. Inconsistent annealing parameters (temperature and time).1. Strictly control the stoichiometry and purity of precursor materials. 2. Conduct fabrication in a controlled environment, such as a glovebox with controlled humidity. 3. Precisely control annealing temperature and duration, as these are critical for perovskite crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethylammonium sulfate (or similar ammonium-based additives) in enhancing perovskite device stability?

A1: Ammonium-based additives, such as 2-aminoethyl hydrogen sulfate (AES), primarily function to improve the quality of the perovskite film by modulating its crystallization. This results in a more uniform, pinhole-free morphology with larger grain sizes.[2][4] These additives can also passivate defects within the perovskite crystal structure, which reduces non-radiative recombination and improves charge carrier lifetime.[2] Furthermore, certain additives with hydrophobic components can enhance the device's resistance to moisture.[4]

Q2: How does the introduction of sulfate at the TiO2/perovskite interface improve operational stability?

A2: Treating the mesoporous TiO2 electron transport layer (ETL) with ammonium sulfate can significantly boost the operational stability of perovskite solar cells. The sulfate species passivate surface defects on the TiO2, such as oxygen vacancies, and can minimize chemical degradation at the perovskite/ETL interface, especially under illumination and elevated temperatures.[5] This treatment can also improve the energy level alignment between the perovskite and the ETL, facilitating more efficient electron extraction.[5] Devices with sulfate-treated ETLs have been shown to retain 95% of their initial efficiency under operational stress, while untreated devices experienced a loss of over 40%.[5]

Q3: Can ethylammonium-based additives be universally applied to different perovskite compositions?

A3: Yes, additives like 2-aminoethyl hydrogen sulfate (AES) have demonstrated versatility across various perovskite compositions. For instance, the addition of AES has been shown to improve the power conversion efficiency in FAPbI3-based, Cs/FA-mixed, and FA/MA-mixed lead halide perovskites.[2] This suggests a broad applicability of this approach for enhancing the performance of different perovskite systems.

Q4: What are the expected morphological changes in the perovskite film after adding an ethylammonium-based additive?

A4: The addition of certain ethylammonium-based additives typically leads to a more favorable perovskite film morphology. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) images often reveal larger grain sizes and a reduction in pinholes.[4] This improved morphology is crucial as it prevents direct contact between the hole and electron transport layers, thereby reducing charge recombination.[4]

Q5: How does the thermal stability of perovskite devices improve with the use of alternative cations?

A5: The thermal stability of perovskite solar cells is a critical factor for long-term performance, as operating temperatures can exceed ambient temperatures significantly.[6] The commonly used methylammonium (MA) cation is known to be thermally less stable. Replacing or mixing MA with other cations like formamidinium (FA) or inorganic cesium (Cs) can enhance the structural and thermal stability of the perovskite material.[6]

Quantitative Data Summary

Additive/TreatmentPerovskite CompositionKey Performance MetricValue (with Additive)Value (Control)Stability Improvement
Ammonium Sulfate TreatmentTriple-cation perovskiteOperational StabilityRetained 95% of initial efficiency after 1800sLost over 40% of initial efficiency after 1800sSignificant enhancement in operational stability under VMPP.[5]
2-aminoethyl hydrogen sulfate (AES)FA₀.₉₇MA₀.₀₃Pb(I₀.₉₇Br₀.₀₃)₃Power Conversion Efficiency (PCE)20.7%Not specified-
2-aminoethyl hydrogen sulfate (AES)Cs₀.₀₅FA₀.₉₅PbI₃Power Conversion Efficiency (PCE)22.85%Not specified-
2-aminoethyl hydrogen sulfate (AES)FAPbI₂.₇Br₀.₃Power Conversion Efficiency (PCE)22.23%Not specified-
2-aminoethyl hydrogen sulfate (AES)FAPbI₃Power Conversion Efficiency (PCE)23.32%Not specified-
2-aminoethyl hydrogen sulfate (AES)Flexible Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃Ambient StabilityMaintained over 97% of initial efficiency after 2280hNot specifiedEnhanced long-term stability under ambient conditions.[2]
Ionic Liquid (BMIMBF4)Not specifiedT80 Lifetime~5,200 hours (estimated)Not specified~5% degradation after 1,800 hours under continuous sunlight at 70-75 °C.[7]

Experimental Protocols

Protocol 1: Ammonium Sulfate Treatment of Mesoporous TiO2 ETL

This protocol is adapted from the procedure described for boosting the operational stability of perovskite solar cells.[8]

  • Substrate Preparation:

    • Clean Fluorine-doped Tin Oxide (FTO) substrates sequentially with a 1.5% Hellmanex III soap solution, deionized water, and ethanol (B145695) in an ultrasonication bath for 15 minutes each.

    • Dry the FTO substrates with a hot air gun and then treat with UV-ozone for 15 minutes.

  • Deposition of TiO2 Layers:

    • Deposit a compact TiO2 (c-TiO2) blocking layer using a precursor solution of titanium butoxide, 2-methoxyethanol, and acetylacetone. Dry at 100°C and then anneal at 500°C for 1 hour.

    • Spin-coat a mesoporous TiO2 (m-TiO2) layer at 6000 rpm for 20 seconds using a diluted TiO2 paste.

    • Anneal the m-TiO2 film at 325°C, 450°C, and 500°C for 10, 15, and 15 minutes, respectively.

  • Ammonium Sulfate Treatment:

    • Prepare an ammonium sulfate solution.

    • Coat 0.08 mL of the ammonium sulfate solution onto the m-TiO2 layer with a 3-second delay before spinning at 3000 rpm.

    • Anneal the treated m-TiO2 film at 150°C for 15 minutes to remove the solvent and ammonia (B1221849) species.

    • Treat the m-TiO2 films with UV-ozone before transferring to an argon-filled glovebox.

  • Perovskite and Hole Transport Layer (HTL) Deposition:

    • Prepare the triple-cation perovskite precursor solution by mixing CsI, MABr, PbBr2, FAI, and PbI2 in a DMF/DMSO solvent mixture.

    • Deposit the perovskite layer via a two-step spin-coating process (1000 rpm for 10s, then 5000 rpm for 22s).

    • Dispense an anti-solvent (e.g., chlorobenzene) during the second spin-coating step.

    • Anneal the perovskite film at 100°C for approximately 1 hour.

    • Deposit the spiro-OMeTAD hole transport layer.

  • Electrode Deposition:

    • Thermally evaporate an 80-nm gold contact to complete the device fabrication.

Visualizations

Experimental_Workflow cluster_Substrate_Prep Substrate Preparation cluster_ETL_Deposition ETL Deposition cluster_Sulfate_Treatment Ammonium Sulfate Treatment cluster_Active_Layer_HTL Perovskite & HTL Deposition cluster_Finalization Device Finalization FTO_Cleaning FTO Substrate Cleaning UV_Ozone_1 UV-Ozone Treatment FTO_Cleaning->UV_Ozone_1 cTiO2_Depo Compact TiO2 Deposition UV_Ozone_1->cTiO2_Depo mTiO2_Depo Mesoporous TiO2 Deposition cTiO2_Depo->mTiO2_Depo Sulfate_Coating Sulfate Solution Coating mTiO2_Depo->Sulfate_Coating Annealing_1 Annealing (150°C) Sulfate_Coating->Annealing_1 UV_Ozone_2 UV-Ozone Treatment Annealing_1->UV_Ozone_2 Perovskite_Depo Perovskite Deposition UV_Ozone_2->Perovskite_Depo Annealing_2 Annealing (100°C) Perovskite_Depo->Annealing_2 HTL_Depo HTL Deposition Annealing_2->HTL_Depo Electrode_Depo Gold Electrode Evaporation HTL_Depo->Electrode_Depo Logical_Relationship cluster_additive Ethylammonium Sulfate Additive cluster_effects Primary Effects cluster_outcomes Device Performance Outcomes Additive Introduction of Additive Crystallization Modulated Crystallization Additive->Crystallization Defects Defect Passivation Additive->Defects Morphology Improved Film Morphology (Larger Grains, Fewer Pinholes) Stability Enhanced Long-Term Stability Morphology->Stability Efficiency Increased Power Conversion Efficiency Morphology->Efficiency Crystallization->Morphology Recombination Reduced Non-Radiative Recombination Defects->Recombination Recombination->Efficiency

References

Overcoming solubility issues of ethylammonium sulfate in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ethylammonium (B1618946) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of ethylammonium sulfate in common laboratory solvents?

  • High Polarity Solvents (e.g., Water): Ethylammonium sulfate is expected to be readily soluble in water due to its ionic nature.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): Solubility is likely to be moderate to good in simple alcohols. The presence of the ethyl group may increase its affinity for the alcohol's alkyl chain compared to the unsubstituted ammonium (B1175870) sulfate.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Lower solubility is expected compared to protic solvents, as these solvents are less effective at solvating the charged ions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Ethylammonium sulfate is expected to be poorly soluble or insoluble in non-polar solvents.

Q2: I am having trouble dissolving ethylammonium sulfate. What are the first troubleshooting steps?

  • Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Water is the recommended starting point. If an organic solvent is required, consider polar protic solvents like methanol or ethanol (B145695).

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many salts.[1]

  • Mechanical Agitation: Ensure the mixture is being vigorously stirred or sonicated to increase the interaction between the solute and solvent particles.

  • Particle Size Reduction: Grinding the ethylammonium sulfate to a fine powder will increase its surface area and can improve the rate of dissolution.[2][3][4]

Q3: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a common and effective technique.[5] If ethylammonium sulfate is poorly soluble in your desired organic solvent, adding a small amount of a more polar solvent in which it is highly soluble (like water or methanol) can significantly enhance its overall solubility in the mixture.

Q4: How does pH affect the solubility of ethylammonium sulfate?

Since ethylammonium sulfate is the salt of a weak base (ethylamine) and a strong acid (sulfuric acid), the pH of the solution is not expected to have a dramatic impact on its solubility, as the ethylammonium ion will remain protonated across a wide pH range.

Troubleshooting Guides

Issue 1: Ethylammonium sulfate is not dissolving in water.

This is unexpected as alkylammonium sulfates are generally water-soluble.

dot

cluster_issue Issue: Insoluble in Water cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Ethylammonium sulfate insoluble in water B Incorrect Material Identification A->B Is it the correct compound? C Insufficient Solvent Volume A->C Is the solution saturated? D Low Temperature A->D Is the dissolution process too slow? E Verify material identity via analytical methods (e.g., NMR, IR) B->E H Test solubility of a small sample in a fresh vial of water B->H F Increase water volume incrementally C->F G Warm the solution gently with stirring D->G

Caption: Troubleshooting workflow for insolubility in water.

Possible Cause Troubleshooting Steps
Incorrect Material: The substance may not be ethylammonium sulfate.1. Verify the identity of the material using analytical techniques such as NMR or IR spectroscopy. 2. Perform a simple solubility test with a small amount in a fresh vial of deionized water.
Insufficient Solvent: The concentration may be above the solubility limit.1. Gradually add more water to the mixture while stirring. 2. Consult literature for the solubility of similar compounds to estimate the required solvent volume.
Low Temperature: The dissolution process may be slow at room temperature.1. Gently warm the mixture on a hot plate with stirring. 2. Monitor the temperature to avoid any potential decomposition.
Issue 2: Poor solubility in an alcohol (methanol, ethanol, etc.).

While some solubility is expected, it can be limited depending on the specific alcohol and conditions.

dot

cluster_issue Issue: Poor Solubility in Alcohol cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Low solubility of ethylammonium sulfate in an alcohol B Insufficient Polarity of the Alcohol A->B Is the solvent appropriate? C Low Temperature A->C Is the dissolution rate low? D Solution is Saturated A->D Is the concentration too high? E Add a small percentage of water as a co-solvent B->E G Use a more polar alcohol (e.g., methanol instead of isopropanol) B->G F Gently warm the mixture with stirring C->F H Increase the volume of the alcohol D->H

Caption: Troubleshooting workflow for poor solubility in alcohols.

Possible Cause Troubleshooting Steps
Insufficient Solvent Polarity: The alcohol may not be polar enough.1. Switch to a more polar alcohol (e.g., from isopropanol (B130326) to ethanol or methanol). 2. Introduce a small amount of water as a co-solvent to increase the polarity of the solvent system.
Low Temperature: Dissolution may be kinetically limited.1. Gently warm the mixture while stirring. Be cautious with flammable alcohols.
Saturation: The concentration exceeds the solubility limit.1. Increase the volume of the alcohol.

Experimental Protocols

Protocol 1: General Procedure for Dissolving Ethylammonium Sulfate
  • Preparation: Weigh the desired amount of ethylammonium sulfate in a clean, dry container.

  • Solvent Addition: Add a portion of the selected solvent to the ethylammonium sulfate.

  • Agitation: Begin vigorous stirring using a magnetic stir bar or overhead stirrer. Sonication can also be applied to aid dissolution.

  • Observation: Observe the mixture for signs of dissolution. If the solid remains, proceed with the following enhancement steps.

  • Heating: Gently warm the mixture on a hot plate. For flammable organic solvents, use a water bath and take appropriate safety precautions.

  • Incremental Solvent Addition: If the solid persists after heating and stirring, add small increments of the solvent until the solid is fully dissolved.

  • Co-Solvent Addition (if necessary): If solubility is still limited in an organic solvent, add a more polar co-solvent (e.g., water) dropwise until a clear solution is obtained.

Protocol 2: Safety and Handling of Ethylammonium Sulfate
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling ethylammonium sulfate.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Storage: Store ethylammonium sulfate in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of ethylammonium sulfate and its solutions according to local regulations.

Data Summary

While specific quantitative data for ethylammonium sulfate is scarce, the table below provides a qualitative prediction of solubility based on general chemical principles and data from the related compound, ammonium sulfate.

Solvent Solvent Type Predicted Solubility of Ethylammonium Sulfate Solubility of Ammonium Sulfate
WaterPolar ProticHighHigh[7][8][9]
MethanolPolar ProticModerate to HighInsoluble[7][8]
EthanolPolar ProticModerateInsoluble[7][8]
IsopropanolPolar ProticLow to ModerateInsoluble
AcetonePolar AproticLowInsoluble[7][8]
TolueneNon-PolarVery Low / InsolubleInsoluble

Note: The ethyl group in ethylammonium sulfate is expected to increase its solubility in organic solvents compared to ammonium sulfate. This table should be used as a guide for solvent selection, and experimental verification is recommended.

References

Best practices for storing and handling ethylammonium sulfate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethylammonium (B1618946) sulfate (B86663). This guide provides best practices for the safe storage and handling of ethylammonium sulfate in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific safety and handling data for ethylammonium sulfate is limited. Much of the guidance provided is based on the well-documented properties of the closely related compound, ammonium (B1175870) sulfate. Always consult the specific Safety Data Sheet (SDS) for the product you are using and perform a risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What is ethylammonium sulfate?

A1: Ethylammonium sulfate is a white crystalline solid and an ionic salt with the chemical formula (C2H5NH3)2SO4.[1] It is formed from the reaction of ethylamine (B1201723) and sulfuric acid.[1] Like similar ammonium salts, it is soluble in water and can be hygroscopic, meaning it absorbs moisture from the air.[1]

Q2: What are the primary hazards associated with ethylammonium sulfate?

A2: Based on data for general ammonium salts, ethylammonium sulfate may cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5] Ingestion can lead to irritation of the gastrointestinal tract.[4] It is considered harmful to aquatic life. The dust can be an irritant, so it's important to avoid generating and inhaling it.[2][5][6]

Q3: How should I properly store ethylammonium sulfate?

A3: Ethylammonium sulfate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] Keep it away from heat and sources of ignition.[3][7] It should be stored separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3][6][8]

Q4: What Personal Protective Equipment (PPE) should be worn when handling ethylammonium sulfate?

A4: When handling ethylammonium sulfate, you should wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat or other protective clothing.[2][3][5] If there is a risk of generating dust, a self-priming filter dust mask or other respiratory protection should be used.[3]

Q5: How do I dispose of ethylammonium sulfate waste?

A5: Waste ethylammonium sulfate and its containers must be disposed of in accordance with local, regional, and national regulations. It should be collected in sealed containers and taken to a licensed waste disposal site. Do not allow the material to enter drains or waterways, as it is harmful to aquatic life.

Troubleshooting Guide

Q: My ethylammonium sulfate has formed clumps. Is it still usable and what should I do?

A: Clumping is likely due to the hygroscopic nature of the compound, where it has absorbed moisture from the air. The product is likely still usable, but the water content may affect concentration calculations for solutions. If the material is only for qualitative use, you can gently break up the clumps with a spatula. For quantitative work, it is best to use a fresh, free-flowing lot or dry the material in a desiccator if the protocol allows. Always store the compound in a tightly sealed container in a dry environment to prevent this.[1]

Q: I've spilled a small amount of solid ethylammonium sulfate on the lab bench. How should I clean it up?

A: For a small spill of solid material, you can use a shovel or appropriate tools to carefully sweep it up and place it into a suitable, labeled container for waste disposal.[7][9] Avoid creating dust during this process.[10] Afterwards, clean the surface with water and wipe it dry.[7]

Q: What is the procedure for cleaning up a spilled solution of ethylammonium sulfate?

A: First, contain the spill using an absorbent material like vermiculite, sand, or spill pillows, working from the outside in.[11] Once the liquid is absorbed, use a scoop and place the material into a labeled container for hazardous waste disposal.[11][12] Neutralize the area with a mild detergent and water, then wipe clean.[12] Ensure you are wearing appropriate PPE during the entire cleanup process.[13]

Q: I prepared a solution of ethylammonium sulfate and it appears cloudy. What could be the cause?

A: Cloudiness in your solution could be due to several factors. It may indicate that the solution is supersaturated, and the compound is beginning to precipitate out. Gentle warming and stirring can help to redissolve it. Alternatively, the cloudiness could be caused by impurities in the starting material or the solvent. Using high-purity water and ensuring your glassware is clean can help prevent this.

Quantitative Data Summary

The following table summarizes key quantitative data for ethylammonium sulfate.

PropertyData
Molecular Formula C₄H₁₆N₂O₄S[14]
Molecular Weight 188.25 g/mol [14]
Appearance White crystalline solid[1]
Solubility Soluble in water[1]
Storage Temperature Store in a cool, dry place. Recommended 15-25°C for similar salts.[3]
Incompatible Materials Strong acids, strong bases, oxidizing agents (e.g., nitrates, nitrites, chlorates), metals.[4][6][8]

Experimental Protocols

Protocol 1: Preparation of a 1M Aqueous Solution of Ethylammonium Sulfate

Objective: To prepare a 1 Molar (1M) aqueous solution of ethylammonium sulfate.

Materials:

  • Ethylammonium sulfate (solid)

  • Deionized or distilled water

  • Volumetric flask (appropriate size)

  • Beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

Methodology:

  • Calculate the required mass: Based on the desired final volume, calculate the mass of ethylammonium sulfate needed for a 1M solution (Molar Mass = 188.25 g/mol ). For example, for 100 mL of a 1M solution, you would need 18.825 g.

  • Weigh the solid: Accurately weigh the calculated amount of ethylammonium sulfate into a beaker.

  • Dissolve the solid: Add approximately 80% of the final volume of deionized water to the beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.[15]

  • Transfer to volumetric flask: Carefully transfer the dissolved solution into the volumetric flask.

  • Rinse and add to volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Bring to final volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Transfer the solution to a properly labeled storage bottle.

Protocol 2: Small Spill Cleanup Procedure

Objective: To safely clean up a small laboratory spill (<1 liter of solution or <100g of solid) of ethylammonium sulfate.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Spill containment materials (e.g., spill pillows, absorbent pads, sand, or vermiculite)

  • Scoop or brush

  • Sealable plastic bags or a designated waste container

  • Cleaning cloths or paper towels

  • Mild detergent solution

Methodology:

  • Alert personnel: Immediately notify others in the vicinity of the spill.[12][16]

  • Assess the situation: Ensure the spill does not pose an immediate fire or reactivity hazard. If it does, evacuate the area and follow emergency procedures.

  • Don PPE: Put on your safety goggles, gloves, and lab coat before approaching the spill.[12][13]

  • Contain the spill:

    • For liquid spills: Surround the spill with absorbent material to prevent it from spreading.[11]

    • For solid spills: Moisten the material slightly with water to prevent dust from becoming airborne, if appropriate.[10]

  • Clean up the material:

    • For liquid spills: Add absorbent material over the spill, working from the outside in. Allow it to absorb the liquid.[11]

    • For solid spills: Carefully sweep or scoop the material.[7]

  • Collect the waste: Use a scoop or brush to collect the absorbed liquid or solid powder and place it into a sealable plastic bag or a designated hazardous waste container.[12]

  • Decontaminate the area: Clean the spill surface with a mild detergent and water. Wipe the area dry with paper towels.[12]

  • Dispose of waste: Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container. Label the container clearly as "Spill Debris" with the chemical name.[12]

  • Wash hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization calc 1. Calculate Mass weigh 2. Weigh Solid calc->weigh dissolve 3. Dissolve in ~80% Water weigh->dissolve transfer 4. Transfer to Volumetric Flask dissolve->transfer add_vol 5. Add Water to Final Volume transfer->add_vol mix 6. Mix Thoroughly add_vol->mix store 7. Label and Store mix->store

Caption: Workflow for Preparing an Ethylammonium Sulfate Solution.

spill_troubleshooting spill Spill Detected assess Assess Situation Is it a major spill or emergency? spill->assess evacuate Evacuate Area Call Emergency Services assess->evacuate Yes minor_spill Minor Spill (Safe to clean) assess->minor_spill No don_ppe Don Appropriate PPE minor_spill->don_ppe contain Contain the Spill don_ppe->contain cleanup Absorb / Scoop Up Material contain->cleanup dispose Collect in Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate wash Wash Hands decontaminate->wash

Caption: Decision Tree for Handling a Chemical Spill.

References

Validation & Comparative

Ethylammonium Sulfate vs. Methylammonium Sulfate in Perovskite Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methylammonium-based perovskites, particularly methylammonium (B1206745) lead iodide (MAPbI3), have been a cornerstone of perovskite solar cell research. However, their inherent thermal and environmental instability has been a significant bottleneck for commercialization[1][2]. This has led to extensive research into "additive engineering," a strategy to improve the quality and stability of the perovskite film by incorporating small amounts of specific compounds into the precursor solution[3].

This guide synthesizes available data to compare the potential effects of ethylammonium (B1618946) sulfate (B86663) and methylammonium sulfate on perovskite stability, drawing from studies on the individual ionic components and related sulfate compounds.

Cation Comparison: Ethylammonium vs. Methylammonium

The organic A-cation in the ABX3 perovskite structure plays a crucial role in determining the material's structural integrity and, consequently, its stability.

  • Ethylammonium (EA): Theoretical studies suggest that replacing the smaller methylammonium cation with the slightly larger ethylammonium cation can be an effective way to improve the structural stability of mixed-cation perovskites (MA1-xEAxPbI3)[4]. The addition of EA has been shown to improve the surface morphology of the perovskite layer[5]. One study on a multifunctional additive, 2-aminoethyl hydrogen sulfate (AES), which contains an ethylammonium group, demonstrated significant improvements in both power conversion efficiency (PCE) and long-term stability[6].

  • Methylammonium (MA): While central to high-efficiency perovskite solar cells, the MA cation is known for its volatility and susceptibility to degradation in the presence of heat and moisture[7]. However, additives containing the MA cation, such as methylammonium chloride (MACl), have been shown to improve the crystallinity and reduce defects in perovskite films, leading to enhanced performance and stability[3].

The Role of the Sulfate Anion

Sulfate anions (SO42-) have been investigated as a potent tool for passivating defects and enhancing the moisture resistance of perovskite films. When introduced as an additive, sulfate can interact with the perovskite surface, mitigating degradation pathways.

One study demonstrated that treating the interface between the titanium dioxide (TiO2) electron transport layer and the perovskite with ammonium (B1175870) sulfate enhanced the operational stability of the devices. The sulfate-treated cells retained 95% of their initial efficiency after 1800 seconds at the maximum power point, whereas the untreated devices lost over 40% of their initial efficiency[8]. Another investigation into the effects of different sulfate compounds found that the addition of sodium sulfate to a methylammonium lead iodide perovskite precursor led to a significant improvement in the average voltage output compared to a control group and a group with ammonium sulfate[9]. This suggests that the sulfate anion can improve the film morphology and electronic properties of the perovskite layer[9].

Quantitative Performance and Stability Data

The following tables summarize quantitative data from studies on perovskite solar cells incorporating sulfate-containing additives and ethylammonium-based compounds. It is important to note that these studies were not direct comparisons and were performed under different experimental conditions.

Table 1: Performance of Perovskite Solar Cells with Sulfate-Containing Additives

AdditivePerovskite CompositionPower Conversion Efficiency (PCE)Key Stability FindingsReference
2-aminoethyl hydrogen sulfate (AES)Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)320.1% (flexible device)Maintained over 97% of initial efficiency after 2280 hours in ambient conditions.[6]
Ammonium Sulfate (interface treatment)Not specifiedNot specifiedRetained 95% of initial efficiency after 1800s at VMPP, while control lost >40%.[8]
Sodium SulfateCH3NH3PbI3Voltage output significantly higher than control.Improved film morphology.[9]
Ammonium SulfateCH3NH3PbI3No significant difference in voltage output compared to control.-[9]

Table 2: Performance of Perovskite Solar Cells with Ethylammonium-Based Additives

Additive/CationPerovskite CompositionPower Conversion Efficiency (PCE)Key Stability FindingsReference
Ethylammonium Bromide (EABr) + Rubidium Iodide (RbI)CH3NH3PbI3Improved conversion efficiencies.Improved stability.[5]
Ethylammonium (as mixed cation)MA1-xEAxPbI3TheoreticalReplacing MA with EA is predicted to improve stability.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Protocol 1: Fabrication of Perovskite Solar Cells with 2-Aminoethyl Hydrogen Sulfate (AES) Additive[6]
  • Perovskite Precursor Preparation: The perovskite precursor solution is prepared with the desired stoichiometry (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3). The multifunctional additive, 2-aminoethyl hydrogen sulfate (AES), is then added to this precursor solution.

  • Film Deposition: The perovskite film is deposited onto a substrate using a spin-coating technique.

  • Annealing: The film is subsequently annealed at a specific temperature to promote crystallization.

  • Device Completion: The remaining layers of the solar cell, such as the hole transport layer and the metal electrode, are deposited to complete the device.

  • Stability Testing: Non-encapsulated flexible devices are aged under ambient conditions (25 ± 5% relative humidity) for over 2280 hours, with their PCE measured periodically.

Protocol 2: Application of Sulfate Compounds to Perovskite Solar Cells[9]
  • Solar Cell Preparation: Three groups of four perovskite solar cells are prepared.

  • Additive Incorporation:

    • Group 1 (Ammonium Sulfate): 0.01g of ammonium sulfate is added to the methylammonium lead iodide perovskite precursor solution.

    • Group 2 (Sodium Sulfate): 0.01g of sodium sulfate is added to the methylammonium lead iodide perovskite precursor solution.

    • Group 3 (Control): No sulfate compound is added.

  • Deposition and Annealing: The respective precursor solutions are applied to the solar cells, which are then heated and annealed.

  • Voltage Measurement: The voltage output of each solar cell is recorded seven times per cell over a period of two weeks under a lightbulb. The average voltage for each cell is then calculated.

Visualizing the Comparison and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical comparison between the two additives and a general workflow for their application and testing.

logical_comparison cluster_EA Ethylammonium Sulfate cluster_MA Methylammonium Sulfate EA_node Ethylammonium (EA) Cation - Larger ionic radius - Potentially improved structural stability Perovskite Perovskite Film Stability EA_node->Perovskite Improves structural stability Sulfate_EA Sulfate Anion - Defect passivation - Improved moisture resistance Sulfate_EA->Perovskite Passivates defects MA_node Methylammonium (MA) Cation - Smaller ionic radius - Known thermal instability MA_node->Perovskite Potential for instability Sulfate_MA Sulfate Anion - Defect passivation - Improved moisture resistance Sulfate_MA->Perovskite Passivates defects

Caption: Logical comparison of Ethylammonium and Methylammonium Sulfate additives.

experimental_workflow start Start: Prepare Perovskite Precursor add_additive Incorporate Additive (EA Sulfate or MA Sulfate) start->add_additive spin_coating Spin-Coat Perovskite Film add_additive->spin_coating annealing Anneal Film spin_coating->annealing device_fabrication Complete Device Fabrication annealing->device_fabrication characterization Initial Performance Characterization (PCE, J-V curves) device_fabrication->characterization stability_testing Long-Term Stability Testing (Thermal, Moisture, Light Soaking) characterization->stability_testing end End: Analyze Results stability_testing->end

Caption: General experimental workflow for testing perovskite additives.

Conclusion

Conversely, while the sulfate anion in methylammonium sulfate would likely offer stability benefits, the inherent instability of the methylammonium cation itself may limit the overall improvement. Future research should focus on a systematic, side-by-side comparison of these two additives under standardized testing protocols to quantify their respective impacts on perovskite solar cell performance and durability. Such studies will be invaluable for guiding the development of next-generation, commercially viable perovskite photovoltaics.

References

Comparative Performance of Ethylammonium vs. Formamidinium Lead Iodide Perovskites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of perovskite photovoltaics, the choice of the organic cation plays a pivotal role in determining the ultimate performance and stability of solar cell devices. Among the various organic cations explored, formamidinium (FA) has emerged as a leading candidate for achieving high power conversion efficiencies. Concurrently, ethylammonium (B1618946) (EA) has been investigated, often as an additive or in mixed-cation systems, with its intrinsic properties as a primary cation in lead iodide perovskites being less commonly reported in a comparative context against formamidinium. This guide provides a detailed comparison of the performance of ethylammonium lead iodide (EAPbI₃) and formamidinium lead iodide (FAPbI₃) perovskites, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in the field.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for solar cells based on ethylammonium lead iodide and formamidinium lead iodide perovskites. It is important to note that while extensive data exists for FAPbI₃, comprehensive and directly comparable performance metrics for pure EAPbI₃-based solar cells are less prevalent in the literature, with EA often being used as a component in mixed-cation perovskites.

Performance MetricEthylammonium Lead Iodide (EAPbI₃)Formamidinium Lead Iodide (FAPbI₃)
Power Conversion Efficiency (PCE) Typically lower than FAPbI₃; often used as an additive to enhance stability in other perovskite systems.High efficiencies reported, with values often exceeding 20% and reaching up to 25% in champion cells[1][2].
Open-Circuit Voltage (Voc) Data for pure EAPbI₃ is limited.Generally high, contributing to the high PCEs observed.
Short-Circuit Current Density (Jsc) Data for pure EAPbI₃ is limited.High values are consistently reported, benefiting from the material's favorable bandgap.
Fill Factor (FF) Data for pure EAPbI₃ is limited.High fill factors are achievable with optimized device fabrication.
Bandgap Wider than FAPbI₃.Narrower bandgap, closer to the ideal for single-junction solar cells, typically around 1.48 eV[2].
Thermal Stability Generally considered to be less stable than FAPbI₃.Exhibits superior thermal stability compared to its methylammonium (B1206745) counterpart, and is a key reason for its popularity[2].
Moisture Stability Susceptible to degradation in the presence of moisture.While more stable than many other organic cations, it still requires encapsulation for long-term stability against moisture.

Experimental Protocols

Detailed methodologies for the synthesis of the perovskite precursors and the fabrication of solar cell devices are crucial for reproducible research. Below are representative protocols for both ethylammonium and formamidinium lead iodide-based perovskite solar cells.

Synthesis of Ethylammonium Iodide (EAI)

A common method for the synthesis of ethylammonium iodide involves the reaction of ethylamine (B1201723) with hydroiodic acid.

  • Reaction Setup: In a round-bottom flask placed in an ice bath, a solution of ethylamine (e.g., in ethanol) is stirred.

  • Acid Addition: Hydroiodic acid is added dropwise to the ethylamine solution while stirring. The reaction is typically performed at 0°C to control the exothermic reaction.

  • Precipitation and Washing: The resulting precipitate of ethylammonium iodide is collected and washed multiple times with a suitable solvent, such as diethyl ether, to remove unreacted precursors.

  • Drying: The purified EAI powder is then dried in a vacuum oven to remove any residual solvent.

Synthesis of Formamidinium Iodide (FAI)

The synthesis of formamidinium iodide typically involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid.

  • Precursor Preparation: Formamidinium acetate is dissolved in a suitable solvent.

  • Reaction: Hydroiodic acid is slowly added to the formamidinium acetate solution under constant stirring at a controlled temperature.

  • Crystallization: The FAI product is crystallized from the solution, often by cooling or by the addition of an anti-solvent.

  • Purification and Drying: The crystals are collected, washed, and dried under vacuum to yield pure FAI.

Fabrication of Perovskite Solar Cells (General Protocol)

The following protocol outlines a general procedure for the fabrication of a standard n-i-p planar perovskite solar cell.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, typically by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperatures (e.g., 500°C).

  • Perovskite Layer Deposition:

    • For EAPbI₃: A precursor solution of EAI and lead iodide (PbI₂) in a 1:1 molar ratio is prepared in a solvent such as N,N-dimethylformamide (DMF)[3]. The solution is then spin-coated onto the TiO₂ layer. An anti-solvent dripping step (e.g., with chlorobenzene) during the spin-coating process is often employed to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100-150°C).

    • For FAPbI₃: A precursor solution containing FAI and PbI₂ in a suitable solvent system (e.g., a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO)) is prepared. The solution is spin-coated onto the ETL. Similar to the EAPbI₃ process, an anti-solvent treatment is typically used. The film is subsequently annealed at a temperature around 150°C to promote the formation of the desired black perovskite phase[4].

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, doped with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) in a solvent like chlorobenzene, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a top metal electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows in the study of perovskite solar cells.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization EAI Ethylammonium Iodide (EAI) Synthesis Perovskite Perovskite Deposition (EAPbI3 or FAPbI3) EAI->Perovskite FAI Formamidinium Iodide (FAI) Synthesis FAI->Perovskite PbI2 Lead Iodide (PbI2) PbI2->Perovskite Substrate Substrate Cleaning ETL ETL Deposition (e.g., TiO2) Substrate->ETL ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Structural Structural/Morphological Analysis (XRD, SEM) Perovskite->Structural Electrode Metal Electrode Deposition HTL->Electrode JV J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV EQE EQE Measurement Electrode->EQE Stability Stability Testing (Thermal, Moisture) Electrode->Stability

Caption: General experimental workflow for the synthesis, fabrication, and characterization of perovskite solar cells.

logical_relationship cluster_properties cluster_performance Cation Organic Cation Choice (Ethylammonium vs. Formamidinium) Properties Intrinsic Perovskite Properties Cation->Properties Performance Device Performance Metrics Properties->Performance Stability Device Stability Properties->Stability Bandgap Bandgap Crystal Crystal Structure Carrier Carrier Dynamics Performance->Stability PCE PCE Voc Voc Jsc Jsc FF FF

Caption: Logical relationship between organic cation choice, intrinsic properties, and device performance and stability.

References

Stability analysis of ethylammonium cations compared to inorganic cations like cesium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stability of perovskite materials is a critical factor for their application in photovoltaics and other optoelectronic devices. The choice of the A-site cation plays a pivotal role in determining the structural, thermal, and environmental stability of the perovskite lattice. This guide provides an objective comparison of the stability of perovskites incorporating the organic ethylammonium (B1618946) (EA) cation versus the inorganic cesium (Cs) cation, supported by available experimental data.

Executive Summary

In the realm of perovskite stability, the inorganic cesium cation generally demonstrates superior thermal and intrinsic stability compared to the organic ethylammonium cation. Ethylammonium lead iodide (EAPbI3) perovskites are known to be highly unstable due to their large Goldschmidt tolerance factor, leading to rapid degradation. Conversely, while cesium lead iodide (CsPbI3) exhibits greater thermal resilience, it faces challenges with phase instability at room temperature, often converting to a non-perovskite "yellow" phase. The incorporation of either cation into mixed-cation perovskite systems is a common strategy to enhance the overall stability of the parent material.

Data Presentation: A Comparative Analysis

Direct quantitative comparisons of pure EA-based and Cs-based perovskites under identical experimental conditions are scarce in the literature. The following tables summarize available data, highlighting the stability characteristics of each cation.

Table 1: Structural Stability and Goldschmidt Tolerance Factor

CationIonic Radius (Å)Perovskite CompositionGoldschmidt Tolerance Factor (t)Observed Structural Stability
Ethylammonium (EA)~2.74EAPbI31.03Highly unstable; evolves to a non-perovskite δ-phase within a day.[1][2][3][4]
Cesium (Cs)1.88CsPbI3~0.81Thermally stable in its perovskite phase at high temperatures, but the photoactive black phase is metastable at room temperature and can convert to the non-perovskite yellow phase.[5]

Table 2: Thermal Stability Data

CationPerovskite CompositionOnset of Thermal Instability (°C)Notes
Ethylammonium (EA)EAPbI3Data not readily available in a comparable format. Generally considered to have low thermal stability.The inherent structural instability of EAPbI3 makes its thermal decomposition studies challenging.
Cesium (Cs)CsPbI3~510TGA analysis shows the onset of phase decomposition and release of CsI.[6]

Table 3: Moisture Stability

CationPerovskite CompositionMoisture Stability Characteristics
Ethylammonium (EA)EAPbI3Highly sensitive to moisture, which can accelerate its degradation.
Cesium (Cs)CsPbI3The presence of moisture can accelerate the transition from the photoactive black phase to the non-photoactive yellow phase.[7] However, all-inorganic Cs-based perovskites are generally considered more resistant to moisture-induced decomposition than their organic-cation-containing counterparts.

Experimental Protocols

The stability of perovskite materials is assessed through a variety of experimental techniques, often following standardized protocols to ensure comparability of data across different studies.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

    • Protocol: A small amount of the perovskite powder (typically 5-20 mg) is placed in a crucible (e.g., alumina (B75360) or platinum). The sample is heated at a constant rate (e.g., 10-20 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation. The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.[6]

  • Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference.

    • Protocol: A small, encapsulated sample of the perovskite material is heated and cooled at a controlled rate. Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions, such as the transition from a tetragonal to a cubic phase or melting.[8]

Moisture Stability Testing
  • Controlled Humidity Exposure: Perovskite films or devices are stored in a climate-controlled chamber with a specific relative humidity (RH) and temperature.

    • Protocol: Samples are placed in a chamber with a constant RH (e.g., 50% or 85%) and temperature (e.g., 25 °C or 85 °C). The degradation of the material is monitored over time using techniques such as X-ray diffraction (XRD) to observe changes in the crystal structure (e.g., the appearance of PbI2 peaks), UV-vis spectroscopy to track changes in the absorption spectrum, and photoluminescence (PL) spectroscopy.[9][10][11]

Long-Term Operational Stability Testing (ISOS Protocols)

The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of protocols for testing the stability of solar cells under various stress conditions. These are widely adopted for perovskite solar cell testing.[2][3][12][13]

  • ISOS-D (Dark Stability): Evaluates stability in the dark under different temperature and humidity conditions.

  • ISOS-L (Light Stability): Assesses stability under continuous illumination (typically 1 sun, 100 mW/cm²) at a controlled temperature.

  • ISOS-T (Thermal Cycling): Tests the device's resilience to repeated temperature changes.

  • Protocol: The device's initial performance (power conversion efficiency - PCE, open-circuit voltage - Voc, short-circuit current density - Jsc, and fill factor - FF) is measured. The device is then subjected to the specific ISOS stress protocol for an extended period (e.g., 1000 hours). Performance parameters are measured at regular intervals to determine the degradation rate, often reported as the T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value).[12]

Mandatory Visualization

Caption: Factors influencing the stability of perovskite materials.

References

Performance comparison between ethylammonium iodide and ethylammonium sulfate in solar cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of perovskite solar cells, the choice of organic cations plays a pivotal role in determining device efficiency and long-term stability. While ethylammonium (B1618946) iodide (EAI) has been explored as a potential alternative to the more common methylammonium (B1206745) iodide, a direct performance comparison with ethylammonium sulfate (B86663) (EAS) in the perovskite active layer remains largely uncharted territory in published scientific literature. Current research primarily focuses on the influence of the ethylammonium cation and sulfate-based surface treatments, rather than a head-to-head comparison of these two specific compounds within the perovskite material itself.

This guide, therefore, synthesizes the available, albeit indirect, evidence to provide a qualitative assessment for researchers, scientists, and professionals in drug development and materials science. Due to the absence of direct comparative experimental data, this analysis will extrapolate from studies on related compounds and surface treatments to infer potential performance differences.

Performance Metrics: A Qualitative Projection

Without direct experimental data comparing perovskite solar cells fabricated with EAI versus EAS as the primary organic cation source, a quantitative comparison of power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) is not feasible.

However, we can make some educated inferences based on existing research:

  • Ethylammonium Iodide (EAI): The inclusion of the larger ethylammonium cation in place of methylammonium has been investigated as a strategy to enhance the structural stability of the perovskite lattice. Theoretical studies suggest that replacing methylammonium with ethylammonium can be an effective way to improve the stability of mixed-cation perovskites.[1][2] The iodide anion is a standard component in high-performance perovskite absorbers, contributing to a favorable bandgap for solar energy conversion.

  • Ethylammonium Sulfate (EAS): The use of sulfate compounds in the main perovskite precursor solution is not a widely documented practice. One study investigating the effect of ammonium (B1175870) sulfate and sodium sulfate as additives to a methylammonium lead iodide precursor found that the presence of sulfate can influence the solar cell's voltage output.[3][4] Another area of research has focused on using ammonium sulfate to treat the surface of the titanium dioxide (TiO2) electron transport layer, which has been shown to enhance the operational stability of the solar cells.[5] This suggests that sulfate ions might play a role in defect passivation at interfaces. The direct incorporation of EAS into the perovskite active layer and its impact on performance metrics remain to be experimentally demonstrated.

Experimental Protocols: A Methodological Overview

As no direct comparative studies exist, this section outlines generalized experimental protocols for the fabrication of perovskite solar cells, which could be adapted for a future comparative study of EAI and EAS.

Standard Perovskite Solar Cell Fabrication (n-i-p architecture)

A common fabrication workflow for a standard n-i-p planar perovskite solar cell is as follows:

  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are etched with zinc powder and 2M HCl to create the desired electrode pattern.

    • The substrates are then sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Finally, the substrates are dried with a nitrogen gun and treated with UV-ozone for 15 minutes to ensure a clean and hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO2 is often deposited via spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperatures (e.g., 500°C).[6]

    • Alternatively, a layer of tin oxide (SnO2) can be deposited.

  • Perovskite Active Layer Deposition (One-Step Method):

    • A precursor solution is prepared by dissolving the lead halide (e.g., PbI2) and the organic ammonium halide(s) (in this hypothetical case, either EAI or EAS) in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

    • The precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene (B131634) or toluene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.

    • The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of a hole-transporting material, such as Spiro-OMeTAD, is prepared in a solvent like chlorobenzene, often with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) to improve conductivity and performance.

    • The HTL solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition:

    • A top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

The following diagram illustrates a generalized workflow for fabricating a perovskite solar cell.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization A FTO Glass Cleaning B UV-Ozone Treatment A->B C ETL Deposition (e.g., TiO2) D Perovskite Deposition (EAI or EAS based) C->D E HTL Deposition (e.g., Spiro-OMeTAD) D->E F Metal Electrode Evaporation (e.g., Au) E->F G J-V Measurement (PCE, Voc, Jsc, FF) F->G H Stability Testing F->H

Caption: Generalized workflow for perovskite solar cell fabrication and characterization.

Concluding Remarks

A direct, data-driven comparison of the performance of ethylammonium iodide and ethylammonium sulfate in the active layer of perovskite solar cells is currently not possible due to a lack of published experimental research. While EAI is explored for its potential to enhance stability, the role of EAS within the perovskite absorber remains largely uninvestigated. The available literature suggests that sulfate anions may be beneficial for improving interfacial properties and device stability when used as a surface treatment for the electron transport layer.

Future research directly comparing the incorporation of EAI and EAS into the perovskite precursor solution is necessary to provide the quantitative data required for a definitive performance analysis. Such studies would be invaluable for the rational design of novel perovskite materials with enhanced efficiency and durability.

References

Comparative study of different ethylammonium halides for optoelectronic applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethylammonium (B1618946) Halide Perovskites for Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of perovskite optoelectronics has seen a rapid exploration of various organic and inorganic cations and halides to optimize device performance and stability. Among the potential candidates, ethylammonium (EA) has emerged as a promising alternative to the more commonly studied methylammonium (B1206745) (MA) cation. This guide provides a comparative overview of ethylammonium-based lead halide perovskites (EAPbX₃, where X = I, Br, Cl), summarizing their key optoelectronic properties based on available experimental data.

Data Presentation: Optoelectronic Properties

The following table summarizes key performance metrics for ethylammonium iodide (EAPbI₃) and ethylammonium bromide (EAPbBr₃) based on data from published research. It is important to note that comprehensive experimental data for ethylammonium chloride (EAPbCl₃) is scarce in the currently available literature, limiting a direct comparison.

PropertyEthylammonium Iodide (EAPbI₃)Ethylammonium Bromide (EAPbBr₃)Ethylammonium Chloride (EAPbCl₃)
Optical Bandgap (eV) ~2.2Tunable (e.g., ~2.6 for blue emission)Data not readily available
Photoluminescence (PL) Emission -Blue (~466 nm)Data not readily available
Photoluminescence Quantum Yield (PLQY) ->70%Data not readily available
Device Performance -EQE > 12% for blue PeLEDsData not readily available

Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The absence of data for Ethylammonium Chloride indicates a gap in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of ethylammonium halide perovskite thin films and the fabrication of a simple planar perovskite light-emitting diode (PeLED).

Synthesis of Ethylammonium Halide Perovskite Precursor Solution
  • Precursor Materials : Ethylammonium halide (EAX; X = I, Br, or Cl) and lead(II) halide (PbX₂; X = I, Br, or Cl).

  • Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of both.

  • Procedure :

    • Dissolve equimolar amounts of EAX and PbX₂ in the chosen solvent. For example, to prepare a 1 M solution of EAPbI₃, dissolve 173.01 mg of EAI and 461.01 mg of PbI₂ in 1 mL of DMF.

    • Stir the solution at room temperature or with gentle heating (e.g., 60-70 °C) for several hours until the precursors are fully dissolved, resulting in a clear solution.

    • Filter the precursor solution through a 0.22 µm syringe filter before use to remove any undissolved particles.

Fabrication of a Planar Perovskite LED (PeLED)
  • Substrate Cleaning : Sequentially clean indium tin oxide (ITO) coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition : Spin-coat a solution of a suitable HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.

  • Perovskite Layer Deposition :

    • Transfer the cleaned substrates with the HTL into a nitrogen-filled glovebox.

    • Spin-coat the prepared ethylammonium halide perovskite precursor solution onto the HTL. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the film on a hotplate at a temperature typically between 80-120 °C for 10-15 minutes.

  • Electron Transport Layer (ETL) Deposition : Deposit an ETL layer (e.g., TPBi) by thermal evaporation.

  • Cathode Deposition : Deposit the metal cathode (e.g., LiF/Al) by thermal evaporation through a shadow mask to define the device area.

  • Encapsulation : Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative study and the general structure of a perovskite-based optoelectronic device.

G cluster_0 Precursor Synthesis EA_halide Ethylammonium Halide (EAI, EABr, EACl) Precursor_sol Perovskite Precursor Solution EA_halide->Precursor_sol Pb_halide Lead Halide (PbI2, PbBr2, PbCl2) Pb_halide->Precursor_sol Solvent Solvent (e.g., DMF/DMSO) Solvent->Precursor_sol Perovskite_film Perovskite Film Deposition Precursor_sol->Perovskite_film Substrate Substrate Cleaning (ITO Glass) HTL HTL Deposition (e.g., PEDOT:PSS) Substrate->HTL HTL->Perovskite_film ETL ETL Deposition (e.g., TPBi) Perovskite_film->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Optical Optical Properties (UV-Vis, PL, PLQY) Cathode->Optical Electrical Electrical Properties (J-V, EQE) Cathode->Electrical Structural Structural Properties (XRD, SEM) Cathode->Structural Stability Stability Testing Cathode->Stability

Caption: Experimental workflow for comparative study of ethylammonium halides.

G Light_in Light In (Solar Cell) / Light Out (LED) Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Perovskite Ethylammonium Lead Halide Perovskite ETL->Perovskite HTL Hole Transport Layer (HTL) Perovskite->HTL Anode Transparent Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: General device architecture for a perovskite optoelectronic device.

Ethylammonium vs. Methylammonium: A Comparative Guide to Tuning Perovskite Bandgaps for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the advantages of ethylammonium (B1618946) over methylammonium (B1206745) in the fine-tuning of perovskite bandgaps, offering enhanced stability and a wider operational range for optoelectronic applications.

In the rapidly advancing field of perovskite materials, the choice of the organic cation plays a pivotal role in determining the optoelectronic properties and stability of the resulting perovskite structure. While methylammonium (MA) has been the cornerstone of early perovskite research, recent studies have highlighted the superior attributes of ethylammonium (EA) for precise bandgap engineering. This guide provides a comprehensive comparison of EA- and MA-based lead halide perovskites, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal cation for their specific applications.

Superior Bandgap Tunability and Enhanced Stability with Ethylammonium

The larger ionic radius of the ethylammonium cation, compared to methylammonium, induces a greater degree of lattice distortion in the perovskite crystal structure. This distortion has a direct impact on the electronic band structure, offering a wider and more tunable bandgap range. Theoretical and experimental studies have shown that the incorporation of ethylammonium can lead to a slight increase in the bandgap of mixed-cation perovskites.[1] For instance, the bandgap of mixed MA(1-x)EA(x)PbI3 perovskites has been shown to increase with a higher concentration of ethylammonium.[1] This allows for more precise control over the absorption and emission spectra of the material.

Furthermore, the substitution of methylammonium with ethylammonium has been demonstrated to enhance the structural and thermal stability of the perovskite material.[1] Perovskites incorporating ethylammonium halides have shown improved crystallinity and a lower density of defects, which are critical factors for the longevity and performance of perovskite-based devices.[2]

Comparative Performance Data

The following table summarizes key performance parameters for perovskite materials based on ethylammonium and methylammonium, derived from various experimental studies.

ParameterMethylammonium (MA) PerovskitesEthylammonium (EA) Perovskites / EA-incorporating PerovskitesReference
Bandgap Tuning Range 1.57 eV (MAPbI₃) to 2.23 eV (MAPbBr₃)Emission tunable from 508 nm (green) to 466 nm (blue) with EABr in CsPbBr₃. Bandgap of Cs₀.₆₅(EtNH₃)₀.₃₅PbBr₃ is 2.27 eV.[3][4][5]
Crystal Structure Tetragonal (MAPbI₃), Cubic (MAPbBr₃)Stabilizes cubic phase in Csₓ(EtNH₃)₁₋ₓPbBr₃[5][6]
Stability Thermally unstable, prone to degradationImproved stability in mixed MA₁₋ₓEAₓPbI₃. Enhanced stability in tin-based perovskites with EAX.[1][2][6]
Device Performance (PCE) High efficiencies achieved, but stability is a concern.EACl-modified tin-based PSC achieved 12.50% PCE with improved Voc and stability.[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these perovskite materials are crucial for reproducible research.

Synthesis of Methylammonium Lead Halide Perovskites (MAPbX₃)

A common one-step solution processing method involves dissolving equimolar amounts of methylammonium halide (MAX) and lead halide (PbX₂) in a polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7] The resulting precursor solution is then spin-coated onto a substrate to form a thin film. Subsequent annealing at a specific temperature is typically required to promote crystallization and remove residual solvent. For mixed halide perovskites like MAPb(I₁₋ₓBrₓ)₃, the desired ratio of methylammonium iodide (MAI) and methylammonium bromide (MABr) is used in the precursor solution.[3]

Synthesis of Ethylammonium-Incorporated Perovskite Thin Films
Characterization of Perovskite Bandgap

The bandgap of the synthesized perovskite films is typically determined from the onset of the absorption spectrum measured using a UV-Vis spectrophotometer. The Tauc plot method is commonly employed to extrapolate the optical bandgap from the absorption data. Photoluminescence (PL) spectroscopy can also be used to determine the emission peak, which is closely related to the bandgap energy.

Logical Workflow for Cation Selection and Perovskite Synthesis

The selection of the organic cation is a critical first step in designing a perovskite material with specific properties. The following diagram illustrates the logical workflow from cation selection to the final characterization of the perovskite material.

Perovskite_Synthesis_Workflow Workflow for Perovskite Synthesis and Characterization A Define Target Properties (e.g., Bandgap, Stability) B Select Organic Cation A->B C Methylammonium (MA) B->C D Ethylammonium (EA) B->D E Synthesize Perovskite Precursor Solution C->E D->E F Deposit Thin Film (e.g., Spin Coating) E->F G Anneal Thin Film F->G H Characterize Material Properties G->H I Bandgap (UV-Vis, PL) Stability (Aging Tests) Performance (Device Fabrication) H->I

Caption: Logical workflow from defining target properties to material characterization.

Signaling Pathway of Cation Influence on Perovskite Properties

The choice of the organic cation directly influences the crystal structure and electronic properties of the perovskite, which in turn dictates its performance in a device. The following diagram illustrates this relationship.

Cation_Influence_Pathway Influence of Organic Cation on Perovskite Properties Cation Organic Cation (MA vs. EA) Structure Perovskite Crystal Structure (Lattice Parameters, Distortion) Cation->Structure Ionic Radius Bandgap Electronic Bandgap Structure->Bandgap Electronic Coupling Stability Material Stability (Thermal, Environmental) Structure->Stability Tolerance Factor Performance Device Performance (Efficiency, Lifetime) Bandgap->Performance Stability->Performance

Caption: Pathway of cation influence on perovskite properties.

References

A First-Principles Comparison of Ethylammonium-Based Perovskites and a Guide to Their Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the in-silico analysis of novel materials is a cornerstone of modern research. This guide provides a comparative overview of ethylammonium (B1618946) (EA) lead iodide perovskite against its commonly studied counterparts, methylammonium (B1206745) (MA) and formamidinium (FA) lead iodide, based on first-principles calculations. Detailed computational methodologies are provided to support further research and validation.

The burgeoning field of perovskite photovoltaics has seen a rapid evolution in the chemical composition of the light-absorbing layer. While methylammonium (MA) and formamidinium (FA) cations have been extensively studied, ethylammonium (EA) is emerging as a viable alternative. First-principles calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the structural, electronic, and optical properties of these materials before their experimental realization.

Comparative Analysis of Perovskite Properties

First-principles calculations reveal distinct trends in the properties of EA, MA, and FA-based lead iodide perovskites. The larger ionic radius of the EA cation influences the lattice parameters and, consequently, the electronic bandgap and stability of the perovskite structure.

Below is a summary of key properties derived from experimental data and first-principles calculations. It is important to note that calculated values can vary depending on the computational methodology, particularly the choice of exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional is known to underestimate bandgaps, while hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) often provide results in better agreement with experimental values, albeit at a higher computational cost.

PropertyEthylammonium (EA) Lead Iodide (CH₃CH₂NH₃PbI₃)Methylammonium (MA) Lead Iodide (CH₃NH₃PbI₃)Formamidinium (FA) Lead Iodide (HC(NH₂)₂PbI₃)
Calculated Bandgap (PBE) ~1.54 eV~1.6 eV~1.54 eV[1]
Calculated Bandgap (HSE06) Not widely reported~1.62 eV[2]Not widely reported
Experimental Bandgap Not widely reported1.52 - 1.64 eV[3][4]1.45 - 1.55 eV[5][6]
Calculated Lattice Parameter (a) Not widely reportedTetragonal: a = b ≈ 8.8 Å, c ≈ 12.7 Å[7]Cubic: ~6.36 Å[8][9]
Experimental Lattice Parameter (a) Not widely reportedTetragonal: a = b ≈ 8.8 Å, c ≈ 12.7 Å[7]Cubic: ~6.362 Å[8]
Phase at Room Temperature Not widely reportedTetragonal[7]α-phase (cubic)[5][8]
Thermal Stability Potentially enhanced due to larger cationDegrades above 85 °C[4]Can withstand temperatures over 150 °C[6]

Experimental and Computational Protocols

Reproducibility in computational materials science hinges on a detailed account of the methods employed. Below is a typical workflow and detailed protocol for performing first-principles calculations on perovskite materials.

First-Principles Calculation Workflow

The following diagram illustrates a standard workflow for calculating the properties of perovskite materials using Density Functional Theory.

First_Principles_Calculation_Workflow cluster_Input Input Definition cluster_Calculation DFT Calculation cluster_Analysis Post-Processing and Analysis cluster_Output Results start Define Crystal Structure (e.g., POSCAR for VASP) pseudo Select Pseudopotentials (e.g., PAW for VASP) start->pseudo params Set Calculation Parameters (e.g., INCAR for VASP) pseudo->params relax Structural Relaxation (Optimize lattice and atomic positions) params->relax scf Self-Consistent Field (SCF) Calculation relax->scf post_scf Non-SCF Calculation (DOS, Band Structure) scf->post_scf properties Extract Properties (Total energy, forces, stresses) scf->properties dos Density of States (DOS) Analysis post_scf->dos band Band Structure Analysis post_scf->band results Calculated Properties (Bandgap, Lattice Constants, etc.) properties->results dos->results optical Optical Properties (Absorption, Dielectric Function) band->optical optical->results

First-principles calculation workflow for perovskite properties.
Detailed Computational Methodology

The following protocol outlines the key parameters for a typical first-principles calculation of a hybrid organic-inorganic lead iodide perovskite using the Vienna Ab initio Simulation Package (VASP).

  • Software: The Vienna Ab initio Simulation Package (VASP) is a widely used code for performing ab initio quantum mechanical calculations.

  • Crystal Structure: The initial crystal structure is defined in a POSCAR file. For instance, for methylammonium lead iodide, a tetragonal unit cell would be constructed with the appropriate space group.

  • Pseudopotentials: The projector augmented-wave (PAW) method is commonly employed to describe the interaction between the core and valence electrons.

  • Exchange-Correlation Functional:

    • PBE (Perdew-Burke-Ernzerhof): A generalized gradient approximation (GGA) functional that is computationally efficient but often underestimates bandgaps.

    • HSE06 (Heyd-Scuseria-Ernzerhof): A screened hybrid functional that mixes a fraction of exact Hartree-Fock exchange with the PBE functional. This generally yields more accurate bandgaps but is computationally more demanding.

  • INCAR Parameters (VASP input file):

    • ENCUT: The plane-wave cutoff energy. A value of 400-500 eV is typically sufficient for convergence.

    • EDIFF: The convergence criterion for the electronic self-consistent loop. A value of 1E-6 eV is recommended.

    • EDIFFG: The convergence criterion for the ionic relaxation loop. A value of -0.01 eV/Å is a common choice.

    • ISIF: Determines which degrees of freedom (cell shape, cell volume, atomic positions) are allowed to relax. ISIF = 3 allows for full relaxation.

    • KPOINTS: Defines the Monkhorst-Pack k-point mesh for sampling the Brillouin zone. A denser mesh, such as 4x4x4 or higher, is necessary for accurate calculations of the density of states and optical properties.

    • For HSE06 calculations, specific tags like LHFCALC = .TRUE., AEXX = 0.25, and HFSCREEN = 0.2 are required.

  • Calculation Steps:

    • Structural Relaxation: The initial crystal structure is optimized to find the ground-state geometry by minimizing the total energy and forces on the atoms.

    • Self-Consistent Field (SCF) Calculation: A static calculation is performed on the relaxed structure to obtain the ground-state electronic density.

    • Non-Self-Consistent Calculations: Using the charge density from the SCF step, non-self-consistent calculations are performed to determine the electronic band structure and density of states. For band structure calculations, a path through high-symmetry points in the Brillouin zone is defined in the KPOINTS file.

By following these protocols, researchers can perform robust first-principles calculations to predict and understand the properties of ethylammonium-based and other novel perovskite materials, thereby accelerating the discovery and development of next-generation photovoltaic and optoelectronic devices.

References

A Researcher's Guide to Simulating the Electronic Structure of Ethylammonium Sulfate using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational methodologies for determining the electronic structure of ethylammonium (B1618946) sulfate (B86663), with a primary focus on Density Functional Theory (DFT). Given the absence of extensive experimental and computational studies on this specific compound, this document outlines a robust, best-practice workflow and compares it with alternative computational strategies. The insights and data presented are synthesized from studies on analogous organic-inorganic crystalline materials.

Introduction: The Challenge of Ethylammonium Sulfate

Ethylammonium sulfate [(CH₃CH₂NH₃)₂SO₄] is an organic salt with potential applications in various fields, including as a component in novel electrolytes or functional materials. Understanding its electronic properties, such as the band gap and density of states, is crucial for predicting its conductivity, stability, and suitability for specific applications. However, a significant challenge is the lack of a publicly available, experimentally determined crystal structure, which is a critical starting point for solid-state simulations. Furthermore, dedicated DFT studies on its electronic structure are not readily found in the literature.

This guide, therefore, serves as a predictive and methodological roadmap for researchers aiming to investigate ethylammonium sulfate. We will propose a state-of-the-art computational protocol, compare it with other methods, and provide benchmark data from related compounds to frame the expected results.

Proposed "Best-Practice" DFT Workflow

Based on established methodologies for organic molecular crystals, a multi-step workflow is recommended to ensure accuracy and reliability.

  • Crystal Structure Prediction (CSP): In the absence of an experimental CIF (Crystallographic Information File), the first step is to predict the most stable crystal structure(s). This is a complex computational field in itself, often employing methods that search for the global minimum on the lattice energy landscape.[1] Machine learning-assisted approaches are also emerging to accelerate this process.[2][3]

  • Geometry Optimization:

    • Objective: To relax the atomic positions and unit cell parameters of the predicted crystal structure to find the lowest energy configuration.

    • Method: Perform a full geometry optimization using a DFT functional suitable for solids.

    • Recommended Functional: The Perdew-Burke-Ernzerhof (PBE) functional is a common and reliable choice for geometry optimization of periodic systems.[4]

    • Dispersion Correction: It is crucial to include a dispersion correction, such as DFT-D3, to accurately model the van der Waals interactions that are significant in organic crystals.

    • Basis Set: A plane-wave basis set with a kinetic energy cutoff of at least 500 eV is recommended.[5]

    • k-point Mesh: A Monkhorst-Pack grid with a density appropriate for the unit cell size should be used to ensure convergence of the total energy.

  • Electronic Structure Calculation:

    • Objective: To calculate the electronic band structure and density of states (DOS) from the optimized geometry. For more accurate electronic properties, it is often beneficial to use a more sophisticated functional than that used for geometry optimization.[6]

    • Method: Perform a static self-consistent field (SCF) calculation followed by non-self-consistent calculations for the band structure and DOS.

    • Recommended Functional: A hybrid functional, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, is recommended for obtaining accurate band gaps.[7][8] Hybrid functionals incorporate a fraction of exact Hartree-Fock exchange, which tends to correct the underestimation of band gaps by standard GGA functionals like PBE.[9]

    • Spin-Orbit Coupling (SOC): For materials containing heavy elements, SOC effects can be significant.[10][11] For ethylammonium sulfate, which contains sulfur, its inclusion should be tested, although the effect is expected to be less pronounced than in compounds with heavier elements like lead.

  • Property Analysis:

    • Band Gap: Determine the fundamental band gap from the calculated band structure by identifying the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

    • Density of States (DOS): Analyze the total and partial DOS (PDOS) to understand the contribution of different ions (ethylammonium cation, sulfate anion) and atomic orbitals to the electronic states around the Fermi level.

The logical flow of this comprehensive workflow is depicted in the diagram below.

cluster_start Input Generation cluster_csp Structure Prediction cluster_dft DFT Calculations cluster_analysis Analysis & Output start Chemical Formula: [(CH3CH2NH3)2SO4] csp Crystal Structure Prediction (CSP) (e.g., USPEX, CALYPSO) start->csp geom_opt Geometry Optimization (e.g., PBE-D3 functional) csp->geom_opt Initial Structure scf Self-Consistent Field (SCF) Calculation (e.g., HSE06 functional) geom_opt->scf Optimized Structure band_dos Band Structure & DOS Calculation scf->band_dos Converged Charge Density properties Electronic Properties - Band Gap - Partial DOS band_dos->properties Raw Data

Proposed DFT workflow for ethylammonium sulfate.

Comparison of Computational Methods

The choice of computational method involves a trade-off between accuracy and computational cost. While the "best-practice" workflow described above aims for high accuracy, alternative methods may be more suitable for initial screenings or when computational resources are limited.

The selection of the exchange-correlation functional is a critical decision in any DFT study. Different classes of functionals offer varying levels of accuracy for different properties.

Functional ClassExamplesProsConsBest For
GGA PBE, PBEsolComputationally efficient; good for structural properties.[7]Tends to significantly underestimate band gaps.[9]Geometry optimization.
Hybrid B3LYP, PBE0, HSE06More accurate band gaps and electronic properties.[9][12]Significantly higher computational cost than GGAs.[9]Accurate electronic structure.
Meta-GGA SCAN, M06-LCan offer improved accuracy over GGAs for a modest increase in cost.Performance can be system-dependent.Broad applicability.
Range-Separated Hybrid CAM-B3LYP, ωB97X-DOften provide improved description of charge-transfer excitations.Can overestimate band gaps if not properly tuned.Optical properties and excited states.

Beyond the choice of DFT functional, other simulation techniques can be considered.

MethodDescriptionProsCons
High-Accuracy DFT (Proposed) Hybrid functional (e.g., HSE06) on a GGA-optimized geometry.High accuracy for both geometry and electronic properties.High computational cost.
Density Functional Tight Binding (DFTB) A semi-empirical method based on a second-order expansion of the DFT total energy.Much faster than DFT, allowing for larger systems and longer simulations.Less accurate and relies on pre-computed parameters.
Machine Learning Potentials Force fields trained on large datasets of DFT calculations.Extremely fast, enabling large-scale screening.[2][3]Accuracy is limited by the quality and scope of the training data.

The hierarchical relationship between these methods in terms of computational cost and typical accuracy is illustrated below.

cluster_methods Computational Methods Hierarchy high_dft High-Accuracy DFT (e.g., HSE06) std_dft Standard DFT (e.g., PBE-D3) high_dft->std_dft Higher Accuracy Higher Cost dftb DFTB std_dft->dftb ml Machine Learning Potentials dftb->ml Lower Accuracy Lower Cost

Hierarchy of computational methods.

Benchmark Data from Analogous Systems

To provide a reasonable expectation for the electronic properties of ethylammonium sulfate, we can look at computational results for similar organic-inorganic materials. For instance, studies on methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), a well-known perovskite, provide valuable benchmarks, although the presence of lead significantly influences its electronic structure.

CompoundMethodCalculated Band Gap (eV)Reference
Orthorhombic CH₃NH₃PbI₃PBE/GGA1.80[13]
Orthorhombic CH₃NH₃PbI₃optB86b+vdWDF1.74[13]
Tetragonal CH₃NH₃PbI₃B3PW91 with SOC~1.62 (at 0.3 GPa)[10]

These values suggest that a simple organic ammonium (B1175870) sulfate salt like ethylammonium sulfate is likely to be a wide-band-gap insulator. The exact value will depend on its crystal structure and the level of theory used for the calculation. The PBE functional will likely predict a band gap in the lower end of the insulating range, while a hybrid functional like HSE06 will predict a larger, more accurate value.

Conclusion for Drug Development and Research

For professionals in drug development and materials science, accurately predicting the electronic structure of compounds like ethylammonium sulfate is essential for understanding their solid-state properties, stability, and potential interactions. While the lack of experimental data presents a hurdle, the computational workflow outlined in this guide provides a clear and robust path forward.

By starting with crystal structure prediction and employing a high-accuracy DFT protocol, researchers can generate reliable data on the electronic band gap and density of states. This information is critical for:

  • Stability Assessment: A large band gap is indicative of high electronic stability.

  • Solubility and Interaction Modeling: The electronic charge distribution, which can be derived from DFT calculations, is a key input for modeling solubility and interactions with biological molecules.

  • Materials Design: For materials scientists, the predicted electronic properties can guide the design of novel materials with tailored electronic characteristics.

Comparing the results from a high-accuracy method with more efficient alternatives like DFTB or machine learning potentials allows for a multi-scale modeling approach, where rapid screening can identify promising candidates before committing to more computationally expensive and detailed analyses. This hierarchical approach is key to accelerating the discovery and development of new functional materials and pharmaceutical compounds.

References

The Role of Ethylammonium Cations in Defect Passivation: A Comparative Guide for Perovskite Solar Cell Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of ethylammonium (B1618946) (EA+) cations as a defect passivation agent in perovskite solar cells, with a comprehensive comparison to alternative strategies, supported by experimental data and detailed protocols.

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), defect passivation at the interfaces and within the bulk perovskite layer has emerged as a critical strategy. Among the various passivating agents, small organic cations, particularly ethylammonium (EA+), have garnered significant attention. This guide provides a comprehensive comparison of EA+ with other common passivating agents, presenting quantitative performance data, detailed experimental methodologies, and visual representations of the underlying mechanisms to aid researchers in their material selection and device optimization efforts.

Ethylammonium Cations: A Potent Tool for Defect Passivation

Ethylammonium cations, typically introduced in the form of ethylammonium iodide (EAI) or ethylammonium bromide (EABr), have been shown to effectively passivate defects in perovskite films. The primary mechanisms behind this passivation include the reduction of unreacted lead iodide (PbI2) at the perovskite interfaces and the modulation of the perovskite's energy levels for improved charge extraction.[1][2][3]

The ammonium (B1175870) group of the EA+ cation can interact with the perovskite surface, mitigating defects that act as non-radiative recombination centers.[2] This leads to a notable improvement in the photovoltaic parameters of the resulting solar cells.

Performance Comparison: Ethylammonium vs. Alternative Passivating Agents

The efficacy of EA+ as a passivating agent is best understood through direct comparison with other commonly employed organic cations and passivation strategies. The following tables summarize key performance metrics from various studies, offering a quantitative comparison.

Passivating AgentPerovskite FormulationDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm2)FF (%)Reference
Control (None) Triple Cationn-i-p20.5---[1]
Ethylammonium Iodide (EAI) Triple Cationn-i-p22.3 ---[1]
Imidazolium (B1220033) IodideTriple Cationn-i-p22.1---[1]
Guanidinium (B1211019) IodideTriple Cationn-i-p21.0---[1]
Control (None) (details not specified)Inverted20.41---[2][3]
Ethylammonium Bromide (EABr) (details not specified)Inverted21.06 ---[2][3]

Table 1: Performance of Perovskite Solar Cells with Different Ammonium Salt Treatments. This table highlights the significant enhancement in Power Conversion Efficiency (PCE) upon treatment with EAI, outperforming both the control device and those treated with imidazolium and guanidinium iodides in this particular study.[1] Similarly, the use of EABr at the bottom interface leads to a notable PCE increase in an inverted device structure.[2][3]

Passivating AgentPerovskite FormulationDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm2)FF (%)Reference
Control (None) MAPbI3n-i-p17.95---[4]
Phenethylammonium Bromide (PEABr) MAPbI3n-i-p19.24 ---[4]
Control (None) Flexible DevicePlanar~14~1.00~24.8~0.60-0.65[5]
Phenethylammonium Iodide (PEAI) Flexible DevicePlanar~16-17 ---[5]

Table 2: Comparison with Phenethylammonium-based Passivation. Phenethylammonium (PEA+) based salts are another class of widely used passivating agents. These larger cations can form 2D/3D hybrid perovskite structures at the interface, which can enhance both efficiency and stability.[4] The data shows that PEA+ salts also lead to significant performance improvements.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols for key passivation methods are provided below.

Synthesis of Ethylammonium Iodide (EAI)

Materials:

Procedure:

  • Slowly add hydroiodic acid dropwise into the ethylamine solution in an ice bath with constant stirring.

  • Continue the reaction for 2 hours at room temperature.

  • Remove the solvent using a rotary evaporator to obtain a white precipitate.

  • Wash the precipitate with diethyl ether several times.

  • Recrystallize the product from ethanol.

  • Dry the final product in a vacuum oven overnight.

Perovskite Solar Cell Fabrication with EABr Interface Passivation

This protocol describes the fabrication of an inverted planar perovskite solar cell with an EABr passivation layer at the bottom interface.

Substrate Preparation:

  • Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

Device Fabrication:

  • Deposit a hole transport layer (e.g., PTAA) onto the cleaned ITO substrate.

  • Passivation Step: Spin-coat a dilute solution of Ethylammonium Bromide (EABr) in a suitable solvent (e.g., isopropanol) onto the hole transport layer.

  • Anneal the substrate at a moderate temperature (e.g., 100 °C) to remove the solvent.

  • Deposit the perovskite precursor solution via a one-step or two-step spin-coating method in a nitrogen-filled glovebox.

  • Anneal the perovskite film at the optimized temperature and time.

  • Deposit the electron transport layer (e.g., C60 or PCBM), buffer layer (e.g., BCP), and top metal electrode (e.g., Ag or Au) sequentially through thermal evaporation.

Characterization Techniques
  • Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • Structural and Morphological Analysis: X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to investigate the crystallinity and morphology of the perovskite films.

  • Defect Density Analysis: Techniques such as space-charge-limited current (SCLC) measurements, photoluminescence (PL), and time-resolved photoluminescence (TRPL) are employed to quantify the defect density and charge carrier dynamics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the passivation process and its impact on the perovskite solar cell.

defect_passivation_mechanism cluster_0 Defect Passivation with EA+ cluster_1 Impact on Device Performance EA_cation Ethylammonium (EA+) Cation Perovskite_Surface Perovskite Surface with Defects (e.g., unreacted PbI2, vacancies) EA_cation->Perovskite_Surface Interaction Passivated_Surface Passivated Perovskite Surface Perovskite_Surface->Passivated_Surface Defect Reduction Reduced_Recombination Reduced Non-radiative Recombination Passivated_Surface->Reduced_Recombination Improved_Charge_Extraction Improved Charge Extraction Passivated_Surface->Improved_Charge_Extraction Enhanced_Performance Enhanced Photovoltaic Performance (PCE, Voc, FF) Reduced_Recombination->Enhanced_Performance Improved_Charge_Extraction->Enhanced_Performance

Figure 1: Mechanism of defect passivation by ethylammonium cations and its subsequent impact on device performance.

experimental_workflow Start Start: Clean Substrate HTL_Deposition Hole Transport Layer Deposition Start->HTL_Deposition Passivation Ethylammonium Salt Passivation Treatment HTL_Deposition->Passivation Perovskite_Deposition Perovskite Layer Deposition & Annealing Passivation->Perovskite_Deposition ETL_Deposition Electron Transport Layer Deposition Perovskite_Deposition->ETL_Deposition Electrode_Deposition Top Electrode Deposition ETL_Deposition->Electrode_Deposition Characterization Device Characterization (J-V, EQE, Stability) Electrode_Deposition->Characterization

Figure 2: A generalized experimental workflow for fabricating a perovskite solar cell incorporating an ethylammonium-based passivation step.

Conclusion

The experimental evidence strongly supports the role of ethylammonium cations as an effective defect passivator in perovskite solar cells, leading to significant improvements in power conversion efficiency. While other passivating agents, such as phenethylammonium-based salts, also demonstrate considerable efficacy, the choice of the optimal passivator will depend on the specific perovskite composition, device architecture, and desired performance characteristics. This guide provides a foundational understanding and practical data to assist researchers in making informed decisions for advancing perovskite solar cell technology. Further research focusing on the long-term stability imparted by these different passivation strategies is crucial for the eventual commercialization of this promising photovoltaic technology.

References

Structural and electronic differences between ethylammonium and triethylammonium salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural and Electronic Differences Between Ethylammonium (B1618946) and Triethylammonium (B8662869) Salts

Introduction

In the realm of chemical research and drug development, the choice of counterion can significantly influence the physicochemical properties of a salt, affecting its solubility, stability, and biological activity. Among the vast array of available counterions, simple alkylammonium cations are of fundamental importance. This guide provides an objective comparison of two closely related yet distinct cations: ethylammonium ([CH₃CH₂NH₃]⁺) and triethylammonium ([(CH₃CH₂ )₃NH]⁺). By examining their structural and electronic characteristics, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the degree of alkylation on the ammonium (B1175870) nitrogen dictates the salt's overall behavior.

Structural Differences: From Steric Hindrance to Hydrogen Bonding

The most apparent distinction between ethylammonium and triethylammonium lies in their three-dimensional structure, which is a direct consequence of the number of ethyl groups attached to the nitrogen atom.

1.1. Cation Architecture and Steric Effects

The ethylammonium cation is a primary ammonium ion, featuring a single ethyl group attached to the NH₃⁺ moiety. This results in a relatively small and sterically unhindered structure. In contrast, the triethylammonium cation is a tertiary ammonium ion, with three ethyl groups surrounding the N-H⁺ group. This leads to significantly greater steric bulk around the central nitrogen atom.

G Figure 1. Molecular Structures cluster_EA Ethylammonium Cation cluster_TEA Triethylammonium Cation a H₃N⁺-CH₂-CH₃ b (CH₃CH₂)₃N⁺H

Caption: Figure 1. Comparison of Ethylammonium and Triethylammonium structures.

This difference in steric hindrance influences how these cations interact with anions and solvent molecules, which in turn affects crystal packing, solubility, and reaction kinetics where the cation plays a role.

1.2. Hydrogen Bonding Capability

A critical structural differentiator is the number of acidic protons available for hydrogen bonding.

  • Ethylammonium possesses three N-H protons, making it a potent hydrogen bond donor. These protons can engage in multiple hydrogen-bonding interactions with anions or solvent molecules simultaneously.

  • Triethylammonium has only one N-H proton, limiting its capacity as a hydrogen bond donor to a single interaction.

This disparity in hydrogen bonding potential is a primary driver of the differences observed in the melting points, boiling points, and solubility profiles of their respective salts. The extensive hydrogen-bonding network in ethylammonium salts often leads to higher melting points compared to their triethylammonium counterparts.

Electronic Differences: The Impact of Alkyl Substitution

The substitution of hydrogen atoms with electron-donating ethyl groups profoundly alters the electronic landscape of the ammonium cation.

2.1. Inductive Effect and Charge Delocalization

Ethyl groups are electron-donating through the inductive effect (+I effect). They push electron density towards the positively charged nitrogen atom, helping to stabilize the positive charge.

  • In ethylammonium , one ethyl group contributes to this stabilization.

  • In triethylammonium , three ethyl groups provide a much stronger cumulative inductive effect.[1]

This enhanced inductive effect in triethylammonium delocalizes the positive charge more effectively over the larger molecular framework compared to ethylammonium. This increased charge dispersal generally leads to "softer" cations, influencing their interaction with anions in accordance with the Hard-Soft Acid-Base (HSAB) principle.

2.2. Acidity (pKa) and Basicity of Parent Amines

The electronic effects directly impact the acidity of the ammonium cation (and the basicity of the parent amine). The pKa of the protonated amine is a measure of its acidity. A higher pKa indicates a weaker acid and, consequently, a stronger parent base.

In the gas phase, triethylamine is a stronger base than ethylamine due to the stronger inductive effect of the three ethyl groups.[1] However, in aqueous solution, solvation effects (specifically, the ability of the conjugate acid to hydrogen bond with water) become significant. The ethylammonium ion, with its three protons, is better solvated and stabilized by water than the triethylammonium ion, which has only one proton. This solvation effect counteracts the inductive effect, making their pKa values in water very similar.

G Structure Cation Structure Ethyl Ethylammonium (1 Ethyl Group) Structure->Ethyl Triethyl Triethylammonium (3 Ethyl Groups) Structure->Triethyl Inductive Inductive Effect (+I) Ethyl->Inductive Weak Hbond H-Bonding Donors Ethyl->Hbond 3 Protons Sterics Steric Hindrance Ethyl->Sterics Low Triethyl->Inductive Strong Triethyl->Hbond 1 Proton Triethyl->Sterics High Electronic Electronic Properties pKa Acidity (pKa) Inductive->pKa Properties Resulting Properties Hbond->Properties pKa->Properties Sterics->Properties

Caption: Figure 2. Structure-Property Relationships.

Data Presentation: A Comparative Summary

The following tables summarize key quantitative data for representative ethylammonium and triethylammonium salts to facilitate a direct comparison.

Table 1: Physicochemical Properties of Representative Salts

PropertyEthylammonium Nitrate (B79036) ([EAN][NO₃])Triethylammonium Chloride ([TEACl])
Formula [CH₃CH₂NH₃]⁺[NO₃]⁻[(CH₃CH₂)₃NH]⁺[Cl]⁻
Molar Mass ( g/mol ) 108.0965137.65
Appearance Colorless liquidColorless, hygroscopic powder
Melting Point (°C) 12254 - 258
Density (g/cm³) 1.261 (at 20 °C)1.069 (at 21 °C)
Solubility in Water MiscibleVery soluble (1440 g/L)
pKa (of Cation) ~10.6~10.75

Data sourced from references[2][3][4][5].

Table 2: Structural and Spectroscopic Data

ParameterEthylammonium CationTriethylammonium Cation
Point Group (Idealized) C₃ᵥC₃ᵥ
N-H Protons 31
¹H NMR (Protons on N) Broad singlet, chemical shift depends on solventBroad singlet, chemical shift depends on solvent
¹³C NMR (CH₂ chemical shift) ~43 ppm (varies with anion/solvent)~47 ppm (varies with anion/solvent)
Hydrogen Bond Strength Stronger, multiple interactions possibleWeaker, single interaction per cation[6][7]

Note: Specific NMR chemical shifts can vary significantly based on the anion, solvent, and concentration.

Experimental Protocols

The characterization and synthesis of these salts rely on standard laboratory techniques.

4.1. Synthesis of Alkylammonium Salts (General Protocol)

The most common method for preparing these salts is a simple acid-base neutralization reaction.

  • Reaction Setup: The parent amine (ethylamine or triethylamine) is dissolved in a suitable solvent (e.g., ethanol, diethyl ether, or water) in a flask, often cooled in an ice bath to manage the exothermic reaction.

  • Acid Addition: A stoichiometric equivalent of the desired acid (e.g., nitric acid for nitrate salts, or passing HCl gas for chloride salts) is added dropwise to the amine solution with continuous stirring.[8][9][10][11]

  • Isolation: The method of isolation depends on the salt's properties.

    • For solid salts, the product may precipitate out of the solution and can be collected by filtration.[2] Recrystallization from a suitable solvent can be performed for purification.

    • For liquid salts (ionic liquids), the solvent is removed under reduced pressure.[3]

  • Characterization: The identity and purity of the synthesized salt are confirmed using techniques like NMR spectroscopy and elemental analysis.

4.2. Single-Crystal X-ray Crystallography

This technique is the definitive method for determining the precise three-dimensional structure of the salts in their crystalline state.[12]

  • Crystal Growth: A high-quality single crystal (typically >0.1 mm) is grown from a supersaturated solution of the salt by methods such as slow evaporation or vapor diffusion.[13][14]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern (angles and intensities of scattered X-rays) is recorded as the crystal is rotated.[12]

  • Structure Solution and Refinement: The collected data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms are determined. This model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonds.[12]

G cluster_exp Experimental Workflow A Synthesis (Acid-Base Neutralization) B Purification (Recrystallization/Evaporation) A->B C Structural Confirmation (NMR Spectroscopy) B->C D Crystal Growth B->D E X-ray Diffraction D->E F Structure Determination (Bond lengths, angles, H-bonds) E->F

Caption: Figure 3. A simplified workflow for synthesis and characterization.

4.3. Computational Analysis via Density Functional Theory (DFT)

Computational methods are used to model the electronic properties and geometries of the cations.

  • Model Building: The molecular structures of the ethylammonium or triethylammonium cation and the corresponding anion are built in silico.

  • Calculation: Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to optimize the geometry and calculate electronic properties.[15] These calculations can predict bond lengths, charge distributions, and the energetics of proton transfer and hydrogen bonding.[7][16]

  • Analysis: The results provide insights into the intrinsic electronic structure, stability, and reactivity of the ions, complementing experimental findings.

Conclusion

The choice between an ethylammonium and a triethylammonium salt is a choice between maximizing hydrogen-bonding capability and increasing steric bulk and charge delocalization.

  • Ethylammonium salts are characterized by their smaller size and ability to form extensive hydrogen bond networks, which significantly influences their physical properties, often leading to higher melting points and different solubility profiles.

  • Triethylammonium salts feature a bulkier cation with a more dispersed positive charge due to a stronger inductive effect from the three ethyl groups. Their single N-H proton limits their hydrogen-bonding capacity, making them useful in contexts where minimizing such interactions is desirable.

For researchers and drug developers, understanding these fundamental structural and electronic differences is crucial for rationally selecting a counterion to achieve the desired physicochemical and biological properties in a final salt form.

References

Ethylammonium Additives: A Comparative Guide for Enhanced Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of higher efficiency and stability in perovskite solar cells (PSCs) is a continuous endeavor. Additive engineering has emerged as a important strategy to modulate the properties of perovskite films. This guide provides a side-by-side comparison of perovskite solar cells fabricated with and without ethylammonium (B1618946) (EA) additives, supported by experimental data, to elucidate the impact of this common additive on device performance.

This comparative analysis focuses on the use of ethylammonium bromide (EABr) as an additive at the perovskite interface. The inclusion of EABr has been shown to significantly enhance the photovoltaic performance and stability of inverted perovskite solar cells.

Performance Data: With vs. Without Ethylammonium Additive

The introduction of an ethylammonium bromide (EABr) interlayer at the bottom interface of a perovskite solar cell leads to a notable improvement in all key photovoltaic parameters. The data presented below, derived from studies on inverted p-i-n structured perovskite solar cells, clearly demonstrates these enhancements.

Photovoltaic ParameterWithout EABr Additive (Control)With EABr Additive
Power Conversion Efficiency (PCE)20.41%21.06%
Open-Circuit Voltage (Voc)1.12 V1.15 V
Short-Circuit Current Density (Jsc)22.58 mA/cm222.87 mA/cm2
Fill Factor (FF)80.7%82.1%

The Mechanism of Enhancement

Ethylammonium additives contribute to the improved performance of perovskite solar cells through a multi-faceted mechanism. The primary effects include defect passivation, improved perovskite film quality, and enhanced charge extraction.

cluster_0 Without Ethylammonium Additive (Control) cluster_1 With Ethylammonium Additive PbI2_residue Unreacted PbI2 Residue Defects Interfacial Defects (e.g., Pb clusters) PbI2_residue->Defects Charge_Recombination Increased Non-radiative Recombination Defects->Charge_Recombination Poor_Wettability Poor Substrate Wettability Poor_Wettability->PbI2_residue Energy_Mismatch Energy Level Mismatch Energy_Mismatch->Charge_Recombination Low_PCE Lower PCE & Stability Charge_Recombination->Low_PCE EA_Additive Ethylammonium (EA) Additive Improved_Wettability Improved Substrate Wettability EA_Additive->Improved_Wettability Defect_Passivation Passivation of Interfacial Defects EA_Additive->Defect_Passivation Energy_Alignment Favorable Energy Level Alignment EA_Additive->Energy_Alignment Reduced_PbI2 Reduced PbI2 Residue Improved_Wettability->Reduced_PbI2 Reduced_PbI2->Defect_Passivation Reduced_Recombination Suppressed Non-radiative Recombination Defect_Passivation->Reduced_Recombination Energy_Alignment->Reduced_Recombination High_PCE Higher PCE & Stability Reduced_Recombination->High_PCE

Caption: Mechanism of Ethylammonium Additive in PSCs.

The ethylammonium cations (EA+) interact with the perovskite precursor materials and the substrate. This interaction improves the wettability of the hole transport layer (such as PTAA), leading to a more uniform and higher quality perovskite film with reduced unreacted lead iodide (PbI2) residue.[1] The ammonium (B1175870) head group of the EA molecule can passivate defect states at the perovskite interface, such as undercoordinated lead ions, which are known to be sources of non-radiative recombination.

Furthermore, the presence of the ethylammonium bromide (EABr) layer has been shown to lift the valence band maximum (VBM) of the perovskite from approximately -5.38 eV to -5.09 eV.[1] This shift results in a more favorable energy level alignment with the hole transport layer, facilitating more efficient hole extraction and reducing charge recombination at the interface.

Experimental Protocols

The following protocols describe the fabrication of inverted (p-i-n) perovskite solar cells, both with and without an ethylammonium bromide (EABr) additive at the hole transport layer/perovskite interface.

Materials and Substrate Preparation
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Hole Transport Layer (HTL) solution: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) dissolved in chlorobenzene.

  • Perovskite Precursor Solution: A mixed-cation, mixed-halide perovskite precursor, such as a combination of formamidinium iodide (FAI), lead iodide (PbI2), cesium iodide (CsI), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Ethylammonium Bromide (EABr) Solution: EABr dissolved in a suitable solvent like isopropanol (B130326).

  • Electron Transport Layer (ETL) solution: Phenyl-C61-butyric acid methyl ester (PCBM) in chlorobenzene.

  • Buffer Layer: Bathocuproine (BCP) in isopropanol.

  • Top Electrode: Silver (Ag).

Substrate Cleaning: The FTO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-Ozone before use.

Fabrication of the Control Device (Without EABr Additive)

FTO 1. FTO Substrate Cleaning PTAA 2. PTAA Deposition (Spin-coating) FTO->PTAA Perovskite 3. Perovskite Deposition (Spin-coating) PTAA->Perovskite PCBM 4. PCBM Deposition (Spin-coating) Perovskite->PCBM BCP 5. BCP Deposition (Spin-coating) PCBM->BCP Ag 6. Ag Electrode Evaporation BCP->Ag

Caption: Control Device Fabrication Workflow.

  • Hole Transport Layer (HTL) Deposition: A solution of PTAA is spin-coated onto the cleaned FTO substrate and annealed.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the PTAA layer in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce crystallization, followed by annealing.

  • Electron Transport Layer (ETL) Deposition: A solution of PCBM is spin-coated onto the perovskite layer.

  • Buffer Layer Deposition: A BCP solution is spin-coated on the PCBM layer.

  • Top Electrode Deposition: A silver (Ag) top electrode is deposited by thermal evaporation.

Fabrication of the Device with EABr Additive

FTO 1. FTO Substrate Cleaning PTAA 2. PTAA Deposition (Spin-coating) FTO->PTAA EABr 3. EABr Deposition (Spin-coating) PTAA->EABr Perovskite 4. Perovskite Deposition (Spin-coating) EABr->Perovskite PCBM 5. PCBM Deposition (Spin-coating) Perovskite->PCBM BCP 6. BCP Deposition (Spin-coating) PCBM->BCP Ag 7. Ag Electrode Evaporation BCP->Ag

Caption: EABr-Modified Device Fabrication Workflow.

The fabrication process for the EABr-modified device is identical to the control device with one additional step:

  • EABr Interlayer Deposition: After the deposition and annealing of the PTAA layer, a dilute solution of EABr in isopropanol is spin-coated onto the PTAA surface. This is followed by a brief annealing step before transferring the substrate into the glovebox for perovskite deposition.

Characterization

The performance of the fabricated solar cells is characterized under standard testing conditions (AM 1.5G, 100 mW/cm2 illumination). Key parameters are determined from the current density-voltage (J-V) curves. Additional characterization techniques such as External Quantum Efficiency (EQE), Photoluminescence (PL) spectroscopy, and Ultraviolet Photoelectron Spectroscopy (UPS) are used to further investigate the properties of the perovskite films and the device interfaces.

Conclusion

The use of ethylammonium additives, specifically ethylammonium bromide at the hole transport layer/perovskite interface, presents a clear and effective strategy for enhancing the performance of inverted perovskite solar cells. The improvements in power conversion efficiency are attributed to a combination of defect passivation, improved film morphology, and more favorable energy level alignment, which collectively lead to reduced non-radiative recombination and more efficient charge extraction. The detailed protocols provided herein offer a reproducible method for fabricating and comparing these high-performance devices.

References

Safety Operating Guide

Proper Disposal of Ethyl-Ammonium Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl-Ammonium Sulfate (B86663) could not be located. The following procedures are based on general best practices for laboratory chemical waste management and information available for similar compounds, such as ammonium (B1175870) sulfate. It is imperative to treat unknown or uncharacterized substances as hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. Ethyl-ammonium sulfate, while not extensively documented in readily available safety literature, should be handled with care. Based on data for analogous compounds, it may be harmful to aquatic life.[1][2] Therefore, it is crucial to prevent its release into the environment.[1][2] The fundamental principle is to manage this compound as a hazardous waste in accordance with local, state, and federal regulations.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.
Respiratory Protection If handling a dusty powder form, use a NIOSH-approved respirator.

This data is based on general laboratory safety protocols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Classification:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials should be kept separate to avoid dangerous reactions.

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible waste container. Ensure the container is in good condition.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.

  • Keep the waste container securely closed except when adding waste.

3. Handling Spills:

  • In the event of a small spill, wear your full PPE.

  • If it is a solid, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[4][5]

  • If it is a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the waste container.[3]

  • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[5]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

4. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[4][6]

  • Follow all institutional procedures for waste pickup, including any necessary paperwork.

6. Disposal of Empty Containers:

  • Empty containers that held this compound may still contain chemical residue and should be treated as hazardous waste.[3]

  • Consult your EHS department for guidance on whether the container can be triple-rinsed for disposal as non-hazardous waste. If so, the rinsate must be collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Labeled, Compatible Hazardous Waste Container classify->container collect Collect Waste in Container container->collect close_container Keep Container Closed collect->close_container store Store in Satellite Accumulation Area close_container->store ehs Contact EHS for Pickup store->ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl-ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Ethyl-ammonium sulfate (B86663). Due to the absence of a specific Safety Data Sheet (SDS) for Ethyl-ammonium sulfate, this guidance is conservatively based on the hazardous properties of its parent compounds, ethylamine (B1201723) and sulfuric acid. Ethylamine is a flammable and corrosive liquid, while sulfuric acid is a highly corrosive substance.[1][2][3][4][5][6] Therefore, this compound should be handled as a potentially corrosive and hazardous material.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the corrosive nature of its precursors, this compound solid is presumed to be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2][3][4][5][6][7] Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Chemical safety goggles and face shieldMust be worn at all times when handling the solid or solutions to protect against splashes and dust.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatGloves should be inspected before use and changed immediately if contaminated. A lab coat must be worn to protect against skin contact.
Respiratory Protection NIOSH-approved respirator with a particulate filter (N95 or higher)Required when handling the solid powder outside of a certified chemical fume hood or if dust is generated.
Footwear Closed-toe shoesMust be worn in the laboratory at all times.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

1. Preparation and Handling:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[8]

  • Pre-handling Check: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Personal Hygiene: Wash hands thoroughly before and after handling the substance.[9]

2. Spill Management:

  • Minor Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a designated, labeled waste container.

  • Major Spills: In the event of a larger spill, evacuate the area and prevent the spread of dust. Use absorbent pads for solutions. Do not attempt to neutralize large spills without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) department.[8]

3. Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be segregated as hazardous waste.[10]

  • Containerization: Use dedicated, clearly labeled, and sealed containers for waste. The label should include "Hazardous Waste" and the chemical name.[10][11]

  • Disposal Route: Dispose of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10][12][13] Do not dispose of this compound down the drain or in regular trash.[10]

Experimental Protocols: Not Applicable

This document provides safety and handling information and does not cite specific experimental protocols involving this compound.

Quantitative Data Summary

As no specific experimental data was cited, a summary of physical and chemical properties is provided based on available information for related compounds.

Table 2: Physical and Chemical Properties of Related Compounds

PropertyEthylamine[2][6]Sulfuric Acid[1][3]Ammonium Sulfate[14]
Appearance Colorless liquid or gasColorless, odorless, oily liquidColorless to white crystalline solid
Odor Ammonia-like odorOdorlessOdorless
Boiling Point 16.6 °C337 °CDecomposes
Melting Point -81 °C10 °C235-280 °C (decomposes)
Solubility in Water MiscibleMiscibleSoluble
Hazards Flammable, Corrosive, ToxicCorrosive, Causes severe burnsIrritant, Harmful if swallowed

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Prepare to handle This compound AssessHazards Assess Hazards: - Corrosive Solid (presumed) - Potential for Dust Inhalation - Potential for Skin/Eye Contact Start->AssessHazards EyeProtection Eye/Face Protection: - Chemical Safety Goggles - Face Shield AssessHazards->EyeProtection Potential for splashes/dust SkinProtection Skin Protection: - Chemical-Resistant Gloves - Lab Coat AssessHazards->SkinProtection Direct contact hazard RespiratoryProtection Respiratory Protection: - Work in Fume Hood OR - NIOSH-approved Respirator AssessHazards->RespiratoryProtection Inhalation of dust Footwear Footwear: - Closed-toe Shoes AssessHazards->Footwear General lab safety Proceed Proceed with Handling EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed Footwear->Proceed

Caption: PPE selection workflow for this compound.

References

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